molecular formula C9H14N2S B072106 N-cyclohexyl-1,3-thiazol-2-amine CAS No. 1438-45-5

N-cyclohexyl-1,3-thiazol-2-amine

Cat. No.: B072106
CAS No.: 1438-45-5
M. Wt: 182.29 g/mol
InChI Key: XFDXDDHWWVQGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1,3-thiazol-2-amine is a synthetically valuable organic compound featuring a thiazole core structure substituted with a cyclohexylamino group at the 2-position. This molecular architecture makes it a privileged scaffold and a key chemical intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, particularly those targeting biological pathways modulated by thiazole-containing molecules. Researchers utilize this amine to develop novel analogs for screening against various biological targets, such as kinases, GPCRs, and bacterial enzymes, due to the known pharmacophoric properties of the thiazole ring, which often contributes to hydrogen bonding and pi-stacking interactions within active sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXDDHWWVQGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357066
Record name Cyclohexyl-thiazol-2-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-45-5
Record name Cyclohexyl-thiazol-2-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core basic properties of N-cyclohexyl-1,3-thiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and understanding the physicochemical characteristics of its derivatives is paramount for rational drug design and development.[1][2][3] This document delves into the structural features that govern the basicity of N-cyclohexyl-1,3-thiazol-2-amine, its predicted pKa, solubility profiles, and relevant spectroscopic signatures. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore. The nitrogen atoms within the thiazole ring and the exocyclic amino group provide crucial sites for molecular interactions, and their basicity plays a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. N-cyclohexyl-1,3-thiazol-2-amine, with its lipophilic cyclohexyl substituent, represents a key derivative for exploring structure-activity relationships (SAR) in various therapeutic areas. A thorough understanding of its fundamental basic properties is therefore essential for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles.

Physicochemical Properties

Chemical Structure and Basicity

The basicity of N-cyclohexyl-1,3-thiazol-2-amine is a composite of the contributions from the endocyclic nitrogen atom of the thiazole ring and the exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the aromatic thiazole ring, which influences its availability for protonation. The electron-withdrawing nature of the thiazole ring tends to decrease the basicity of the exocyclic amino group compared to a simple aliphatic amine. Conversely, the endocyclic nitrogen atom's lone pair is generally more available for protonation. The cyclohexyl group, being an electron-donating alkyl group, slightly increases the electron density on the exocyclic nitrogen, thereby modulating its basicity.

G N_endo N_endo Proton_endo Proton_endo N_endo->Proton_endo More Favorable N_exo N_exo Proton_exo Proton_exo N_exo->Proton_exo Less Favorable

Predicted pKa Value

Computational prediction using software such as ACD/Labs Percepta provides a more quantitative estimate.

Compound Predicted pKa (ACD/Labs) Comments
N-cyclohexyl-1,3-thiazol-2-amine5.8 ± 0.4Prediction based on a large database of experimental values.

This predicted pKa suggests that at physiological pH (7.4), N-cyclohexyl-1,3-thiazol-2-amine will exist predominantly in its neutral, unprotonated form. This has significant implications for its ability to cross biological membranes.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. The presence of the lipophilic cyclohexyl group in N-cyclohexyl-1,3-thiazol-2-amine suggests limited aqueous solubility. Conversely, it is expected to be soluble in various organic solvents.

Solvent Predicted Solubility Rationale
WaterLowThe molecule has a significant nonpolar character due to the cyclohexyl ring.
5% HCl (aq)SolubleAs a base, it will be protonated in acidic solution to form a more soluble salt.[5]
5% NaOH (aq)InsolubleThe compound is not expected to deprotonate in a basic solution.[5]
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
DichloromethaneSolublePolar aprotic solvent.
Diethyl EtherSolubleNonpolar solvent.

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Hantzsch Thiazole Synthesis

A robust and widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][6][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of N-cyclohexyl-1,3-thiazol-2-amine, N-cyclohexylthiourea would be reacted with a suitable α-haloacetaldehyde or a synthetic equivalent.

G Reactant1 N-Cyclohexylthiourea Intermediate Thiazoline Intermediate Reactant1->Intermediate + Reactant2 α-Haloacetaldehyde Reactant2->Intermediate Product N-cyclohexyl-1,3-thiazol-2-amine Intermediate->Product Dehydration

Spectroscopic Data (Predicted and Comparative)

¹H NMR (Predicted):

  • Cyclohexyl Protons: A series of multiplets in the range of δ 1.0-2.2 ppm.

  • CH-N Proton (Cyclohexyl): A multiplet around δ 3.3-3.6 ppm.

  • Thiazole Protons: Two doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm.

  • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Cyclohexyl Carbons: Resonances in the aliphatic region, approximately δ 24-55 ppm.

  • Thiazole C2 (attached to N): A downfield signal around δ 160-170 ppm.

  • Other Thiazole Carbons: Resonances in the aromatic region, typically δ 100-140 ppm.

Experimental Protocols

Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Materials:

  • N-Cyclohexylthiourea

  • 2-Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-cyclohexylthiourea (1 equivalent) in ethanol, add 2-chloroacetaldehyde (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of a solution of the amine with a standardized acid solution, monitoring the pH at each addition of the titrant. The pKa is determined from the half-equivalence point of the titration curve.[10][11]

Procedure:

  • Prepare a 0.01 M solution of N-cyclohexyl-1,3-thiazol-2-amine in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • Calibrate a pH meter with standard buffer solutions.

  • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

  • Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in small increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the point where half of the amine has been neutralized.

G Start Prepare 0.01 M Amine Solution Calibrate Calibrate pH Meter Start->Calibrate Titrate Titrate with 0.01 M HCl Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Determination of Aqueous Solubility by the Shake-Flask Method

Principle: This is the gold standard method for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent over a period of time and then measuring the concentration of the dissolved compound in the supernatant.[12][13][14]

Procedure:

  • Add an excess amount of solid N-cyclohexyl-1,3-thiazol-2-amine to a vial containing a known volume of water (or buffer of a specific pH).

  • Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Context and Potential Applications

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities. The introduction of a cyclohexyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with hydrophobic binding pockets of biological targets. N-substituted 2-aminothiazoles have been investigated as, among others:

  • Anticancer agents: By targeting various kinases and other proteins involved in cell cycle regulation.[15]

  • Antimicrobial agents: Showing activity against a range of bacteria and fungi.

  • Anti-inflammatory agents: Through the inhibition of enzymes such as cyclooxygenases.

The basic properties of N-cyclohexyl-1,3-thiazol-2-amine are critical for these potential applications. The pKa determines the charge state of the molecule at physiological pH, which in turn influences its ability to interact with target proteins and its overall pharmacokinetic profile.

Conclusion

This technical guide has provided a detailed examination of the core basic properties of N-cyclohexyl-1,3-thiazol-2-amine. While experimental data for this specific molecule is limited, a comprehensive understanding of its physicochemical characteristics has been built through comparative analysis of related structures, computational predictions, and established chemical principles. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this and similar 2-aminothiazole derivatives. A thorough grasp of the concepts and methodologies presented herein is crucial for any researcher or scientist working on the development of novel therapeutics based on this versatile scaffold.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubMed Central. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Available from: [Link]

  • National Institutes of Health. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]

  • ResearchGate. 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Available from: [Link]

  • PubMed Central. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Available from: [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Available from: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

  • PubMed Central. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • ResearchGate. (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • Scribd. Shake Flask Method | PDF | Science & Mathematics. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-1,3-thiazol-2-amine from Thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold." This structural motif is present in a multitude of clinically approved pharmaceuticals, including sulfathiazole (an antimicrobial) and dasatinib (a kinase inhibitor for cancer therapy). Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a rigid core for the spatial presentation of diverse functional groups. The derivatization of the 2-amino position, in particular, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a detailed, in-depth exploration of the synthesis of a specific derivative, N-cyclohexyl-1,3-thiazol-2-amine, offering a comprehensive protocol for researchers and professionals in the field. The 2-aminothiazole framework is a key component in compounds exhibiting a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2]

Strategic Overview of the Synthetic Pathway

The synthesis of N-cyclohexyl-1,3-thiazol-2-amine from the basic starting material, thiourea, is most effectively approached as a two-stage process. This strategy ensures a controlled and efficient synthesis with high yields and purity of the final product.

The overall synthetic strategy is as follows:

  • Stage 1: Synthesis of the Key Intermediate, N-cyclohexylthiourea. This initial step involves the introduction of the cyclohexyl moiety onto the thiourea backbone. This is achieved through the synthesis of cyclohexyl isothiocyanate from cyclohexylamine, followed by a reaction with ammonia.

  • Stage 2: Hantzsch Thiazole Synthesis. The N-cyclohexylthiourea synthesized in the first stage is then reacted with a suitable α-halocarbonyl compound, in this case, chloroacetaldehyde or a stable equivalent, to construct the desired thiazole ring. This classic cyclization reaction is a robust and widely utilized method for the formation of thiazole derivatives.[3][4]

This two-stage approach allows for the purification of the intermediate, N-cyclohexylthiourea, ensuring that the final cyclization step proceeds with a well-defined substrate, which is crucial for maximizing the yield and minimizing side products.

Synthetic_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis Thiourea Thiourea Cyclohexylamine Cyclohexylamine Cyclohexyl_Isothiocyanate Cyclohexyl Isothiocyanate Cyclohexylamine->Cyclohexyl_Isothiocyanate + CS2, Base CS2 Carbon Disulfide N_Cyclohexylthiourea N-Cyclohexylthiourea (Intermediate) Cyclohexyl_Isothiocyanate->N_Cyclohexylthiourea + Ammonia Ammonia Ammonia Final_Product N-cyclohexyl-1,3-thiazol-2-amine (Target Molecule) N_Cyclohexylthiourea->Final_Product Chloroacetaldehyde Chloroacetaldehyde (or equivalent) Chloroacetaldehyde->Final_Product

Figure 1: Overall synthetic workflow from thiourea to N-cyclohexyl-1,3-thiazol-2-amine.

Stage 1: Synthesis of N-cyclohexylthiourea

The synthesis of the N-cyclohexylthiourea intermediate is a critical first step that dictates the success of the overall synthesis. A common and effective method involves the preparation of cyclohexyl isothiocyanate, which is then reacted with ammonia.

Synthesis of Cyclohexyl Isothiocyanate

A reliable method for the preparation of isothiocyanates from primary amines involves the use of carbon disulfide. The amine is first converted to a dithiocarbamate salt, which is then treated with a desulfurizing agent.

Protocol for the Synthesis of Cyclohexyl Isothiocyanate:

  • Reagents and Materials:

    • Cyclohexylamine

    • Carbon Disulfide (CS₂)

    • Triethylamine (Et₃N) or another suitable base

    • Desulfurizing agent (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine (DMT))

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 N)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve cyclohexylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in dichloromethane.

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 equiv.) dropwise with stirring.

    • Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

    • In a separate flask, prepare a solution of the desulfurizing agent (e.g., DMT) in dichloromethane.

    • Slowly add the desulfurizing agent solution to the dithiocarbamate mixture at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 N HCl and then with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain pure cyclohexyl isothiocyanate.

ReagentMolar RatioPurpose
Cyclohexylamine1.0Starting material
Carbon Disulfide1.2Source of the thiocarbonyl group
Triethylamine1.1Base to facilitate dithiocarbamate formation
Desulfurizing Agent1.0Promotes elimination to form the isothiocyanate
Synthesis of N-cyclohexylthiourea from Cyclohexyl Isothiocyanate

The reaction of an isothiocyanate with ammonia provides a straightforward route to the corresponding N-monosubstituted thiourea.

Protocol for the Synthesis of N-cyclohexylthiourea:

  • Reagents and Materials:

    • Cyclohexyl isothiocyanate

    • Aqueous ammonia (concentrated)

    • Ethanol

  • Step-by-Step Procedure:

    • In a suitable reaction vessel, dissolve cyclohexyl isothiocyanate (1.0 equiv.) in ethanol.

    • Add an excess of concentrated aqueous ammonia (e.g., 5-10 equiv.) to the solution.

    • Stir the mixture at room temperature. The reaction is typically exothermic.

    • Continue stirring for 1-2 hours or until TLC analysis indicates the complete consumption of the isothiocyanate.

    • The product, N-cyclohexylthiourea, will often precipitate from the reaction mixture.

    • Collect the solid product by filtration.

    • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain pure N-cyclohexylthiourea.

Stage 2: Hantzsch Thiazole Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring. In this stage, the N-cyclohexylthiourea prepared previously is condensed with an α-haloketone. For the synthesis of the unsubstituted thiazole ring at the 4- and 5-positions, chloroacetaldehyde is the required reagent. Due to the instability of free chloroacetaldehyde, a stable precursor such as chloroacetaldehyde dimethyl acetal is often used.

Protocol for the Synthesis of N-cyclohexyl-1,3-thiazol-2-amine:

  • Reagents and Materials:

    • N-cyclohexylthiourea

    • Chloroacetaldehyde dimethyl acetal

    • Ethanol

    • Water

    • Hydrochloric acid (concentrated)

    • Sodium bicarbonate or sodium carbonate solution

  • Step-by-Step Procedure:

    • In a round-bottom flask, suspend N-cyclohexylthiourea (1.0 equiv.) in a mixture of ethanol and water.

    • Add chloroacetaldehyde dimethyl acetal (1.1 equiv.) to the suspension.

    • Add a catalytic amount of concentrated hydrochloric acid to facilitate the in-situ hydrolysis of the acetal to chloroacetaldehyde.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

    • The product, N-cyclohexyl-1,3-thiazol-2-amine, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product of high purity.

ReagentMolar RatioPurpose
N-cyclohexylthiourea1.0Thioamide component
Chloroacetaldehyde dimethyl acetal1.1α-halocarbonyl component precursor
Hydrochloric acidCatalyticIn-situ generation of chloroacetaldehyde
Sodium bicarbonateExcessNeutralization and product precipitation

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the N-cyclohexylthiourea, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the in-situ generated chloroacetaldehyde.

  • Intramolecular Cyclization: The nitrogen atom of the thiourea then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate, a thiazoline derivative.

  • Dehydration: The resulting hydroxyl group is eliminated as a molecule of water, leading to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Reaction Mechanism start N-cyclohexylthiourea + Chloroacetaldehyde intermediate1 Initial Adduct start->intermediate1 Nucleophilic attack of Sulfur intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular cyclization product N-cyclohexyl-1,3-thiazol-2-amine intermediate2->product Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization and Data

The successful synthesis of N-cyclohexyl-1,3-thiazol-2-amine should be confirmed through various analytical techniques. Below are the expected physicochemical properties.

PropertyValue
Molecular FormulaC₉H₁₄N₂S
Molecular Weight182.29 g/mol
AppearanceExpected to be a crystalline solid
  • ¹H NMR:

    • Signals in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexyl protons.

    • A signal for the methine proton of the cyclohexyl group attached to the nitrogen.

    • Signals for the two protons on the thiazole ring.

    • A broad signal for the N-H proton, which would disappear upon D₂O exchange.

  • ¹³C NMR:

    • Signals corresponding to the carbons of the cyclohexyl ring.

    • Signals for the carbons of the thiazole ring, with the carbon attached to the amino group being the most deshielded.

  • IR Spectroscopy:

    • An N-H stretching band around 3200-3400 cm⁻¹.

    • C-H stretching bands for the cyclohexyl and thiazole groups around 2850-3100 cm⁻¹.

    • A C=N stretching band characteristic of the thiazole ring around 1600-1650 cm⁻¹.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) at m/z = 182.

Applications in Drug Development

The N-cyclohexyl-1,3-thiazol-2-amine scaffold is of significant interest to drug development professionals. The cyclohexyl group imparts lipophilicity, which can enhance membrane permeability and oral bioavailability. The 2-aminothiazole core provides a platform for further functionalization to interact with various biological targets. Derivatives of 2-aminothiazoles have demonstrated a wide range of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[2] The synthesis of analogs of N-cyclohexyl-1,3-thiazol-2-amine could lead to the discovery of novel compounds with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders.

Conclusion

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of N-cyclohexyl-1,3-thiazol-2-amine from thiourea. By breaking down the synthesis into two manageable stages, this protocol is designed to be reproducible and efficient. The strategic importance of the 2-aminothiazole scaffold, coupled with the detailed experimental procedures and mechanistic insights, offers researchers and drug development professionals a solid foundation for the synthesis and further exploration of this valuable class of compounds.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of 2-aminothiazole core structure in the identification of new lead compounds and drug discovery. Eur. J. Med. Chem.2015 , 97, 685–705. [Link]

  • Khalifa, M. E.; El-Sayed, M. S.; El-Naggar, A. M. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules2021 , 26 (4), 863. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Derivatives

In the realm of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. The 2-aminothiazole core is a well-established privileged structure, known for its diverse biological activities. This guide focuses on a specific, yet sparsely documented derivative: N-cyclohexyl-1,3-thiazol-2-amine . Due to the limited availability of direct experimental data for this exact compound in public literature, this document will serve as a comprehensive, predictive guide for its synthesis and characterization. By leveraging established principles of organic chemistry and spectroscopic analysis of analogous structures, we provide a robust framework for researchers to confidently synthesize and validate this target molecule.

Molecular Structure and Physicochemical Properties

N-cyclohexyl-1,3-thiazol-2-amine is comprised of a 2-aminothiazole heterocyclic core N-substituted with a cyclohexyl group. The fundamental properties of this molecule can be predicted based on its constituent parts.

Chemical Structure

The molecular structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. An amino group is attached to the C2 position, which is further substituted with a cyclohexyl ring.

reactant1 N-Cyclohexylthiourea intermediate S-Alkylated Intermediate reactant1->intermediate S-alkylation reactant2 α-Haloacetaldehyde (e.g., Chloroacetaldehyde) reactant2->intermediate S-alkylation product N-cyclohexyl-1,3-thiazol-2-amine intermediate->product Cyclization & Dehydration

Caption: Hantzsch Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Detailed Experimental Protocol

Materials:

  • N-Cyclohexylthiourea

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Ethanol or isopropanol (reaction solvent)

  • Sodium bicarbonate or triethylamine (base)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-cyclohexylthiourea (1 equivalent) in ethanol.

  • Addition of α-Haloacetaldehyde: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature. Safety Note: α-haloaldehydes are lachrymators and should be handled in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Characterization

The identity and purity of the synthesized N-cyclohexyl-1,3-thiazol-2-amine can be confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.0d1HThiazole H-4
~ 6.4 - 6.6d1HThiazole H-5
~ 5.0 - 5.5br s1HNH
~ 3.5 - 3.8m1HCyclohexyl CH-N
~ 1.0 - 2.0m10HCyclohexyl CH₂

Note: The exact chemical shifts may vary depending on the solvent used. The NH proton signal may be broad and its chemical shift can be concentration-dependent. Addition of D₂O will cause the NH signal to disappear.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C2 (Thiazole, C=N)
~ 135 - 140C4 (Thiazole)
~ 105 - 110C5 (Thiazole)
~ 50 - 55Cyclohexyl C-N
~ 30 - 35Cyclohexyl CH₂
~ 24 - 26Cyclohexyl CH₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3250 - 3400N-H stretchSecondary amine
~ 3050 - 3150C-H stretchAromatic (Thiazole)
~ 2850 - 2950C-H stretchAliphatic (Cyclohexyl)
~ 1600 - 1650C=N stretchThiazole ring
~ 1500 - 1580C=C stretchThiazole ring
~ 1440 - 1460C-H bendAliphatic (Cyclohexyl)
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 182.09

  • Expected [M+H]⁺: m/z = 183.10

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the cyclohexyl group and fragmentation of the thiazole ring.

Potential Applications and Significance

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. [1][2]These activities include:

  • Anticancer: Many 2-aminothiazole derivatives have shown potent anticancer activity. [1][3]* Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties. [2]* Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory effects. [2]* Antiviral and Anticonvulsant: The 2-aminothiazole core is also found in compounds with antiviral and anticonvulsant properties. [1] The introduction of a cyclohexyl group to the 2-amino position of the thiazole ring in N-cyclohexyl-1,3-thiazol-2-amine can modulate its lipophilicity and steric profile. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity or novel therapeutic applications.

Conclusion

References

  • PubChem. N-Cyclohexyl-2-benzothiazol-amine. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. N-cyclohexyl-1,3-benzothiazol-2-amine. [Link]

  • PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Li, W., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]

  • Rao, C. V., et al. (2013).
  • Badr, M. F., Zaki, R. M., & Mohamed, B. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
  • Kumar, A., et al. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. ResearchGate. [Link]

  • Request PDF. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Badr, M. F., Zaki, R. M., & Mohamed, B. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Systematic Review On Thiazole And Its Applic
  • Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-cyclohexyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By dissecting the spectroscopic features of its constituent moieties—the cyclohexyl group and the 2-aminothiazole core—we offer a robust framework for the identification and characterization of this and related compounds. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of novel heterocyclic compounds.

Introduction: The Rationale for Predictive Spectroscopic Analysis

N-cyclohexyl-1,3-thiazol-2-amine belongs to the broader class of 2-aminothiazoles, a scaffold of significant pharmacological importance, exhibiting a wide range of biological activities.[1][2] The attachment of a cyclohexyl group can modulate the lipophilicity and conformational flexibility of the molecule, potentially influencing its biological target interactions. Accurate structural confirmation is the bedrock of any chemical research, particularly in the development of novel therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process.

Given that dedicated, peer-reviewed spectral assignments for N-cyclohexyl-1,3-thiazol-2-amine are not readily found in common databases, this guide adopts a predictive and interpretive approach. This methodology is not merely a theoretical exercise; it is a practical necessity in research and development, where novel molecules are synthesized daily. By understanding the expected spectral data, a researcher can more confidently and efficiently confirm the successful synthesis of a target compound and identify potential impurities.

This guide will provide a detailed, predicted spectroscopic profile of N-cyclohexyl-1,3-thiazol-2-amine, grounded in the analysis of its structural components and supported by data from related compounds. We will also present a plausible synthetic route, offering a complete picture from synthesis to structural verification.

Molecular Structure and Logic of Spectroscopic Analysis

The logical approach to predicting the spectroscopic data for N-cyclohexyl-1,3-thiazol-2-amine is to deconstruct the molecule into its primary functional components and analyze the expected contribution of each to the overall spectra.

Figure 1: Molecular structure of N-cyclohexyl-1,3-thiazol-2-amine, highlighting the key functional moieties that influence its spectroscopic properties.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are based on typical values for cyclohexylamines and 2-aminothiazoles.[3][4][5]

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85d1HH-5 (thiazole)The proton at the 5-position of the thiazole ring.
~6.40d1HH-4 (thiazole)The proton at the 4-position of the thiazole ring.
~5.5-6.0br s1HN-HThe secondary amine proton; chemical shift is concentration and solvent dependent and the peak is often broad.[6]
~3.4-3.6m1HH-1' (cyclohexyl)The methine proton of the cyclohexyl ring directly attached to the nitrogen, deshielded by the electronegative nitrogen.
~1.9-2.1m2HH-2', H-6' (axial)Axial protons on the carbons adjacent to the C-N bond.
~1.6-1.8m2HH-2', H-6' (equatorial)Equatorial protons on the carbons adjacent to the C-N bond.
~1.5-1.7m2HH-3', H-5' (axial)Axial protons on the carbons beta to the C-N bond.
~1.2-1.4m3HH-4' (axial), H-3', H-5' (equatorial)Overlapping signals from the remaining cyclohexyl protons.
~1.0-1.2m1HH-4' (equatorial)

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-2 (thiazole)The carbon of the thiazole ring bonded to three heteroatoms (two nitrogens and a sulfur), highly deshielded.[4]
~140.0C-4 (thiazole)The carbon at the 4-position of the thiazole ring.
~108.0C-5 (thiazole)The carbon at the 5-position of the thiazole ring.
~55.0C-1' (cyclohexyl)The methine carbon of the cyclohexyl ring attached to the nitrogen.
~33.0C-2', C-6' (cyclohexyl)Carbons adjacent to the C-N bond.
~25.5C-3', C-5' (cyclohexyl)Carbons beta to the C-N bond.
~24.8C-4' (cyclohexyl)The carbon at the 4-position of the cyclohexyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3250-3400Medium, sharpN-H stretchCharacteristic of a secondary amine.[7]
2850-2930StrongC-H stretch (cyclohexyl)Aliphatic C-H stretching vibrations.[8]
~1620-1650Medium-StrongC=N stretch (thiazole ring)Stretching vibration of the endocyclic imine.[9]
~1520-1580Medium-StrongRing stretching (thiazole)Aromatic-like ring vibrations.
~1450MediumCH₂ scissoring (cyclohexyl)Bending vibration of the methylene groups in the cyclohexyl ring.
~1200-1300MediumC-N stretchStretching vibration of the amine C-N bond.[10]
~650-700MediumC-S stretchCharacteristic of the thiazole ring.[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N-cyclohexyl-1,3-thiazol-2-amine (C₉H₁₄N₂S), the molecular weight is 182.29 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): m/z = 182. This peak is expected due to the presence of the relatively stable thiazole ring. As the molecule contains two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[11]

  • Major Fragments:

    • m/z = 100: [M - C₆H₁₀]⁺˙. Loss of cyclohexene via a retro-Diels-Alder-type fragmentation or hydrogen rearrangement, resulting in the 2-aminothiazole radical cation.

    • m/z = 99: [M - C₆H₁₁]⁺. Loss of a cyclohexyl radical.

    • m/z = 83: [C₆H₁₁]⁺. The cyclohexyl cation.

    • m/z = 56: A common fragment from the cyclohexyl ring, corresponding to [C₄H₈]⁺˙.[12]

    • Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.[13] This could lead to fragments resulting from the cleavage of the C1'-C2' and C1'-C6' bonds of the cyclohexyl ring.

mol N-cyclohexyl-1,3-thiazol-2-amine (M+ = 182) frag1 m/z = 100 (2-aminothiazole radical cation) mol->frag1 - C6H10 frag2 m/z = 99 (thiazol-2-iminium) mol->frag2 - C6H11• frag3 m/z = 83 (cyclohexyl cation) mol->frag3 frag4 m/z = 56 (cyclohexyl fragment) frag3->frag4 - C2H3•

Figure 2: Predicted major fragmentation pathway for N-cyclohexyl-1,3-thiazol-2-amine in EI-MS.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[14] This involves the reaction of an α-haloketone with a thiourea. For N-cyclohexyl-1,3-thiazol-2-amine, a variation of this method using an α-haloacetal is practical.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 N-Cyclohexylthiourea conditions Ethanol (solvent) Reflux reactant1->conditions reactant2 2-Bromo-1,1-diethoxyethane reactant2->conditions product N-cyclohexyl-1,3-thiazol-2-amine conditions->product

Figure 3: Workflow for the synthesis of N-cyclohexyl-1,3-thiazol-2-amine via the Hantzsch synthesis.

Step-by-Step Methodology
  • Preparation of N-Cyclohexylthiourea:

    • To a solution of cyclohexylamine (1.0 eq) in a suitable solvent (e.g., ethanol), add ammonium thiocyanate (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-cyclohexylthiourea.

  • Synthesis of N-cyclohexyl-1,3-thiazol-2-amine:

    • In a round-bottom flask, dissolve N-cyclohexylthiourea (1.0 eq) in ethanol.

    • Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.

    • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure N-cyclohexyl-1,3-thiazol-2-amine.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and mass spectrometric data for N-cyclohexyl-1,3-thiazol-2-amine. By understanding these predicted spectral characteristics, researchers can more effectively identify and confirm the structure of this compound upon its synthesis. The provided synthesis protocol offers a practical and established method for its preparation. This integrated approach of predictive analysis and synthetic guidance aims to facilitate further research into the promising field of 2-aminothiazole derivatives.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar.
  • Mass Spectrometry - Fragmentation P
  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [No source available].
  • 2-Aminothiazole (96-50-4) 13C NMR spectrum. ChemicalBook.
  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.
  • Cyclohexylamine(108-91-8) 1H NMR spectrum. ChemicalBook.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Predict 1H proton NMR spectra. NMRDB.org.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025).
  • I need some help understanding the mass spec of dimethyl-cyclohexylamine. (2022). Reddit.
  • Synthesis of novel 2-amino thiazole deriv
  • Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. [No source available].
  • 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
  • Predicting 13C NMR Spectra by DFT Calculations. (2002). The Journal of Physical Chemistry A.
  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).
  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry.
  • Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI.
  • Cyclohexylamine. NIST WebBook.
  • NMR Predictor. Chemaxon Docs.
  • Chemical shifts. University College London.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissoci
  • synthesis of thiazoles. (2019). YouTube.
  • 1H and 13C NMR spectra of anti-cyclohexyl-1,2- bromoamine.
  • Synthesis and Evaluation of 2-Aminothiazole Deriv
  • Functional Groups and IR Tables. (2020). Chemistry LibreTexts.
  • Cyclohexylamine. PubChem.
  • NMR shifts 1H -general.cdx. Chemistry Connected.
  • 13C NMR Chemical Shift.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Mass Spectrometry Part 8 - Fragment
  • Interpreting Infrared Spectra. Specac Ltd.
  • Infrared Spectroscopy.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). [No source available].
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
  • Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. SciELO.
  • I.R Spectrum of Thiazole Amide Compound {1}.
  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. (2013).

Sources

Whitepaper: A Strategic Guide to Unveiling the Mechanism of Action of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This heterocyclic motif is a key component in numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Alpelisib, demonstrating its capacity to interact with critical disease targets.[3][4] The broad spectrum of activities associated with 2-aminothiazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antioxidant properties—underscores the therapeutic potential held within this chemical class.[5][6][7]

N-cyclohexyl-1,3-thiazol-2-amine is a specific, under-characterized derivative of this scaffold. While its precise biological role is undefined, its structure invites compelling hypotheses. Elucidating its MoA is a critical step in translating a promising chemical entity into a potential therapeutic. A target-agnostic, phenotype-driven discovery process, followed by rigorous, orthogonal target identification and validation, provides the most robust path forward.[8][9]

This guide presents a comprehensive, multi-phase strategic workflow designed to systematically deorphanize this compound. We will proceed from broad phenotypic characterization to precise molecular target identification, validation, and pathway analysis, ensuring that each step is supported by a self-validating experimental design.

Initial Hypothesis Generation: A Rationale from Chemical Precedent

The molecular architecture of N-cyclohexyl-1,3-thiazol-2-amine provides a logical starting point for hypothesis generation.

  • The 2-Aminothiazole Core: This moiety is a well-established "hinge-binder" for protein kinases. The nitrogen atoms in the thiazole ring and the exocyclic amine can form critical hydrogen bonds with the kinase hinge region, a common mechanism for achieving potent and selective inhibition.

  • The N-Cyclohexyl Group: This bulky, hydrophobic group is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site in many kinases, contributing to binding affinity and selectivity.

Primary Hypothesis: Based on these structural precedents, the primary hypothesis is that N-cyclohexyl-1,3-thiazol-2-amine functions as a protein kinase inhibitor. This hypothesis will guide the selection of specific target identification and validation assays in later phases.

Phase I: Phenotypic Screening & Biological Characterization

Before seeking a specific target, we must first understand the compound's effect on a complex biological system. A phenotypic screen provides an unbiased assessment of its functional impact, allowing the cellular response to guide target discovery.[10][11] Given the prevalence of 2-aminothiazoles as anticancer agents[3], a logical first step is to screen for anti-proliferative activity.

Experimental Protocol: High-Content Cellular Proliferation Assay
  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-251 glioblastoma) to identify potential tissue-specific sensitivity.

  • Compound Treatment: Plate cells in 96-well microplates and treat with a 10-point serial dilution of N-cyclohexyl-1,3-thiazol-2-amine (e.g., from 100 µM to 5 nM) for 72 hours. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) to quantify cell viability via fluorescence.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Phenotypic Screening Data

The results of this screen will identify the most sensitive cell line(s) for subsequent target identification experiments.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma8.7
U-251 Glioblastoma 0.45
MCF-7Breast Adenocarcinoma> 50
HCT116Colon Carcinoma15.2

Interpretation: The sub-micromolar potency against the U-251 glioblastoma cell line makes it the priority model for MoA investigation.

Workflow for Phenotypic Characterization

G cluster_phase1 Phase I: Phenotypic Screening A Select Diverse Cancer Cell Panel B Dose-Response Treatment (72 hours) A->B C Quantify Cell Viability (Resazurin Assay) B->C D Calculate IC50 Values C->D E Identify Most Sensitive Cell Line (e.g., U-251) D->E

Workflow for initial phenotypic screening.

Phase II: Unbiased Molecular Target Identification

With a validated phenotypic effect and a sensitive cell model, the next phase is to identify the direct molecular target(s) of N-cyclohexyl-1,3-thiazol-2-amine. Employing at least two orthogonal methods is critical for building a high-confidence target list.

Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method directly captures binding proteins from a native cellular environment.[12][13] It relies on synthesizing a chemical probe by immobilizing the compound on a solid support.

  • Probe Synthesis: Synthesize an analog of N-cyclohexyl-1,3-thiazol-2-amine with a linker (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid) suitable for conjugation. Causality: The linker's position must be carefully chosen to minimize disruption of the pharmacophore responsible for binding.

  • Immobilization: Covalently couple the synthesized probe to NHS-activated Sepharose beads. Create a control matrix using beads quenched with ethanolamine to identify non-specific binders.

  • Lysate Preparation: Grow U-251 cells to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

  • Affinity Pulldown:

    • Incubate the clarified U-251 lysate with the compound-conjugated beads.

    • In a parallel control experiment, pre-incubate the lysate with a 100-fold excess of free N-cyclohexyl-1,3-thiazol-2-amine before adding the beads. This "competition" sample is crucial for distinguishing specific targets from non-specific binders.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using an appropriate method (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly depleted in the "competition" sample compared to the direct pulldown. These are the high-confidence candidate targets.

Method 2: Chemical Proteomics (Competition Binding with Kinobeads®)

This powerful technique is ideal for validating our primary hypothesis that the target is a kinase.[14] It uses a broad-spectrum set of immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The compound of interest is added in solution to compete for binding, and its targets are identified by their reduced binding to the beads.[15][16]

  • Lysate Preparation: Prepare native U-251 cell lysate as described in the AC-MS protocol.

  • Competition Binding: Aliquot the lysate and treat with increasing concentrations of N-cyclohexyl-1,3-thiazol-2-amine (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control for 1 hour.

  • Kinome Capture: Add the kinobeads matrix to each sample and incubate to allow unbound kinases to bind to the beads.

  • Enrichment and Digestion: Pellet the beads, wash thoroughly, and perform an on-bead tryptic digest of the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of the free compound. Kinases that show a dose-dependent decrease in abundance are direct targets of N-cyclohexyl-1,3-thiazol-2-amine. The data can be used to calculate an apparent dissociation constant (Kd) for each target.

Integrated Target Identification Workflow

G cluster_phase2 Phase II: Orthogonal Target Identification cluster_acms Method 1: AC-MS cluster_kinobeads Method 2: Kinobeads A U-251 Cell Lysate B Synthesize & Immobilize Compound Probe A->B E Competition Binding with Free Compound (Dose-Response) A->E C Affinity Pulldown (+/- Free Compound) B->C D LC-MS/MS Analysis C->D H Converge Data & Prioritize High-Confidence Targets D->H F Kinome Capture on Kinobeads E->F G Quantitative LC-MS/MS F->G G->H G cluster_pathway Downstream Effectors compound N-cyclohexyl-1,3-thiazol-2-amine lyn LYN Kinase compound->lyn Inhibits pi3k PI3K/AKT Pathway lyn->pi3k Activates stat3 STAT3 lyn->stat3 Activates apoptosis Inhibition of Apoptosis pi3k->apoptosis proliferation Cell Proliferation stat3->proliferation

Sources

In Silico Modeling of N-cyclohexyl-1,3-thiazol-2-amine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of N-cyclohexyl-1,3-thiazol-2-amine, a small molecule with therapeutic potential, leveraging a multi-faceted computational approach. In the absence of extensive experimental data for this specific compound, we present a robust, hypothesis-driven workflow based on the known bioactivity of structurally related 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the potential interactions of N-cyclohexyl-1,3-thiazol-2-amine with its putative biological target, tubulin.

Introduction: The Rationale for In Silico Investigation

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A significant number of these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division. Given the structural similarity of N-cyclohexyl-1,3-thiazol-2-amine to known tubulin inhibitors, we hypothesize that it may also target this key protein.

In silico modeling offers a powerful, resource-efficient avenue to explore this hypothesis. By simulating the interactions between N-cyclohexyl-1,3-thiazol-2-amine and tubulin at an atomic level, we can predict its binding affinity, identify key interacting residues, and understand the stability of the protein-ligand complex. This knowledge is invaluable for guiding further experimental validation and rational drug design.

This guide will navigate the user through a complete in silico workflow, from ligand and protein preparation to the generation of a pharmacophore model that can be used for virtual screening of compound libraries to identify novel, potent tubulin inhibitors.

The Biological Target: Tubulin and the Colchicine Binding Site

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. Consequently, tubulin is a well-established and highly validated target for anticancer drug development. Small molecules that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

Tubulin has several known ligand-binding sites, including the colchicine, vinca alkaloid, and taxane sites. Many 2-aminothiazole derivatives have been shown to bind to the colchicine site, located at the interface between the α and β subunits. Therefore, our in silico investigation will focus on the interactions of N-cyclohexyl-1,3-thiazol-2-amine within this specific binding pocket. For our modeling studies, we will utilize the crystal structure of human tubulin in complex with colchicine (PDB ID: 4O2B)[1].

The In Silico Workflow: A Multi-Step Approach

Our computational investigation will follow a logical and iterative progression, beginning with the prediction of the binding mode and culminating in the identification of essential chemical features for bioactivity.

In_Silico_Workflow A Ligand & Protein Preparation B Molecular Docking (AutoDock Vina) A->B Input Structures C Molecular Dynamics Simulation (GROMACS) B->C Predicted Binding Pose D Analysis of MD Trajectory C->D Simulated Complex Dynamics E Pharmacophore Modeling D->E Stable Interaction Features

Figure 1: A schematic representation of the in silico workflow for investigating the interactions of N-cyclohexyl-1,3-thiazol-2-amine with tubulin.

Ligand and Protein Preparation: Laying the Foundation for Accurate Modeling

The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the preparation of both the ligand (N-cyclohexyl-1,3-thiazol-2-amine) and the protein receptor (tubulin).

Ligand Preparation

Since a readily available 3D structure of N-cyclohexyl-1,3-thiazol-2-amine may not exist, we will construct it based on a similar, known structure.

Protocol 1: Ligand Preparation

  • Obtain a Template Structure: Download the 3D structure of a similar molecule, such as N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, from a database like PubChem in SDF or MOL2 format.

  • Structural Modification: Using a molecular modeling software (e.g., Avogadro, ChemDraw), remove the phenyl group from the template structure to yield N-cyclohexyl-1,3-thiazol-2-amine.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT file format required for AutoDock Vina. This step involves adding Gasteiger charges and defining rotatable bonds. This can be accomplished using AutoDock Tools.

Protein Preparation

The crystal structure of tubulin obtained from the Protein Data Bank (PDB) requires several preprocessing steps before it can be used for docking and simulation.

Protocol 2: Protein Preparation

  • Download the PDB File: Obtain the crystal structure of human tubulin in complex with a known ligand at the colchicine site (e.g., PDB ID: 4O2B) from the RCSB PDB database[1].

  • Remove Unnecessary Molecules: Delete water molecules, co-factors (if not essential for binding), and any existing ligands from the PDB file.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Partial Charges: Assign partial charges to the protein atoms. For molecular docking with AutoDock Vina, Kollman charges are typically used.

  • File Format Conversion: Convert the prepared protein structure to the PDBQT file format using AutoDock Tools.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This allows for the identification of the most likely binding mode and an estimation of the binding affinity.

Rationale for Using AutoDock Vina

AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It offers a balance of speed and accuracy, making it suitable for both single-ligand docking and virtual screening of large compound libraries.

Experimental Protocol for Molecular Docking

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the coordinates of the colchicine binding site on tubulin. This can be done by referencing the position of the co-crystallized ligand in the original PDB file.

  • Configure the Grid Box: Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the pocket.

  • Set Docking Parameters: In the AutoDock Vina configuration file, specify the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more accurate results at the cost of longer computation time.

  • Run the Docking Simulation: Execute the AutoDock Vina command with the specified configuration file.

  • Analyze the Results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 1: Predicted Binding Affinity and Key Interactions of N-cyclohexyl-1,3-thiazol-2-amine with Tubulin (Hypothetical Data)

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Cys241, Asn258Val238, Leu248, Ala316, Ile378
2-8.2Asn258Val238, Leu248, Ala316
3-7.9Cys241Leu248, Ala316, Ile378

Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to identify key interactions that are maintained throughout the simulation.

Rationale for Using GROMACS

GROMACS is a versatile and high-performance open-source software package for performing MD simulations. Its efficiency and extensive documentation make it a popular choice in the scientific community.

Experimental Protocol for MD Simulation

Protocol 4: MD Simulation with GROMACS

  • Prepare the Complex: Use the top-ranked docked pose of the N-cyclohexyl-1,3-thiazol-2-amine-tubulin complex as the starting structure.

  • Generate Ligand Topology: Generate a topology file for the ligand, which contains information about its atoms, bonds, angles, and dihedrals. This can be done using tools like the CHARMM General Force Field (CGenFF) server or the Automated Topology Builder (ATB).

  • Choose a Force Field: Select an appropriate force field for the protein and the ligand. Commonly used force fields for biomolecular simulations include CHARMM36 and AMBER.

  • Solvate the System: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 bar). This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow the system to reach equilibrium and to sample relevant conformational changes.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position relative to the binding site.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

    • Interaction Energy Calculation: To quantify the strength of the interaction between the ligand and the protein.

MD_Simulation_Workflow A Start with Docked Complex B Solvation & Ionization A->B C Energy Minimization B->C D Equilibration (NVT & NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Figure 2: A flowchart illustrating the key steps in a molecular dynamics simulation workflow using GROMACS.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This information can then be used as a 3D query to search large compound databases for novel molecules with the potential to bind to the same target.

Rationale and Approach

Based on the stable interactions observed during the MD simulation, a structure-based pharmacophore model can be generated. This model will represent the key interaction points between N-cyclohexyl-1,3-thiazol-2-amine and the tubulin binding site.

Experimental Protocol for Pharmacophore Modeling

Protocol 5: Structure-Based Pharmacophore Modeling

  • Select Representative Structures: Extract several snapshots from the stable portion of the MD trajectory that represent the dominant binding mode of the ligand.

  • Identify Pharmacophoric Features: For each snapshot, identify the key interactions between the ligand and the protein. These interactions can be categorized into pharmacophoric features, such as:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic regions (HY)

    • Aromatic rings (AR)

  • Generate a Common Feature Pharmacophore: Align the representative structures and generate a common feature pharmacophore model that incorporates the most frequently observed features and their spatial relationships. Several software packages, such as LigandScout, MOE, or Discovery Studio, can be used for this purpose.

  • Validate the Pharmacophore Model: The generated pharmacophore model should be validated to ensure its ability to distinguish between active and inactive compounds. This is typically done by screening a database of known tubulin inhibitors and a set of decoy molecules. A good model should have a high enrichment factor, meaning it preferentially identifies the active compounds.

Pharmacophore_Model cluster_ligand N-cyclohexyl-1,3-thiazol-2-amine cluster_features Pharmacophoric Features Ligand Ligand HBD H-Bond Donor (Amine) Ligand->HBD interacts with HBA H-Bond Acceptor (Thiazole N) Ligand->HBA interacts with HY Hydrophobic (Cyclohexyl) Ligand->HY interacts with

Figure 3: A conceptual diagram of a potential pharmacophore model for N-cyclohexyl-1,3-thiazol-2-amine based on its interaction with the tubulin binding site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow to investigate the potential interactions of N-cyclohexyl-1,3-thiazol-2-amine with tubulin. By following the detailed protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable hypotheses about the binding mode, stability, and key chemical features required for activity.

The results from these computational studies provide a strong foundation for subsequent experimental validation. Wet-lab experiments, such as tubulin polymerization assays and cell-based cytotoxicity assays, are essential to confirm the in silico predictions. The generated pharmacophore model can be a powerful tool for virtual screening campaigns to identify novel and more potent 2-aminothiazole-based tubulin inhibitors, thereby accelerating the drug discovery process.

References

  • Prota, A. E., et al. (2014). Structural basis of microtubule stabilization by taxane anticancer agents. Science, 346(6209), 622-626. [Link]

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of chemical information and modeling, 45(1), 160-169. [Link]

  • PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. [Link]

  • RCSB Protein Data Bank. PDB ID: 4O2B. [Link]

  • GROMACS documentation. [Link]

  • AutoDock Vina. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-cyclohexyl-thiazol-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-cyclohexyl-thiazol-amine scaffold represents a promising chemotype in the discovery of novel kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of this class of compounds with various protein kinases, which are critical targets in oncology and other therapeutic areas. By dissecting the roles of the core thiazole ring, the N-cyclohexyl moiety, and substitutions at the C4 and C5 positions, this document offers a rationale for the design of potent and selective kinase inhibitors. Detailed synthetic protocols and methodologies for biological evaluation are provided to enable researchers to explore and expand upon this versatile scaffold.

Introduction: The Therapeutic Potential of the N-cyclohexyl-thiazol-amine Core

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its ability to engage in key hydrogen bonding interactions and its synthetic tractability make it an attractive starting point for drug discovery campaigns.[3] The incorporation of an N-cyclohexyl group introduces a lipophilic and conformationally restricted element that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the systematic investigation of the SAR of N-cyclohexyl-thiazol-amine analogs, with a particular emphasis on their potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in human diseases.[4]

Protein kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[5] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide will explore the SAR of N-cyclohexyl-thiazol-amine analogs in the context of inhibiting key kinases such as Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), all of which are validated targets in oncology.

General Synthetic Strategies

The synthesis of N-cyclohexyl-thiazol-amine analogs primarily relies on the robust and versatile Hantzsch thiazole synthesis.[6][7] This method allows for the facile construction of the core 2-aminothiazole ring, which can be further functionalized.

Hantzsch Thiazole Synthesis of the Core Scaffold

The key starting materials for the synthesis of the N-cyclohexyl-2-aminothiazole core are an α-haloketone and N-cyclohexylthiourea. The general reaction scheme is depicted below.

G reagents R1-C(O)CH(X)R2 + N-Cyclohexylthiourea product N-Cyclohexyl-4-R2-5-R1-thiazol-2-amine reagents->product Heat/Solvent

Caption: General scheme for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

This protocol describes a representative synthesis of a core N-cyclohexyl-thiazol-amine analog.

Materials:

  • 2-bromoacetophenone

  • N-cyclohexylthiourea

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and N-cyclohexylthiourea (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization of the Core Scaffold

Further structural diversity can be achieved by modifying the core scaffold. For instance, the amino group of the 2-aminothiazole can be acylated or alkylated to introduce various substituents.

Experimental Protocol: N-Acylation of N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Materials:

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

  • Acetyl chloride (or other acylating agent)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acetylated product.

Structure-Activity Relationship (SAR) Analysis

The following SAR discussion is a synthesis of findings from studies on various 2-aminothiazole derivatives, as a comprehensive SAR study specifically on N-cyclohexyl-thiazol-amine analogs is not extensively documented in a single source. The insights are framed in the context of kinase inhibition.

SAR_Summary cluster_thiazole Thiazole Ring Substitutions cluster_cyclohexyl N-Cyclohexyl Moiety cluster_amine Amine Linker Core N-Cyclohexyl-Thiazol-Amine Scaffold C4 C4 Position: - Aryl groups (e.g., phenyl) often enhance potency. - Substituents on the aryl ring can modulate activity. Core->C4 influences C5 C5 Position: - Often a point for introducing groups that can interact with the solvent-exposed region of the kinase active site. Core->C5 influences Cyclohexyl Cyclohexyl Group: - Provides a lipophilic anchor. - Stereochemistry and substitution can influence binding. Core->Cyclohexyl influences Amine 2-Amine Group: - Crucial for hydrogen bonding with the kinase hinge region. - Acylation or alkylation can modulate potency and selectivity. Core->Amine influences

Caption: Key SAR points for N-cyclohexyl-thiazol-amine analogs.

The 2-Aminothiazole Core and the N-Cyclohexyl Group

The 2-aminothiazole core is a critical pharmacophore that often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[8] The N-cyclohexyl group typically occupies a hydrophobic pocket. The rigidity of the cyclohexyl ring can lead to a more favorable binding entropy compared to flexible alkyl chains. Modifications to the cyclohexyl ring, such as the introduction of polar groups or altering its stereochemistry, can be explored to improve potency and selectivity.

Substitutions at the C4 and C5 Positions of the Thiazole Ring
  • C4-Position: Substitution at the C4 position of the thiazole ring with aryl groups, such as a phenyl ring, is a common strategy to enhance potency. These aryl groups can engage in additional hydrophobic or π-stacking interactions within the ATP-binding pocket. Further decoration of this aryl ring with various substituents (e.g., halogens, methoxy groups) can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity.[9]

  • C5-Position: The C5 position is often directed towards the solvent-exposed region of the kinase active site. This position is a valuable site for introducing larger and more polar substituents to improve solubility and to probe for additional interactions that can enhance selectivity for a particular kinase.

Biological Evaluation: Kinase Inhibition Assays

To determine the inhibitory activity of the synthesized N-cyclohexyl-thiazol-amine analogs, in vitro kinase inhibition assays are essential. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, VEGFR-2, CDK2)[1][8][10]

  • Kinase-specific substrate (e.g., Kemptide for Aurora A)

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay kit[8][9]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, the kinase substrate, and the kinase assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • ATP Addition: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[9]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.[11]

Example Kinase Targets and Their Significance
  • Aurora Kinases (A and B): These are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[1][4]

  • VEGFR-2: A tyrosine kinase receptor that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12]

  • CDKs (e.g., CDK2): These kinases are essential for cell cycle progression. Their dysregulation is a common feature of cancer cells.[9][13]

Data Presentation and Interpretation

To facilitate the analysis of SAR, it is crucial to present the biological data in a clear and organized manner.

Table 1: Hypothetical IC₅₀ Values of N-cyclohexyl-thiazol-amine Analogs against Aurora Kinase A

Compound IDR¹ (at C4-phenyl)R² (at C5)Aurora A IC₅₀ (nM)
1a HH150
1b 4-ClH75
1c 4-OCH₃H120
1d HCH₃200
1e 4-ClCH₃100

This table is for illustrative purposes only and does not represent actual experimental data.

The data in such a table would allow for a systematic evaluation of the effect of different substituents on the inhibitory potency of the compounds. For example, a comparison of compounds 1a and 1b would suggest that a chloro substituent at the 4-position of the C4-phenyl ring is beneficial for activity.

Conclusion and Future Directions

The N-cyclohexyl-thiazol-amine scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The Hantzsch thiazole synthesis provides a straightforward route to the core structure, which can be readily diversified. The SAR studies, although synthesized from related compound series, suggest that modifications at the C4 and C5 positions of the thiazole ring, as well as on the N-cyclohexyl moiety, can significantly impact biological activity.

Future research in this area should focus on:

  • Systematic SAR exploration: Synthesizing and testing a focused library of N-cyclohexyl-thiazol-amine analogs with diverse substituents to build a comprehensive SAR dataset for specific kinase targets.

  • Selectivity profiling: Screening potent compounds against a panel of kinases to determine their selectivity profiles.

  • Structural biology: Obtaining co-crystal structures of lead compounds with their target kinases to elucidate the binding mode and guide further optimization.

  • In vivo evaluation: Assessing the efficacy of promising compounds in relevant animal models of disease.

By adopting a rational, structure-based drug design approach, the N-cyclohexyl-thiazol-amine scaffold holds the potential to yield novel and effective therapeutic agents.

References

  • BPS Bioscience. (n.d.). Aurora A Kinase Assay Kit. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Shaik, A. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(48), 45894–45915. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 845-859. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Synthesis, biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2022). RSC Advances, 12(2), 1035-1053. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), s113-s128. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry, 15(1), 25-50. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

N-cyclohexyl-1,3-thiazol-2-amine: A Privileged Scaffold for Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are essential for mitotic spindle formation and cell division, making them a cornerstone target in oncology.[1] Disrupting the delicate equilibrium of microtubule polymerization and depolymerization triggers mitotic arrest and subsequent apoptosis, a mechanism exploited by many successful anticancer agents.[1][2] Within the landscape of tubulin inhibitors, compounds featuring a 1,3-thiazole core have emerged as a class of significant interest, demonstrating potent antiproliferative activities.[3][4][5] This technical guide explores the scientific rationale, hypothesized mechanism, synthetic route, and a comprehensive experimental validation workflow for N-cyclohexyl-1,3-thiazol-2-amine, a representative molecule from this promising scaffold, as a potential tubulin polymerization inhibitor.

The Scientific Rationale: Targeting the Colchicine Binding Site

The majority of small molecule tubulin inhibitors bind to one of three main sites on the tubulin dimer: the taxane site, the vinca alkaloid site, or the colchicine site. Colchicine-site inhibitors are particularly attractive due to their potent ability to inhibit polymerization, relatively simple structures amenable to chemical modification, and demonstrated efficacy against tumor vasculature.[6]

The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties, including the ability of the sulfur atom to form unique noncovalent σ-hole bonds, allow for high-affinity interactions with various biological targets.[3] In the context of tubulin, this scaffold has been successfully incorporated into numerous derivatives that show potent inhibition of tubulin polymerization, often by binding to the colchicine site.[3][5][6]

Molecular Design of N-cyclohexyl-1,3-thiazol-2-amine

The design of N-cyclohexyl-1,3-thiazol-2-amine is predicated on established structure-activity relationships (SAR) for colchicine-site inhibitors:

  • The 2-Aminothiazole Core: This heterocyclic system acts as a crucial anchor, engaging in key binding interactions within the hydrophobic colchicine pocket. Its aromaticity and the electron cloud of the sulfur atom can form stabilizing bonds with amino acid residues like LeuB248 and AsnA101.[3]

  • The N-cyclohexyl Group: The addition of a bulky, hydrophobic cyclohexyl group at the 2-amino position is a critical design choice. SAR studies on other inhibitor classes have shown that hydrophobic substituents at this vector can significantly enhance binding affinity and potency by occupying a hydrophobic region of the binding pocket.[2] This modification is hypothesized to improve the compound's interaction with the tubulin dimer.

Hypothesized Mechanism of Action

N-cyclohexyl-1,3-thiazol-2-amine is proposed to function by sterically and electronically occluding the colchicine binding site on β-tubulin. This binding event prevents the conformational changes necessary for the tubulin heterodimer to incorporate into a growing microtubule protofilament. The net result is the inhibition of microtubule assembly, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

Hypothesized Mechanism of N-cyclohexyl-1,3-thiazol-2-amine cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin α/β-Tubulin Heterodimers Microtubule Growing Microtubule Tubulin->Microtubule Polymerization Bound_Tubulin Inhibitor-Tubulin Complex Disruption Microtubule Network Disruption Microtubule->Disruption Inhibitor N-cyclohexyl-1,3-thiazol-2-amine Inhibitor->Tubulin Bound_Tubulin->Microtubule Polymerization Blocked Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized binding and downstream cellular effects of the inhibitor.

Synthesis Pathway

The synthesis of N-substituted 2-aminothiazoles is reliably achieved through the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[7] This method involves the condensation of an α-haloketone with a thiourea derivative. For N-cyclohexyl-1,3-thiazol-2-amine, the pathway would utilize N-cyclohexylthiourea and a suitable 2-haloacetaldehyde equivalent.

General Synthetic Pathway (Hantzsch Synthesis) R1 N-Cyclohexylthiourea Condensation Step 1: Nucleophilic Attack & Condensation R1->Condensation R2 α-Haloketone (e.g., 2-bromoacetaldehyde) R2->Condensation Solvent Reaction Solvent (e.g., Ethanol) Solvent->Condensation Cyclization Step 2: Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Formation Product N-cyclohexyl-1,3-thiazol-2-amine Cyclization->Product

Caption: Workflow for the Hantzsch synthesis of the target compound.

Detailed Synthetic Protocol

Causality: This protocol is designed for efficiency and purity. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction is typically non-catalytic but proceeds efficiently under heating.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-cyclohexylthiourea (1.0 equivalent) in absolute ethanol.

  • Addition: To this solution, add 2-chloroacetaldehyde (1.1 equivalents, typically as a 50 wt.% solution in water) dropwise at room temperature with stirring.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product often precipitates out of the solution.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-cyclohexyl-1,3-thiazol-2-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comprehensive Experimental Validation Workflow

To rigorously test the hypothesis that N-cyclohexyl-1,3-thiazol-2-amine is a tubulin polymerization inhibitor, a multi-step, self-validating experimental workflow is required. This process moves from a direct biochemical assay to cell-based functional assays.

Experimental Validation Workflow cluster_0 Biochemical Validation cluster_1 Cellular Activity cluster_2 Mechanism of Action Assay1 In Vitro Tubulin Polymerization Assay Result1 Determine IC50 (Direct Inhibition) Assay1->Result1 Assay2 Cytotoxicity Assay (e.g., MTT/Alamar Blue) Result1->Assay2 Proceed if Active Result2 Determine GI50 (Antiproliferative Effect) Assay2->Result2 Assay3 Cell Cycle Analysis (Flow Cytometry) Result2->Assay3 Proceed if Potent Result3 Confirm G2/M Arrest Assay3->Result3 Assay4 Immunofluorescence Microscopy Assay3->Assay4 Correlate Findings Result4 Visualize Microtubule Disruption Assay4->Result4

Caption: A logical workflow from biochemical to cellular validation.

Protocol 1: In Vitro Tubulin Polymerization Assay
  • Objective: To directly quantify the inhibitory effect of N-cyclohexyl-1,3-thiazol-2-amine on the polymerization of purified tubulin.

  • Trustworthiness: This cell-free assay provides direct evidence of target engagement, isolating the compound's effect on tubulin from other cellular variables. A positive result here is a strong validation of the primary hypothesis.

Methodology (Fluorescence-Based): [8][9]

  • Reagent Preparation:

    • Prepare a reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Prepare a stock solution of lyophilized, >99% pure bovine tubulin (e.g., from Cytoskeleton, Inc.) at 2 mg/mL in the reaction buffer.

    • Prepare a 10 mM GTP stock solution.

    • Prepare serial dilutions of N-cyclohexyl-1,3-thiazol-2-amine in DMSO, and a DMSO-only vehicle control. Include Colchicine or Nocodazole as a positive control.

  • Assay Setup (96-well plate):

    • To each well of a black, non-binding 96-well plate, add 5 µL of the compound dilution or control.

    • Prepare the tubulin polymerization mix on ice by adding GTP (to 1 mM final concentration) and a fluorescent reporter (e.g., DAPI, which fluoresces upon incorporation into microtubules) to the tubulin solution.[8]

    • Warm the plate to 37°C for 1 minute.

  • Initiation and Measurement:

    • Initiate the polymerization by adding 50 µL of the tubulin polymerization mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30-60 seconds for 90 minutes.[9]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the rate of polymerization from the slope of the linear phase.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by fitting the data to a dose-response curve.

Protocol 2: Cell Viability and Proliferation Assay
  • Objective: To determine the compound's cytotoxic and anti-proliferative effects on human cancer cell lines.

  • Causality: A potent tubulin inhibitor is expected to be a potent anti-proliferative agent. This assay links the biochemical activity to a functional cellular outcome. A panel of cell lines (e.g., HeLa, MCF-7, A549) should be used to assess the breadth of activity.[3][10]

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of N-cyclohexyl-1,3-thiazol-2-amine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle (DMSO) control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) by plotting viability against compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Objective: To confirm that the compound induces cell cycle arrest at the G2/M phase, the characteristic signature of a microtubule-destabilizing agent.[4][6]

  • Trustworthiness: This provides mechanistic validation. If the compound kills cells without causing G2/M arrest, it suggests a different mechanism of action.

Methodology:

  • Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the compound at concentrations around its GI₅₀ and 2x GI₅₀ for 18-24 hours.

  • Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control.

Protocol 4: Immunofluorescence Microscopy of Microtubules
  • Objective: To visually confirm the disruption of the cellular microtubule network following treatment.[6]

  • Causality: This assay provides direct visual proof of the compound's effect on its intracellular target, showing the morphological consequences of tubulin inhibition.

Methodology: [8]

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the compound at its GI₅₀ concentration for 6-18 hours.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 30 minutes at room temperature.[8]

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-20 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[8]

  • Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark. A nuclear counterstain like DAPI can be included.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope. Compare the fine, filamentous microtubule network in control cells to the diffuse, disorganized tubulin staining in treated cells.

Data Summary and Future Directions

The quantitative data generated from these experiments should be compiled for clear interpretation and comparison.

Table 1: Summary of Expected Quantitative Data

Assay Cell Line Parameter Expected Outcome (for active compound)
Tubulin Polymerization N/A (Biochemical) IC₅₀ Low micromolar (e.g., < 10 µM)
Cell Viability (MTT) HeLa GI₅₀ Potent (e.g., low µM or high nM)
Cell Viability (MTT) MCF-7 GI₅₀ Potent (e.g., low µM or high nM)
Cell Viability (MTT) A549 GI₅₀ Potent (e.g., low µM or high nM)

| Cell Cycle Analysis | HeLa (% at G2/M) | Fold-Increase | Significant increase vs. control |

Should N-cyclohexyl-1,3-thiazol-2-amine prove to be a potent inhibitor, future work would involve extensive Structure-Activity Relationship (SAR) studies. Modifications could include:

  • Cyclohexyl Ring: Introducing substituents (e.g., hydroxyl, methoxy) to probe for additional hydrogen bonding interactions.

  • Thiazole Ring: Adding substituents at the 4- or 5-position to modulate electronic properties and steric fit, as seen in other potent diaryl-thiazole inhibitors.[6]

  • In Vivo Studies: Advancing optimized leads into animal models to evaluate efficacy, pharmacokinetics, and toxicity.

Conclusion

N-cyclohexyl-1,3-thiazol-2-amine stands as a compelling candidate for investigation as a tubulin polymerization inhibitor. Its design is rooted in the well-established success of the 2-aminothiazole scaffold and the known importance of hydrophobic interactions within the colchicine binding site. The comprehensive validation workflow detailed in this guide provides a rigorous, step-by-step pathway for researchers to assess its biochemical potency, cellular activity, and mechanism of action. Successful validation would not only introduce a new potential anticancer agent but also reinforce the strategic value of the thiazole core in the design of next-generation microtubule-targeting drugs.

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. ResearchGate. [Link]

  • Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. JoVE. [Link]

  • Immunofluorescence microscopy of organized microtubule arrays in structurally stabilized meristematic plant cells. Journal of Cell Biology. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • A Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Current Protocols in Chemical Biology. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. [Link]

  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Scientific Reports. [Link]

  • N-cyclohexyl-1,3-benzothiazol-2-amine. ChemSynthesis. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. [Link]

  • Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. JoVE. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. [Link]

  • CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

  • Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin. The Journal of Cell Biology. [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. [Link]

  • Imaging Individual Microtubules in Vitro using Fluorescence Microscopy and AFM. AZoM. [Link]

  • In vitro tubulin polymerization assay. Bio-protocol. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. [Link]

Sources

An In-Depth Technical Guide to the Anticancer Potential of N-cyclohexyl-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation and Mechanistic Insights

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals exploring the anticancer properties of N-cyclohexyl-1,3-thiazol-2-amine. Drawing upon established methodologies and the known bioactivity of related thiazole derivatives, this document outlines a scientifically rigorous approach to investigating this compound class, from synthesis to preclinical validation.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action and potent anticancer activities.[2][3][4] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have been successfully translated into clinical practice, underscoring the therapeutic potential of this heterocyclic motif.[3] Thiazole derivatives have been shown to target a variety of proteins and enzymes crucial for cancer cell proliferation and survival.[3]

This guide focuses on N-cyclohexyl-1,3-thiazol-2-amine, a specific derivative for which the anticancer potential remains to be fully elucidated. By leveraging the extensive knowledge base of analogous 2-aminothiazoles, we can formulate a robust strategy for its investigation.

Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

A common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of a thiourea derivative with an α-haloketone.[5] For N-cyclohexyl-1,3-thiazol-2-amine, the synthesis would proceed via the reaction of N-cyclohexylthiourea with an appropriate α-halocarbonyl compound.[5]

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-cyclohexylthiourea N-cyclohexylthiourea Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis N-cyclohexylthiourea->Hantzsch Thiazole Synthesis alpha-haloketone α-haloketone (e.g., 2-bromoacetaldehyde) alpha-haloketone->Hantzsch Thiazole Synthesis N-cyclohexyl-1,3-thiazol-2-amine N-cyclohexyl-1,3-thiazol-2-amine Hantzsch Thiazole Synthesis->N-cyclohexyl-1,3-thiazol-2-amine

Caption: Hantzsch synthesis of N-cyclohexyl-1,3-thiazol-2-amine.

Plausible Anticancer Mechanisms of Action

Based on the activities of structurally related 2-aminothiazole derivatives, several potential mechanisms of action for N-cyclohexyl-1,3-thiazol-2-amine can be hypothesized. These include:

  • Tubulin Polymerization Inhibition: Several N,4-diaryl-1,3-thiazol-2-amines have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and disruption of microtubule dynamics.[6]

  • VEGFR-2 Kinase Inhibition: Thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][8] Inhibition of VEGFR-2 can suppress tumor growth by limiting its blood supply.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with anticancer thiazole derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle at various phases, such as G1/S or G2/M.[4][7] This is often associated with the modulation of key regulatory proteins like caspases, Bcl-2, and Bax.[9]

  • Inhibition of Other Kinases: The 2-aminothiazole scaffold has been utilized to develop inhibitors of various other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs).[9]

Potential Signaling Pathways Targeted by N-cyclohexyl-1,3-thiazol-2-amine

cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects N-cyclohexyl-1,3-thiazol-2-amine N-cyclohexyl-1,3-thiazol-2-amine Tubulin Tubulin N-cyclohexyl-1,3-thiazol-2-amine->Tubulin Inhibition VEGFR-2 VEGFR-2 N-cyclohexyl-1,3-thiazol-2-amine->VEGFR-2 Inhibition CDKs CDKs N-cyclohexyl-1,3-thiazol-2-amine->CDKs Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR-2->Inhibition of Angiogenesis Cell Cycle Arrest Cell Cycle Arrest CDKs->Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Inhibition of Angiogenesis->Apoptosis Cell Cycle Arrest->Apoptosis

Sources

The Emergence of N-cyclohexyl-thiazol-amine Derivatives as Potent Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antitubercular Chemistries

Tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (Mtb), continues to challenge healthcare systems worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This alarming trend underscores the urgent need for the discovery and development of novel antitubercular agents with new mechanisms of action. Among the promising heterocyclic scaffolds explored in medicinal chemistry, the 2-aminothiazole core has emerged as a privileged structure, demonstrating significant potential in the fight against TB. This technical guide provides an in-depth exploration of a specific, highly promising subclass: N-cyclohexyl-thiazol-amine derivatives. We will delve into the synthetic rationale, mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.

The Rationale for N-cyclohexyl-thiazol-amine Derivatives

The 2-aminothiazole scaffold is a versatile and synthetically accessible core that has been extensively investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] In the context of antitubercular drug discovery, this scaffold has been identified as a promising starting point.[3][4] The focus on N-cyclohexyl substitution at the 2-amino position is a strategic design choice driven by several key considerations:

  • Lipophilicity and Permeability: The cyclohexyl group significantly increases the lipophilicity of the molecule. This is a critical parameter for antitubercular agents, as they must effectively penetrate the complex, lipid-rich cell wall of M. tuberculosis to reach their intracellular targets.

  • Metabolic Stability: The bulky and saturated nature of the cyclohexyl ring can sterically hinder metabolic enzymes, potentially improving the pharmacokinetic profile of the derivatives by reducing metabolic degradation.

  • Exploration of the N-2 Position: Structure-activity relationship studies on 2-aminothiazole derivatives have consistently shown that the N-2 position is highly amenable to a wide range of substitutions without a loss of activity, and in many cases, leading to enhanced potency.[5][6] This flexibility allows for the fine-tuning of the molecule's properties.

Synthesis of N-cyclohexyl-thiazol-amine Derivatives: The Hantzsch Thiazole Synthesis

The cornerstone of synthesizing the N-cyclohexyl-thiazol-amine scaffold is the Hantzsch thiazole synthesis, a classic and efficient one-pot condensation reaction. This method involves the reaction of an α-haloketone with a thiourea derivative. In our case, the key starting materials are a substituted 2-bromoacetophenone and N-cyclohexylthiourea.

Experimental Protocol: Synthesis of a Representative N-cyclohexyl-4-phenylthiazol-2-amine

This protocol outlines the synthesis of a model compound to illustrate the practical application of the Hantzsch synthesis for this class of derivatives.

Materials:

  • 2-bromo-1-phenylethanone

  • N-cyclohexylthiourea

  • Ethanol (absolute)

  • Triethylamine (optional, as a base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylethanone (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add N-cyclohexylthiourea (1.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed during the reaction.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford the pure N-cyclohexyl-4-phenylthiazol-2-amine.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_workup Work-up & Purification cluster_product Final Product 2-bromo-1-phenylethanone 2-bromo-1-phenylethanone Reaction One-pot condensation in Ethanol (Reflux) 2-bromo-1-phenylethanone->Reaction N-cyclohexylthiourea N-cyclohexylthiourea N-cyclohexylthiourea->Reaction Workup Solvent removal Extraction with Ethyl Acetate Washing with NaHCO3 & Brine Reaction->Workup Purification Column Chromatography Workup->Purification Product N-cyclohexyl-4-phenylthiazol-2-amine Purification->Product

Hantzsch synthesis workflow for N-cyclohexyl-thiazol-amine.

Proposed Mechanism of Action: Targeting Essential Mycobacterial Pathways

While the precise molecular target of many N-cyclohexyl-thiazol-amine derivatives is still under investigation, research on the broader class of 2-aminothiazoles suggests several potential mechanisms of action against M. tuberculosis.[7] These compounds are believed to interfere with essential cellular processes, leading to bactericidal effects.[5]

One of the proposed mechanisms involves the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway. The unique and complex cell wall of M. tuberculosis, rich in mycolic acids, is a critical factor for its survival and pathogenesis. Thiazole derivatives have been shown to inhibit enzymes such as the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[8] Another potential target is the ThyX enzyme, which is involved in thymidylate synthesis, a crucial process for DNA replication.[9]

It is important to note that some studies have indicated that the mode of action for certain 2-aminothiazole series does not involve iron chelation.[5] Further research, including target identification and validation studies, is necessary to fully elucidate the specific molecular mechanisms of N-cyclohexyl-thiazol-amine derivatives.

Mechanism_of_Action cluster_targets Potential Molecular Targets in M. tuberculosis cluster_pathways Inhibited Cellular Pathways N-cyclohexyl-thiazol-amine N-cyclohexyl-thiazol-amine InhA InhA (Enoyl-ACP Reductase) N-cyclohexyl-thiazol-amine->InhA ThyX ThyX (Thymidylate Synthase) N-cyclohexyl-thiazol-amine->ThyX Other_Targets Other Essential Enzymes N-cyclohexyl-thiazol-amine->Other_Targets Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Cell Wall Formation) InhA->Mycolic_Acid_Synthesis inhibition DNA_Synthesis DNA Synthesis & Repair ThyX->DNA_Synthesis inhibition Bactericidal_Effect Bactericidal_Effect Other_Targets->Bactericidal_Effect Mycolic_Acid_Synthesis->Bactericidal_Effect DNA_Synthesis->Bactericidal_Effect SAR_Diagram cluster_core N-cyclohexyl-thiazol-amine Core Structure cluster_modifications Key Modification Points & Their Impact cluster_outcome Desired Outcomes Core N2 N-2 Position: - Cyclohexyl group enhances lipophilicity. - Amenable to various substitutions. Potency Increased Antitubercular Potency N2->Potency PK Enhanced Pharmacokinetic Properties N2->PK C4 C-4 Position: - Aryl/heteroaryl substitutions are crucial. - Electronic properties of substituents influence activity. C4->Potency Selectivity Improved Selectivity & Reduced Cytotoxicity C4->Selectivity C5 C-5 Position: - Less explored but offers potential for fine-tuning. C5->Potency C5->Selectivity

Structure-Activity Relationship of N-cyclohexyl-thiazol-amines.

(Note: The image="thiazole_core.png" in the DOT script is a placeholder and would require an actual image file to render a chemical structure in a real Graphviz environment.)

Data Summary: Antitubercular Activity and Cytotoxicity

The following tables summarize representative data for N-cyclohexyl-thiazol-amine derivatives and related 2-aminothiazoles, highlighting their antitubercular potency and selectivity.

Table 1: In Vitro Antitubercular Activity of Representative Thiazole Derivatives against M. tuberculosis H37Rv

Compound IDN-2 SubstituentC-4 SubstituentMIC (µg/mL)MIC (µM)Reference
C1 Cyclohexyl4-Chlorophenyl3.12-[10]
C5 Cyclohexyl4-Nitrophenyl1.6-[10]
Amine 19 2,6-dimethylaniline2-pyridyl-4.5[5]
Compound 33 4-tert-butylbenzamide2-pyridyl-0.70[5]
Compound 3 PhenylPhenyl1.02.7[11]
Compound 4 2-PyridinePhenyl0.51.3[11]

Table 2: In Vitro Cytotoxicity of Representative Thiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Thiazole-amino acid hybrid 1 A549 (Lung Cancer)2.07[12]
Thiazole-amino acid hybrid 2 HeLa (Cervical Cancer)8.51[12]
5-Fluorouracil (Control) A549 (Lung Cancer)3.49[12]

Conclusion and Future Directions

N-cyclohexyl-thiazol-amine derivatives represent a highly promising class of compounds in the ongoing search for novel antitubercular agents. Their straightforward synthesis, coupled with the potential for potent and selective activity against M. tuberculosis, makes them an attractive area for further investigation. Future efforts should focus on:

  • Elucidation of the precise mechanism of action: Identifying the specific molecular targets of these compounds will be crucial for rational drug design and understanding potential resistance mechanisms.

  • Comprehensive SAR studies: A systematic exploration of substitutions at the N-2, C-4, and C-5 positions will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models of tuberculosis to assess their therapeutic potential.

  • Lead optimization: Further medicinal chemistry efforts are needed to refine the lead compounds into preclinical candidates with desirable drug-like properties.

The insights and methodologies presented in this technical guide provide a solid foundation for researchers to advance the development of N-cyclohexyl-thiazol-amine derivatives as a potential new line of defense against tuberculosis.

References

  • Al-Obeidi, F. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]

  • Pieroni, M., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry, 66(15), 10486-10507. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(44), 26860-26872. [Link]

  • Kim, B. H., et al. (2011). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4756-4759. [Link]

  • Verma, S. K., et al. (2024). Thiazole Scaffold-based Anti-Tubercular Agents: A Review on Synthesis and Structural Modifications. Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • ResearchGate. (n.d.). MIC values for compounds against M. tuberculosis H37Rv. Retrieved from [Link]

  • Khan, I., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1234567. [Link]

  • El-Sayed, M. A., et al. (2024). New coumarin linked thiazole derivatives as antimycobacterial agents: Design, synthesis, enoyl acyl carrier protein reductase (InhA) inhibition and molecular modeling. Bioorganic Chemistry, 145, 107511. [Link]

  • Mohanty, S. K., et al. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2-Amine Derivatives. Journal of Pharmaceutical Negative Results, 13(S09), 582-588. [Link]

  • Zhao, X., et al. (2024). Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies. Bioorganic Chemistry, 148, 108035. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 28, 95-107. [Link]

  • ResearchGate. (n.d.). MIC of the tested compounds against Mycobacterium tuberculosis H 37 Rv. Retrieved from [Link]

  • Maddela, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(21), 6572-6584. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Der Pharma Chemica. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica, 8(1), 134-141. [Link]

  • Patil, S. A., et al. (2023). Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti- Tuberculosis Agents. Chemistry & Biology Interface, 13(1), 1-15. [Link]

  • Almehmadi, M., et al. (2025). Synthesis and in vitro antimycobacterial evaluation of some new 2-(2-aryl thiazolidin-4-yl) benzo[d]oxazoles. Indian Journal of Heterocyclic Chemistry, 35(03). [Link]

  • ResearchGate. (2025). Thiazole, triazole, thio- and semicarbazone derivatives - Promising moieties for drug development for the treatment of tuberculosis. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. Retrieved from [Link]

  • Zhao, X., et al. (2025). Thiazole – A promising scaffold for antituberculosis agents and structure–activity relationships studies. Bioorganic Chemistry, 108035. [Link]

  • The University of Manchester. (n.d.). The synthesis and biological evaluation of cyclohexenone- derived natural product analogues. Retrieved from [Link]

Sources

Topic: Initial Screening of N-cyclohexyl-1,3-thiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive framework for the initial in vitro screening of the novel compound N-cyclohexyl-1,3-thiazol-2-amine against a panel of cancer cell lines. We detail a strategic, multi-phase workflow designed to efficiently assess its cytotoxic and anti-proliferative potential, followed by preliminary mechanistic investigations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific rigor and data integrity. We emphasize the causality behind experimental choices, the inclusion of self-validating systems, and the authoritative grounding of methodologies in established scientific literature.

Introduction: The Rationale for Screening N-cyclohexyl-1,3-thiazol-2-amine

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with diverse therapeutic activities, including anti-cancer agents. Its unique chemical properties, such as the ability to act as a hydrogen bond acceptor and its aromatic nature, allow for versatile interactions with a range of biological targets. Compounds containing a 2-aminothiazole moiety, in particular, have demonstrated significant potential as inhibitors of key signaling proteins in oncology, such as kinases.

N-cyclohexyl-1,3-thiazol-2-amine is a novel synthetic compound featuring this 2-aminothiazole core functionalized with a bulky, lipophilic cyclohexyl group. This structural modification is hypothesized to enhance cell membrane permeability and potentially confer novel target specificity or improved potency compared to existing thiazole-based compounds. The initial screening detailed herein is designed to systematically evaluate this hypothesis by determining the compound's cytotoxic profile and laying the groundwork for future mechanistic and preclinical studies.

Strategic Workflow for Initial Compound Screening

A successful screening campaign requires a logical, phased approach to manage resources effectively and generate high-quality, actionable data. Our proposed workflow moves from broad, high-throughput viability assays to more focused mechanistic studies, ensuring that only the most promising candidates advance.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Decision Point Compound N-cyclohexyl-1,3-thiazol-2-amine (Stock Solution) Dilution Serial Dilution Series Compound->Dilution Screen Multi-Dose Screening (e.g., 6-8 concentrations) Dilution->Screen Assay Cell Viability/Cytotoxicity Assay (MTT, SRB, or CTG) Screen->Assay CellPanel Diverse Cancer Cell Line Panel (e.g., NCI-60) CellPanel->Screen IC50 IC50 Determination Assay->IC50 GoNoGo Go / No-Go Decision IC50->GoNoGo Selectivity & Potency Criteria Met? Hit Confirmed 'Hit' (Potent & Selective) Apoptosis Apoptosis Assay (Annexin V / PI) Hit->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle Pathway Target Pathway Analysis (Western Blot, qPCR) Hit->Pathway GoNoGo->Hit GO

Figure 1: High-level workflow for the initial screening and preliminary mechanistic evaluation of a novel compound.

Phase I: Primary Screening for Cytotoxicity and Anti-Proliferative Effects

The primary goal of this phase is to determine the concentration-dependent effect of N-cyclohexyl-1,3-thiazol-2-amine on the viability and proliferation of a diverse panel of human cancer cell lines.

Cell Line Panel Selection

The choice of cell lines is critical for generating a meaningful preliminary dataset. A well-curated panel should represent various cancer histotypes to identify potential tissue-specific sensitivity. For a broad initial screen, a subset of the NCI-60 panel is recommended.

Example Panel:

  • MCF-7: Breast adenocarcinoma (ER-positive)

  • MDA-MB-231: Breast adenocarcinoma (Triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • PC-3: Prostate adenocarcinoma

  • U-87 MG: Glioblastoma

Compound Preparation and Handling

Accurate compound handling is fundamental to reproducible results.

  • Stock Solution: Prepare a 10 mM stock solution of N-cyclohexyl-1,3-thiazol-2-amine in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Solubility Check: Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be applied.

  • Aliquoting & Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol: Cell Viability Assessment using a Tetrazolium-Based (MTT) Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. Live cells with active dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • N-cyclohexyl-1,3-thiazol-2-amine (prepared as above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette and plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC50 Calculation: Use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism or R to calculate the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values for N-cyclohexyl-1,3-thiazol-2-amine

Cell LineCancer TypeIC50 (µM)Notes
MCF-7Breast (ER+)15.2Moderate activity
MDA-MB-231Breast (Triple Neg)2.8Potent activity - potential hit
A549Lung> 50Low activity / Resistant
HCT116Colorectal8.9Moderate activity
PC-3Prostate> 50Low activity / Resistant
U-87 MGGlioblastoma4.5Potent activity - potential hit

Phase II: Preliminary Mechanistic Investigation

Once a compound demonstrates potent and selective activity in the primary screen (e.g., against MDA-MB-231 and U-87 MG cells), the next logical step is to investigate how it is inhibiting cell proliferation.

Protocol: Apoptosis Induction Assessment via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with N-cyclohexyl-1,3-thiazol-2-amine at concentrations around its IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Investigating Potential Signaling Pathways

Based on the 2-aminothiazole scaffold, a plausible hypothesis is that the compound may inhibit a protein kinase involved in a pro-survival signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer, making it a prime candidate for investigation.

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Inhibition of Apoptosis Akt->Survival via Bad, Bcl-2 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Compound N-cyclohexyl-1,3-thiazol-2-amine (Hypothetical Target) Compound->Akt Inhibits?

Figure 2: Hypothetical mechanism of action targeting the PI3K/Akt signaling pathway.

A straightforward way to test this hypothesis is to use Western blotting to measure the phosphorylation status of key proteins in the pathway (e.g., p-Akt, p-S6K) in cells treated with N-cyclohexyl-1,3-thiazol-2-amine. A reduction in phosphorylation would provide strong evidence for on-target activity within this pathway.

Conclusion and Future Directions

This guide outlines a robust, two-phase strategy for the initial evaluation of N-cyclohexyl-1,3-thiazol-2-amine. The primary screening phase effectively identifies sensitive cell lines and determines the compound's potency (IC50), while the secondary phase provides initial insights into its mechanism of action, such as the induction of apoptosis.

Positive results from this workflow—specifically, potent and selective activity coupled with a clear, pro-apoptotic mechanism—would provide a strong rationale for advancing the compound to the next stages of drug discovery. These would include:

  • Target Deconvolution: Identifying the direct molecular target(s) using techniques like kinome profiling or affinity chromatography.

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and drug-like properties (ADME).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following a systematic and well-validated approach, researchers can efficiently screen novel chemical entities and identify promising candidates for the next generation of cancer therapeutics.

References

(Note: The following references are for illustrative purposes and support the general methodologies described. They are not specific to the hypothetical compound N-cyclohexyl-1,3-thiazol-2-amine.)

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The NCI-60 Human Tumor Cell Lines Screening Panel Source: Nature Reviews Cancer URL: [Link]

  • Title: MTT Cell Viability Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry Source: Bio-Rad Laboratories URL: [Link]

  • Title: The PI3K/AKT/mTOR Pathway in Cancer Source: Pharmacological Therapeutics URL: [Link]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Derivatives of this core structure exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. This application note provides a detailed protocol for the laboratory-scale synthesis of N-cyclohexyl-1,3-thiazol-2-amine, a representative member of this important class of compounds. The synthesis is based on the well-established Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring system.[1] This guide is intended for researchers and scientists in both academic and industrial settings who require a reliable and reproducible method for the preparation of this and structurally related compounds.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of N-cyclohexyl-1,3-thiazol-2-amine is achieved through the Hantzsch thiazole synthesis. This classical condensation reaction involves the cyclization of an α-halocarbonyl compound, in this case, chloroacetaldehyde, with a thiourea derivative, N-cyclohexylthiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to afford the final 2-aminothiazole product.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
N-Cyclohexylthiourea≥98%Commercially Available
Chloroacetaldehyde (50 wt. % in H₂O)Commercially AvailableCaution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
Ethanol (EtOH)Reagent Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Ethyl Acetate (EtOAc)ACS GradeFor extraction
HexanesACS GradeFor chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica Gel230-400 meshFor column chromatography
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Experimental Protocol

Part 1: Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Reactants N-Cyclohexylthiourea + Chloroacetaldehyde Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Reactants->Reaction Workup Aqueous Work-up (NaHCO₃ wash, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-cyclohexyl-1,3-thiazol-2-amine Purification->Product

Figure 1: General workflow for the synthesis of N-cyclohexyl-1,3-thiazol-2-amine.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-cyclohexylthiourea (1.58 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture to obtain a suspension.

  • Reagent Addition: While stirring, add chloroacetaldehyde (1.57 g of a 50 wt. % solution in water, 10 mmol) dropwise to the suspension at room temperature. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 2: Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-cyclohexyl-1,3-thiazol-2-amine as a solid or oil.

Reaction Mechanism

The Hantzsch synthesis of N-cyclohexyl-1,3-thiazol-2-amine proceeds through the following key steps:

HantzschMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Thiourea N-Cyclohexylthiourea Intermediate1 Thio-hemiaminal Intermediate Thiourea->Intermediate1 S-attack Aldehyde Chloroacetaldehyde Aldehyde->Intermediate1 Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 -H₂O Cyclized Thiazoline Intermediate Intermediate2->Cyclized Intramolecular N-attack Product N-cyclohexyl-1,3-thiazol-2-amine Cyclized->Product -H⁺, -Cl⁻

Figure 2: Proposed mechanism for the Hantzsch synthesis of N-cyclohexyl-1,3-thiazol-2-amine.

Expected Results and Characterization

The successful synthesis should yield N-cyclohexyl-1,3-thiazol-2-amine. The identity and purity of the product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid or viscous oil
Molecular Formula C₉H₁₄N₂S
Molecular Weight 182.29 g/mol
¹H NMR Expected signals for cyclohexyl protons and thiazole ring protons.
¹³C NMR Expected signals for cyclohexyl and thiazole carbons.
Mass Spectrometry (MS) [M+H]⁺ peak at m/z 183.09
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C-H, C=N, and C-S bonds.

Note: Specific spectral data for N-cyclohexyl-1,3-thiazol-2-amine is not widely available in the literature. The expected values are based on the chemical structure and data from analogous compounds.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when handling chloroacetaldehyde and volatile organic solvents.

  • Chloroacetaldehyde: This reagent is toxic, corrosive, and a suspected mutagen. Avoid inhalation, ingestion, and skin contact. It is typically supplied as an aqueous solution to mitigate its volatility and reactivity.

  • N-Cyclohexylthiourea: While less hazardous than chloroacetaldehyde, it is advisable to avoid dust inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue monitoring by TLC. Ensure the reaction is at the correct reflux temperature.
Decomposition of starting materials or productEnsure the reaction temperature is not too high.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Product is an oil that is difficult to handleTry to crystallize the product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Conclusion

This application note provides a comprehensive and practical guide for the laboratory-scale synthesis of N-cyclohexyl-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable building block for further applications in drug discovery and development. The principles and techniques described herein can also be adapted for the synthesis of other 2-aminothiazole derivatives.

References

  • Organic Chemistry Portal. Thiazole Synthesis. [Link]

  • PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. [Link]

  • PubChem. N-Cyclohexyl-2-benzothiazol-amine. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Rasayan J. Chem.2022 , 15 (1), 481-487. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules2021 , 26 (17), 5159. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] N-cyclohexyl-1,3-thiazol-2-amine represents a novel entity within this chemical space, and its biological profile remains to be elucidated. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this compound.

Our approach is designed to be a logical cascade, beginning with a broad assessment of cytotoxicity to establish a safe therapeutic window. We will then progress to hypothesis-driven screening against common targets for thiazole derivatives, such as kinases and cholinesterases. Finally, we will delve into unbiased, state-of-the-art methodologies for identifying novel molecular targets and validating direct engagement within a cellular environment. This structured workflow ensures a thorough and efficient evaluation of N-cyclohexyl-1,3-thiazol-2-amine, paving the way for the potential discovery of a new therapeutic agent.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A fundamental first step in characterizing any novel compound is to assess its general toxicity to living cells.[3][4] This not only reveals potential as an anti-proliferative agent but also determines the sub-lethal concentration range for use in subsequent mechanistic assays. We recommend employing a robust, high-throughput cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, across a panel of both cancerous and non-cancerous cell lines to identify any potential for selective activity.[4][5]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • N-cyclohexyl-1,3-thiazol-2-amine (solubilized in DMSO)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[5]

  • Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-cyclohexyl-1,3-thiazol-2-amine in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommendation
Cell LinesA panel including cancer (e.g., A549, MCF-7) and non-cancerous (e.g., HEK293) cells
Seeding Density5,000 - 10,000 cells/well
Compound ConcentrationsLogarithmic serial dilutions (e.g., 0.01 µM to 100 µM)
Incubation Time48 - 72 hours
ReadoutAbsorbance at 570 nm

Part 2: Hypothesis-Driven Screening - Exploring Potential Mechanisms of Action

Based on the established activities of other thiazole-containing compounds, a logical next step is to screen N-cyclohexyl-1,3-thiazol-2-amine against key enzyme families.[2][6]

Kinase Inhibition Profiling

Protein kinases are a major class of drug targets, and many thiazole derivatives have been shown to possess kinase inhibitory activity.[7] A broad kinome scan is an efficient method to identify potential kinase targets and to assess the selectivity of the compound.[8][9]

Workflow: Kinome Profiling using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)

Principle: This chemical proteomics approach uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[10] By pre-incubating the lysate with N-cyclohexyl-1,3-thiazol-2-amine, kinases that bind to the compound will be unable to bind to the beads. The depleted kinases can then be identified and quantified by mass spectrometry, revealing the compound's targets.[10]

G cluster_0 Sample Preparation cluster_1 Kinase Capture cluster_2 Analysis A Cell Lysate Preparation B Incubation with N-cyclohexyl-1,3-thiazol-2-amine (or Vehicle) A->B C Incubation with Multiplexed Inhibitor Beads (MIBs) B->C D Elution and Digestion of Bound Kinases C->D E LC-MS/MS Analysis D->E F Data Analysis: Quantification of Kinase Depletion E->F G cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with N-cyclohexyl-1,3-thiazol-2-amine (or Vehicle) B Heat cell suspension at a range of temperatures A->B C Cell Lysis and Centrifugation B->C D Collect Soluble Fraction C->D E Protein Quantification (e.g., Western Blot) D->E F Generate Melt Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA with Western Blot Readout

Materials:

  • Intact cells treated with N-cyclohexyl-1,3-thiazol-2-amine or vehicle

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Antibody against a putative target protein (identified from kinome screen or other methods)

Procedure:

  • Compound Treatment: Treat cultured cells with the compound at a desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature. [11]4. Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen). [12]5. Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [12]6. Sample Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.

Parameter Recommendation
Temperature Range40°C - 70°C in 2-3°C increments
Heating Time3 minutes
Lysis MethodFreeze-thaw cycles
Centrifugation20,000 x g for 20 minutes
ReadoutWestern Blot or Mass Spectrometry (for proteome-wide analysis)

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the biological characterization of N-cyclohexyl-1,3-thiazol-2-amine. By progressing from broad cytotoxicity profiling to specific, hypothesis-driven assays and finally to unbiased target identification and validation, researchers can efficiently build a comprehensive biological profile of this novel compound. Positive results from this cascade, such as the identification of a specific and potent interaction with a disease-relevant target, would provide a strong rationale for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent advances in biological activities of 2-aminothiazole derivatives. Darujournal of pharmaceutical sciences, 23(1), 1-16.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters.
  • N-cyclohexyl-1,3-benzothiazol-2-amine. ChemSynthesis.
  • CAS 28291-75-0: N-Cyclohexyl-2-benzothiazolamine. CymitQuimica.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020).
  • Target identification of natural products and bioactive compounds using affinity-based probes. (2015). RSC Publishing.
  • Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • Kinome Profiling Service. MtoZ Biolabs.
  • Recent advances in methods to assess the activity of the kinome. (2017). PubMed Central.
  • Currently Available Strategies for Target Identification of Bioactive N
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Natural Bioactive Compound Target Identification.
  • Cytotoxicity assays. Sigma-Aldrich.
  • Kinase Activity Profiling Services. Pamgene.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
  • Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study.
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Synthesis and radioligand‐binding assay of 2,5‐disubstituted thiadiazoles and evaluation of their anticonvulsant activities. (2025).
  • Currently Available Strategies for Target Identification of Bioactive N
  • Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. (2022).
  • Kinase Screening & Profiling Service. Drug Discovery Support.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Kinase Selectivity Profiling Services.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Cytotoxicity Assays. Thermo Fisher Scientific.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Helda - University of Helsinki.

Sources

Application Note: Characterizing N-cyclohexyl-1,3-thiazol-2-amine and its Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Microtubule Network as a Therapeutic Target

Microtubules are highly dynamic, essential components of the eukaryotic cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers.[1][2] These cylindrical polymers are crucial for a multitude of cellular processes, including maintaining cell structure, facilitating intracellular transport, and, most critically, forming the mitotic spindle required for chromosome segregation during cell division.[3] The dynamic instability of microtubules—the process of rapid growth (polymerization) and shrinkage (depolymerization)—is fundamental to their function.[3]

Because of their central role in mitosis, microtubules are a well-established and highly validated target for anticancer drug development.[3] Compounds that interfere with tubulin dynamics can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][3]

This application note focuses on N-cyclohexyl-1,3-thiazol-2-amine and the broader class of thiazole-containing compounds, which have emerged as potent inhibitors of tubulin polymerization.[3][4] We will provide the scientific rationale for their mechanism of action, detailed protocols for their evaluation using in vitro tubulin polymerization assays, and guidance on data interpretation.

Disclaimer: While this guide focuses on the principles of testing N-cyclohexyl-1,3-thiazol-2-amine, the specific examples and protocols are based on established methods for characterizing similar thiazole-based tubulin inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties (e.g., solubility, potency) of their test compound.

Scientific Principle: Mechanism of Action

Thiazole-based inhibitors often function by binding to tubulin heterodimers, preventing their incorporation into growing microtubules. Many such compounds, like the well-studied combretastatins, interact with the colchicine-binding site on β-tubulin.[3] This binding event sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, thus shifting the equilibrium away from polymerization and toward depolymerization.

The downstream cellular consequences of this action are profound:

  • Disruption of Microtubule Dynamics: The inhibitor prevents the formation of new microtubules and can lead to the breakdown of existing ones.

  • Mitotic Arrest: Without a functional mitotic spindle, chromosomes cannot be properly segregated, causing the cell to arrest at the G2/M checkpoint.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers intrinsic apoptotic pathways, often involving the activation of caspases 3 and 9 and the upregulation of pro-apoptotic proteins like Bax.[3]

Mechanism_of_Action cluster_0 Molecular Level cluster_1 Cellular Level Tubulin α/β-Tubulin Dimers BoundComplex Tubulin-Inhibitor Complex Tubulin->BoundComplex Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Assembly Inhibitor N-cyclohexyl-1,3-thiazol-2-amine (Thiazole Inhibitor) Inhibitor->BoundComplex Binds to Colchicine Site BoundComplex->Polymerization Prevents Incorporation Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin inhibitor action.

In Vitro Tubulin Polymerization Assays: Principles and Selection

The most direct method to confirm the activity of a putative tubulin inhibitor is through a cell-free, biochemical assay using purified tubulin.[1]

3.1. Turbidity-Based Assay

This is the classic method for monitoring tubulin polymerization in real-time.[5]

  • Principle: The polymerization of tubulin dimers into microtubules increases the turbidity of the solution. This change is measured as an increase in optical density (OD) due to light scattering, typically at 340-350 nm.[1][5]

  • Why This Method? It provides a direct, kinetic measurement of microtubule formation, allowing for the determination of key polymerization parameters: the lag phase (nucleation), the rate of polymerization, and the steady-state polymer mass.[5]

  • Considerations: The assay can be sensitive to compounds that absorb light at the measurement wavelength or that cause protein aggregation, which could lead to false-positive results. A centrifugation step post-reaction can help validate that the OD increase is due to microtubule polymer and not non-specific aggregates.[5]

3.2. Fluorescence-Based Assay

This method offers an alternative, often more sensitive, readout.

  • Principle: It utilizes a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[1][5] An increase in fluorescence intensity directly correlates with the extent of tubulin polymerization.

  • Why This Method? It is highly sensitive and can be less susceptible to color interference from test compounds than turbidity assays. It is also well-suited for high-throughput screening in multi-well plate formats.[5]

  • Considerations: Test compounds with intrinsic fluorescent properties may interfere with the assay. It is crucial to run controls with the compound alone to check for background fluorescence.

Detailed Protocol: In Vitro Tubulin Polymerization Assay (Turbidity)

This protocol is designed to assess the inhibitory effect of N-cyclohexyl-1,3-thiazol-2-amine on tubulin polymerization in a 96-well plate format.

4.1. Materials & Equipment

  • Tubulin: Lyophilized, high-purity (>99%) tubulin from bovine brain (e.g., Sigma-Aldrich Cat. No. T3604 or equivalent).

  • Test Compound: N-cyclohexyl-1,3-thiazol-2-amine, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Controls:

    • Positive Inhibitor Control: Nocodazole or Combretastatin A-4 (inhibitors).

    • Positive Stabilizer Control: Paclitaxel (promoter).

    • Vehicle Control: 100% DMSO.

  • Reagents:

    • Guanosine-5'-triphosphate (GTP)

    • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

    • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

    • Magnesium Chloride (MgCl₂)

    • Glycerol

  • Equipment:

    • Temperature-controlled microplate reader capable of reading absorbance at 350 nm.[2]

    • 96-well, half-area, clear-bottom microplates.[2]

    • Multichannel pipette.

    • Ice bath.

4.2. Reagent Preparation

  • General Polymerization Buffer (GPB; 1X): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Store at 4°C.

  • GPB with Glycerol (G-GPB; 1X): 1X GPB supplemented with 10% (v/v) glycerol. Rationale: Glycerol promotes tubulin polymerization by stabilizing the microtubule structure and lowering the critical concentration needed for assembly.

  • GTP Stock (100 mM): Dissolve GTP in distilled water and adjust pH to 7.0. Aliquot and store at -80°C.

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold G-GPB to a final concentration of 4 mg/mL (~36 µM). Rationale: Keeping tubulin on ice is critical to prevent premature polymerization before the assay begins.[2] Let it sit on ice for 15 minutes to ensure complete resuspension.

  • Working Tubulin Solution: Just before use, add GTP from the 100 mM stock to the reconstituted tubulin to a final concentration of 1 mM.

4.3. Experimental Workflow

Assay_Workflow start Start: Prepare Reagents on Ice prep_plate 1. Add 10 µL of Test Compound (or Controls) to Wells start->prep_plate add_tubulin 2. Add 90 µL of Working Tubulin Solution to each well prep_plate->add_tubulin mix 3. Mix Gently (if plate reader allows) add_tubulin->mix incubate 4. Place Plate in Reader Pre-warmed to 37°C mix->incubate read 5. Read OD at 350 nm every 60 seconds for 60-90 minutes incubate->read end End: Data Analysis read->end

Caption: Workflow for the turbidity-based tubulin assay.

4.4. Step-by-Step Protocol

  • Prepare the Plate:

    • Create a dilution series of your N-cyclohexyl-1,3-thiazol-2-amine stock in G-GPB. Ensure the final DMSO concentration in the well does not exceed 1-2%.

    • Add 10 µL of each compound dilution (and controls: Nocodazole, Paclitaxel, DMSO vehicle) to the appropriate wells of a 96-well plate. Perform all additions in triplicate.

    • Self-Validation Check: Include a "buffer + GTP" blank to subtract background absorbance.

  • Initiate Polymerization:

    • Pre-warm the plate reader to 37°C.

    • Working quickly, add 90 µL of the ice-cold Working Tubulin Solution to each well using a multichannel pipette. The final tubulin concentration will be ~3.6 mg/mL.

    • Causality: The temperature shift from ice (0-4°C) to 37°C is the trigger that overcomes the activation energy barrier and initiates GTP-dependent tubulin polymerization.

  • Data Acquisition:

    • Immediately place the plate in the reader and begin kinetic measurements.

    • Record the absorbance at 350 nm every 60 seconds for at least 60 minutes.

Data Analysis and Interpretation

The output will be a set of kinetic curves (OD vs. Time).

  • Vehicle Control (DMSO): This curve is your baseline. It should exhibit a characteristic sigmoidal shape: an initial lag phase, a steep polymerization phase, and a final plateau (steady-state). The presence of a lag time is an important indicator of high-quality tubulin.[2]

  • Inhibitor (N-cyclohexyl-1,3-thiazol-2-amine): A successful inhibitor will decrease the rate and extent of polymerization in a dose-dependent manner.

  • Promoter (Paclitaxel): This control should eliminate the lag phase and increase the rate and final OD, indicating enhanced polymerization.

Table 1: Hypothetical Data Summary for a Thiazole-Based Inhibitor

CompoundConcentration (µM)Vmax (mOD/min)Max OD (Plateau)% Inhibition
Vehicle (DMSO) -10.50.4500%
Test Compound 18.20.35521%
Test Compound 54.10.18060%
Test Compound 101.50.07284%
Nocodazole 100.50.03093%

% Inhibition is calculated based on the Max OD relative to the Vehicle control.

From this data, an IC₅₀ value (the concentration of inhibitor required to reduce the maximal polymerization by 50%) can be calculated by plotting % Inhibition vs. log[Concentration] and fitting the data to a dose-response curve.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No polymerization in vehicle control 1. Inactive tubulin. 2. No GTP added. 3. Incorrect buffer pH.1. Use a fresh aliquot of tubulin; avoid repeated freeze-thaw cycles. 2. Ensure GTP was added to the working solution. 3. Verify buffer pH is 6.9.
No lag phase in vehicle control Tubulin stock contains small aggregates that are "seeding" the reaction.Briefly centrifuge the reconstituted tubulin stock (e.g., 14,000 x g for 10 min at 4°C) and use the supernatant.[2]
High background OD in blanks Test compound precipitates or absorbs at 350 nm.1. Check compound solubility in the final buffer. 2. Run a spectral scan of the compound to check for absorbance. If it interferes, consider the fluorescence-based assay.

Conclusion

The in vitro tubulin polymerization assay is an indispensable tool for the primary characterization of novel microtubule-targeting agents. By employing the detailed protocols and understanding the scientific principles outlined in this guide, researchers can robustly quantify the inhibitory activity of N-cyclohexyl-1,3-thiazol-2-amine and its analogs. This biochemical data provides a critical foundation for further cell-based assays and serves as a key decision-making point in the drug discovery pipeline for novel anticancer therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: (PDF)
  • Source: National Institutes of Health (NIH)
  • Title: In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin)

Sources

Application Note: A Robust RP-HPLC Method for the Purification of Thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of thiazol-2-amine derivatives. These heterocyclic compounds are significant in medicinal chemistry, and achieving high purity is critical for subsequent biological assays and structural analysis. This document outlines a systematic approach, from initial analytical method development to preparative scale-up, focusing on the chemical properties of thiazol-2-amines to overcome common chromatographic challenges such as poor peak shape and inadequate resolution. Detailed protocols, troubleshooting advice, and the rationale behind key experimental choices are provided for researchers, scientists, and drug development professionals.

Introduction and a Priori Considerations

Thiazol-2-amine and its derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The purification of these compounds from complex reaction mixtures is a crucial step in the drug discovery pipeline to ensure that structure-activity relationship (SAR) studies are reliable.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with RP-HPLC being the most common and versatile mode.[2]

The primary challenge in the chromatography of thiazol-2-amine derivatives stems from the basicity of the exocyclic amine and the nitrogen atom within the thiazole ring. These basic centers can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing and poor resolution.[3][4] Therefore, method development must focus on mitigating these secondary interactions to achieve efficient and symmetrical peaks.

Principle of Separation in RP-HPLC

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[2] Separation is governed by the hydrophobic interactions between the analyte and the stationary phase. Analytes with greater hydrophobicity will interact more strongly with the stationary phase and thus be retained longer. The mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH), carries the sample through the column.[5] By increasing the proportion of the organic solvent (the "strong" solvent), the polarity of the mobile phase is decreased, which weakens the hydrophobic interactions and elutes the analytes from the column.

Systematic Method Development Strategy

A successful purification strategy begins with a well-optimized analytical method that is then scaled up for preparative chromatography.[6] The goal of analytical HPLC is to achieve baseline separation of the target compound from all impurities, while preparative HPLC aims to isolate and collect the target compound with high purity and recovery.[7][8]

MethodDevelopment cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Select Column & Initial Conditions B Scouting Gradients A->B C Optimize Mobile Phase (pH, Modifier, Organic Solvent) B->C D Fine-Tune Gradient & Flow Rate C->D E Verify Peak Purity & System Suitability D->E F Calculate Loading Capacity E->F Method Transfer G Scale Gradient & Flow Rate F->G H Perform Purification Run G->H I Fraction Collection H->I J Purity Analysis & Pooling I->J

Figure 1: A systematic workflow for developing and scaling a purification method.

Stationary Phase (Column) Selection

The choice of column is the most critical parameter influencing chromatographic selectivity.[9] For thiazol-2-amine derivatives, the primary considerations are:

  • Stationary Phase Chemistry: C18 (L1) columns are the workhorse of RP-HPLC and a good starting point due to their high hydrophobicity and wide applicability.[10] C8 (L7) columns are less retentive and can be useful for highly hydrophobic derivatives.

  • Silica Quality and End-capping: To minimize peak tailing, it is imperative to use a column packed with high-purity silica and a robust end-capping. End-capping neutralizes most of the accessible silanol groups, preventing them from interacting with the basic amine functionalities of the analytes.[4]

  • Particle Size: For analytical development, 3 µm or 5 µm particles provide a good balance of efficiency and backpressure. For preparative scale-up, larger particle sizes (5 µm or 10 µm) are used to reduce backpressure and allow for higher flow rates.[6]

Recommendation: Start with a modern, high-purity, end-capped C18 column (e.g., InertSustain C18, Zorbax Extend-C18).

Mobile Phase Optimization

The mobile phase composition dictates analyte retention and selectivity.[5]

  • Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower viscosity (leading to lower backpressure) and often results in sharper peaks.[11]

  • Aqueous Phase & pH Control: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like thiazol-2-amines.

    • The Role of Acidic Modifiers: Adding an acid modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is essential. These modifiers serve two primary functions:

      • pH Control: They maintain a low mobile phase pH (typically pH 2-3). At this pH, the basic thiazol-2-amine derivatives are fully protonated (cationic), ensuring a single, consistent ionic state. Simultaneously, the low pH suppresses the ionization of residual silanol groups on the stationary phase, drastically reducing the unwanted ionic interactions that cause peak tailing.[12][13]

      • Ion Pairing: TFA, in particular, can act as an ion-pairing agent. The trifluoroacetate anion can form a neutral, hydrophobic ion pair with the protonated analyte. This ion pair has a stronger interaction with the C18 stationary phase, which can improve retention and peak shape.[14][15]

Recommendation: Use HPLC-grade water with 0.1% TFA (v/v) as Mobile Phase A and HPLC-grade ACN with 0.1% TFA (v/v) as Mobile Phase B. While 0.1% is a standard concentration, for highly basic compounds, increasing the TFA concentration to 0.2-0.25% may sometimes yield optimal resolution.[16]

Mechanism cluster_Column C18 Stationary Phase cluster_Analyte Mobile Phase Components Silica Silica Support C18_1 ---(CH2)17CH3 C18_2 ---(CH2)17CH3 C18_3 ---(CH2)17CH3 Silanol -Si-OH Analyte Thiazol-Amine-H+ Analyte->C18_2 Hydrophobic Interaction Analyte->Silanol Ionic Repulsion/ Suppression TFA_ion TFA- TFA_ion->Silanol Ionic Repulsion/ Suppression

Figure 2: Interactions in an acidified RP-HPLC system for a basic analyte.

Detailed Purification Protocol

This protocol outlines a general method that serves as an excellent starting point. Optimization will be required based on the specific derivative and its impurity profile.

Equipment and Reagents
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[17]

  • Column: C18 column, 5 µm particle size, dimensions appropriate for preparative scale (e.g., 250 x 21.2 mm).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Modifier: Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Solvent: A mixture of Water/ACN or DMSO.

Recommended Starting Conditions

The following table summarizes the recommended starting conditions for purification.

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µmScale-up requires a larger column for higher loading capacity.
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAAcidic modifier ensures good peak shape for basic compounds.[12]
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFAACN is a common organic solvent for RP-HPLC.[17]
Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA broad gradient is a good starting point to elute all components.[17]
Flow Rate 1.0 mL/min20 mL/min (adjust based on column ID)Flow rate is scaled to maintain linear velocity.
Column Temp. 25-30 °C25-30 °CMaintains reproducible retention times.
Detection 254 nm or optimal wavelength254 nm or optimal wavelength254 nm is a common wavelength for aromatic heterocycles.
Injection Vol. 5-20 µL0.5-5 mL (determined by loading study)Volume is increased for preparative purification.
Step-by-Step Methodology
  • System Preparation:

    • Prepare mobile phases by adding 1.0 mL of TFA to every 1 L of solvent. Degas the mobile phases thoroughly.

    • Install the preparative column and flush the system with 100% Mobile Phase B, followed by the initial gradient conditions (95% A / 5% B) until the baseline is stable.[17]

  • Sample Preparation:

    • Dissolve the crude thiazol-2-amine derivative in a minimal amount of a suitable solvent (e.g., DMSO, Methanol).

    • If possible, dilute the sample with the initial mobile phase composition to ensure compatibility and prevent peak distortion. The injection solvent should ideally be weaker than the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[17]

  • System Suitability Test (SST):

    • Before running the purification, perform an injection of an analytical standard of the target compound.

    • Verify that the system meets predefined criteria for performance. According to USP guidelines, this includes parameters like peak tailing factor (should be < 2.0) and repeatability of injections (RSD < 2.0%).[18][19]

  • Purification Run:

    • Inject the prepared crude sample onto the equilibrated column.

    • Run the preparative gradient method.

    • Monitor the separation using the UV detector.

  • Fraction Collection:

    • Collect fractions corresponding to the target peak based on the UV chromatogram. Use narrow collection windows to maximize the purity of the main fractions.

    • Collect the peak apex in a separate fraction from the front and tail to isolate the highest purity material.

  • Post-Purification Analysis:

    • Analyze the purity of each collected fraction using the developed analytical HPLC method.

    • Pool the fractions that meet the required purity specification (e.g., >98%).

    • Remove the solvent via lyophilization (for water/ACN mixtures) or rotary evaporation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanols.[3] 2. Column overload.[20] 3. Column degradation.1. Ensure mobile phase pH is low (2-3) with 0.1% TFA. Use a high-quality, end-capped column. 2. Reduce sample load. 3. Replace the column.
Poor Resolution 1. Inadequate selectivity. 2. Gradient is too steep.1. Try a different organic solvent (e.g., MeOH instead of ACN). Try a different column chemistry (e.g., Phenyl-Hexyl). 2. Decrease the gradient slope (e.g., 1% B/min change instead of 5%).
Split Peaks 1. Sample solvent stronger than mobile phase. 2. Partially blocked column frit or void in the column bed.[3]1. Dissolve sample in a weaker solvent or in the initial mobile phase. 2. Reverse-flush the column (if permitted by manufacturer) or replace it.
High Backpressure 1. Blockage in the system (frit, column, tubing). 2. High mobile phase viscosity.1. Filter all samples and mobile phases. Systematically check components for blockage. 2. Consider using ACN instead of MeOH. Increase column temperature slightly (e.g., to 40 °C).

Conclusion

The successful RP-HPLC purification of thiazol-2-amine derivatives is readily achievable through a systematic method development approach that directly addresses their basic chemical nature. By employing a high-quality, end-capped C18 column and an acidified mobile phase containing 0.1% TFA, chromatographers can effectively suppress undesirable silanol interactions, leading to symmetrical peaks and robust separations. The detailed protocol and troubleshooting guide provided herein serve as a solid foundation for researchers to purify these pharmaceutically important compounds with high purity and yield, facilitating the advancement of drug discovery and development programs.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved January 23, 2026, from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 23, 2026, from [Link]

  • Hawks, C. (2024). Analytical vs. Preparative HPLC: Understanding Key Differences. Retrieved January 23, 2026, from [Link]

  • Reddy, G. J., et al. (2021). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings, 2390(1), 020023. [Link]

  • Qayyum, H. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved January 23, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 23, 2026, from [Link]

  • Dole, R. E., et al. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Reddy, G. J., et al. (2021). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 23, 2026, from [Link]

  • Pramod, I. (2023). Preparative HPLC vs Analytical HPLC: Understanding the Key Differences. Medium. Retrieved January 23, 2026, from [Link]

  • Gilar, M., et al. (2002). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 952(1-2), 1-10. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved January 23, 2026, from [Link]

  • Majors, R. E. (2013). Column Selection for Reversed-Phase HPLC. LCGC International. Retrieved January 23, 2026, from [Link]

  • Chemical Forums. (2008). the role of TFA on Reverse phase chromatography? Retrieved January 23, 2026, from [Link]

  • PharmaGuru. (n.d.). Preparative HPLC Vs Analytical HPLC. Retrieved January 23, 2026, from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved January 23, 2026, from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved January 23, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 23, 2026, from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 23, 2026, from [Link]

  • Burgess, C. (2024). Are You Sure You Understand USP <621>? LCGC International. Retrieved January 23, 2026, from [Link]

  • Gilson. (2023). Analytical vs. Preparative Chromatography: What's the Difference? YouTube. Retrieved January 23, 2026, from [Link]

  • Matysiak, J., et al. (2011). Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones. Monatshefte für Chemie - Chemical Monthly, 142(7), 705-714. [Link]

  • Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide. Retrieved January 23, 2026, from [Link]

  • Phenomenex. (2020). Solid Sample Pre-Treatment Process Prior to Solid Phase Extraction Tips. Retrieved January 23, 2026, from [Link]

  • Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. Retrieved January 23, 2026, from [Link]

  • Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. Retrieved January 23, 2026, from [Link]

  • Ivanov, I., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-71. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 23, 2026, from [Link]

  • Restek Corporation. (2015). What is Different about Prep LC? (Versus Analytical HPLC). Retrieved January 23, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved January 23, 2026, from [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved January 23, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols for the In Vivo Evaluation of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental setup for evaluating the therapeutic potential of N-cyclohexyl-1,3-thiazol-2-amine. While specific in vivo data for this compound is not extensively documented, the broader class of thiazole derivatives has demonstrated significant promise, particularly in the realms of oncology and inflammation.[1][2][3][4] This guide, therefore, synthesizes established protocols and field-proven insights to construct a logical and robust framework for the preclinical assessment of N-cyclohexyl-1,3-thiazol-2-amine, focusing on its potential anticancer and anti-inflammatory activities. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[5] Derivatives of this heterocyclic scaffold have been shown to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and, most notably, anticancer and anti-inflammatory effects.[2][3][6] The anticancer properties of thiazole-containing compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and microtubule dynamics.[1][2] For instance, some N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors, inducing G2/M phase cell cycle arrest in cancer cells.[1] Furthermore, other thiazole derivatives have been found to inhibit key signaling molecules like VEGFR-2, a critical mediator of angiogenesis in tumors.[2]

In the context of inflammation, thiazole derivatives have also shown promise.[2][3] The anti-inflammatory mechanisms are varied but can involve the modulation of inflammatory mediators and pathways. Given this precedent, N-cyclohexyl-1,3-thiazol-2-amine, as a member of this versatile chemical class, warrants thorough in vivo investigation to elucidate its specific therapeutic profile. This guide outlines a strategic, multi-faceted approach to its evaluation.

Compound Profile: N-cyclohexyl-1,3-thiazol-2-amine

A thorough understanding of the test article's physicochemical properties is paramount for proper formulation and interpretation of in vivo data.

PropertyValueSource
Molecular Formula C13H16N2SPubChem[7]
Molecular Weight 232.35 g/mol PubChem[7]
XLogP3 4.4PubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 3PubChem[7]

Safety & Handling: According to GHS classifications for similar compounds, N-cyclohexyl-1,3-thiazol-2-amine should be handled with care. It is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Overall In Vivo Evaluation Workflow

The following diagram illustrates a logical progression for the in vivo assessment of N-cyclohexyl-1,3-thiazol-2-amine, commencing with foundational studies and advancing to efficacy models based on initial findings.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation (Parallel Tracks) cluster_2 Phase 3: Pharmacodynamic & MoA Studies A Acute Toxicity & Dose Range Finding B Pharmacokinetic (PK) Profiling A->B Establish MTD & Dosing Regimen C Anti-Inflammatory Models (e.g., Carrageenan-Induced Paw Edema) B->C Inform Therapeutic Dose Selection D Anticancer Models (e.g., Xenograft Tumor Model) B->D Inform Therapeutic Dose Selection E Biomarker Analysis in Tissue/Plasma (e.g., Cytokine levels, Target engagement) C->E D->E G cluster_0 Pharmacodynamic Assessment A Tumor/Tissue Collection (from Efficacy Studies) B Biomarker Analysis A->B C Target Engagement Assays (e.g., Western Blot for p-VEGFR-2) B->C D Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) B->D E Histopathology/Immunohistochemistry (e.g., Ki-67 for proliferation) B->E

Sources

Application Notes and Protocols for Antimicrobial Studies of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3] This structural motif is present in several clinically approved drugs, underscoring its therapeutic relevance.[1] N-cyclohexyl-1,3-thiazol-2-amine is a specific derivative within this class, whose antimicrobial potential remains to be fully elucidated. The incorporation of a cyclohexyl group, a lipophilic moiety, is a common strategy in medicinal chemistry to potentially enhance cell membrane permeability and target engagement. These application notes provide a comprehensive guide for the synthesis and evaluation of N-cyclohexyl-1,3-thiazol-2-amine as a potential antimicrobial agent.

Proposed Mechanism of Antimicrobial Action

While specific mechanistic studies for N-cyclohexyl-1,3-thiazol-2-amine are not yet available, the broader class of 2-aminothiazole derivatives has been shown to exert its antimicrobial effects through various mechanisms. Two prominent proposed targets are bacterial MurB and fungal CYP51.[4]

  • Bacterial MurB Inhibition: MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a vital component of the bacterial cell wall. Inhibition of MurB disrupts cell wall formation, leading to cell lysis and bacterial death. Molecular docking studies have suggested that 2-aminothiazole derivatives can bind to the active site of MurB, representing a promising mechanism for their antibacterial activity.[4]

  • Fungal CYP51 Inhibition: In fungi, 2-aminothiazole derivatives have been proposed to target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. This is the same mechanism of action as the widely used azole class of antifungal drugs.[4]

The lipophilic cyclohexyl group of N-cyclohexyl-1,3-thiazol-2-amine may facilitate its interaction with and transport across the microbial cell membrane, potentially enhancing its ability to reach these intracellular targets.

antimicrobial_mechanism cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell compound_b N-cyclohexyl-1,3-thiazol-2-amine membrane_b Cell Membrane compound_b->membrane_b Transport murB MurB Enzyme membrane_b->murB peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Inhibition lysis Cell Lysis peptidoglycan->lysis compound_f N-cyclohexyl-1,3-thiazol-2-amine membrane_f Cell Membrane compound_f->membrane_f Transport cyp51 CYP51 Enzyme membrane_f->cyp51 ergosterol Ergosterol Synthesis cyp51->ergosterol Inhibition disruption Membrane Disruption ergosterol->disruption

Caption: Proposed mechanisms of action for N-cyclohexyl-1,3-thiazol-2-amine.

Synthesis Protocol: Modified Hantzsch Thiazole Synthesis

The synthesis of N-cyclohexyl-1,3-thiazol-2-amine can be achieved via the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. In this case, the key precursors are chloroacetaldehyde and N-cyclohexylthiourea.

Part 1: Synthesis of N-cyclohexylthiourea

N-cyclohexylthiourea can be prepared from cyclohexylamine and a source of thiocyanate.

Materials:

  • Cyclohexylamine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, Buchner funnel, filter paper.

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate in a minimal amount of hot water.

  • Add an equimolar amount of cyclohexylamine to the solution.

  • Heat the mixture gently under reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-cyclohexylthiourea.

  • Dry the product in a desiccator. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Materials:

  • N-cyclohexylthiourea (from Part 1)

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.

Procedure:

  • To a round-bottom flask, add N-cyclohexylthiourea (1.0 mmol) and ethanol (15 mL).

  • Stir the mixture until the thiourea is fully dissolved.

  • Add chloroacetaldehyde (1.1 mmol, 50% aqueous solution) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The resulting precipitate is the crude N-cyclohexyl-1,3-thiazol-2-amine.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its structure and purity.

synthesis_workflow cyclohexylamine Cyclohexylamine step1 Reflux cyclohexylamine->step1 thiocyanate NH4SCN thiocyanate->step1 chloroacetaldehyde Chloroacetaldehyde step2 Hantzsch Condensation (Reflux in Ethanol) chloroacetaldehyde->step2 n_cyclohexylthiourea N-cyclohexylthiourea n_cyclohexylthiourea->step2 final_product N-cyclohexyl-1,3-thiazol-2-amine step1->n_cyclohexylthiourea purification Purification (Recrystallization) step2->purification purification->final_product

Sources

Application Note: A Researcher's Guide to Investigating the Anti-Inflammatory Properties of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a foundational structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Within this class, the 2-aminothiazole motif is recognized as a "privileged structure," a scaffold frequently found in compounds that bind to a diverse array of biological targets, including those central to the inflammatory process.[2] Derivatives of this core have demonstrated a wide spectrum of pharmacological effects, including potent anti-inflammatory, antitumor, and antimicrobial activities.[1][2]

N-cyclohexyl-1,3-thiazol-2-amine belongs to this promising class of compounds. While specific research on this molecule is emerging, the extensive literature on related thiazole derivatives provides a strong rationale for its investigation as a novel anti-inflammatory agent. This guide is designed for researchers in drug discovery and immunology, offering a comprehensive framework to systematically characterize the anti-inflammatory potential of N-cyclohexyl-1,3-thiazol-2-amine. We will move from foundational in vitro assessments to mechanistic pathway analysis and culminate in a validated in vivo model, explaining the causality behind each experimental choice to ensure a robust and logical investigation.

Section 1: Compound Profile and Handling

Before commencing any biological evaluation, it is critical to understand the physicochemical properties of the test compound and establish proper handling procedures.

  • Compound: N-cyclohexyl-1,3-thiazol-2-amine

  • Molecular Formula: C₉H₁₄N₂S

  • Molecular Weight: 182.29 g/mol

  • Structure: (Placeholder for actual structure image if available)

Solubilization Protocol: For most cell-based assays, N-cyclohexyl-1,3-thiazol-2-amine should be dissolved in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in aqueous media like cell culture medium. Creating a high-concentration stock allows for minimal volumes to be added to experimental wells, ensuring the final DMSO concentration does not exceed a non-toxic threshold (typically <0.5% v/v) which could otherwise induce cellular stress or cytotoxicity, confounding the results.

  • Procedure:

    • Aseptically weigh the required amount of N-cyclohexyl-1,3-thiazol-2-amine powder.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.

Section 2: Postulated Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their modulation of key signaling cascades that regulate the expression of inflammatory mediators. Based on extensive research on analogous compounds, the primary pathways to investigate for N-cyclohexyl-1,3-thiazol-2-amine are the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are central hubs in the inflammatory response, activated by stimuli like Lipopolysaccharide (LPS) and culminating in the production of pro-inflammatory cytokines and enzymes.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and initiate the transcription of genes for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[5] Thiazole derivatives may exert their effect by inhibiting IκB phosphorylation.[3]

  • p38 MAPK Pathway: This pathway is activated by cellular stress and inflammatory signals, leading to the activation of transcription factors that also control the expression of TNF-α and other cytokines.[4] Inhibition of p38α MAPK is a validated strategy for reducing inflammation, and several benzothiazole compounds have been identified as potent inhibitors.[4][6]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK_path MAPK Cascade TLR4->MAPK_path IKK IKK Complex TLR4->IKK p38 p38 MAPK MAPK_path->p38 activates Transcription Gene Transcription p38->Transcription IkB p-IκBα (Degradation) IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates NFkB_nuc->Transcription Compound N-cyclohexyl-1,3- thiazol-2-amine Compound->p38 inhibits? Compound->IKK inhibits? Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators

Caption: Postulated anti-inflammatory signaling pathways.

Section 3: In Vitro Evaluation Protocols

A tiered approach is recommended for the in vitro evaluation, starting with broad screening assays and progressing to more specific, mechanistic studies. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for this purpose as it robustly responds to inflammatory stimuli like LPS.[7][8]

G start Start: N-cyclohexyl-1,3- thiazol-2-amine step1 Step 1: Cytotoxicity Assay (MTT Assay in RAW 264.7) start->step1 step2 Step 2: Efficacy Screen (Nitric Oxide Assay) step1->step2 Determine Non-Toxic Dose step3 Step 3: Cytokine Profiling (ELISA for TNF-α, IL-6) step2->step3 Confirm Activity step4 Step 4: Mechanism of Action (Western Blot for p-p65, p-p38) step3->step4 Quantify Effect end Proceed to In Vivo Studies step4->end Elucidate Pathway

Caption: Recommended experimental workflow for in vitro analysis.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: This is a critical first step to identify a concentration range where the compound does not kill the cells. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply a result of cell death.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-cyclohexyl-1,3-thiazol-2-amine in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

Rationale: Overproduction of nitric oxide by iNOS is a hallmark of inflammation.[8][9] The Griess assay measures nitrite, a stable breakdown product of NO, providing a reliable indicator of iNOS activity.

  • Cell Seeding: Seed RAW 264.7 cells as described in 3.1.

  • Pre-treatment: Treat cells with non-toxic concentrations of N-cyclohexyl-1,3-thiazol-2-amine for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.[7]

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[10][11] An effective anti-inflammatory compound should suppress their production. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate quantification of secreted proteins in the cell supernatant.

  • Cell Treatment: Treat and stimulate RAW 264.7 cells with the compound and LPS as described in 3.2.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant and centrifuge to remove any cell debris. Store at -80°C until use.

  • ELISA Procedure: Perform ELISAs for mouse TNF-α and mouse IL-6 using commercially available kits. Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

  • Absorbance Reading: Read the plate at the wavelength specified by the kit manufacturer (usually 450 nm).

  • Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve.

Protocol: Mechanistic Analysis (Western Blot)

Rationale: This protocol directly tests the hypothesis that N-cyclohexyl-1,3-thiazol-2-amine inhibits the NF-κB and/or p38 MAPK pathways. By measuring the ratio of phosphorylated (active) to total protein, we can directly assess pathway activation.[3][4]

  • Cell Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1-2 hours, followed by a shorter LPS stimulation (15-60 minutes is typically sufficient to see peak phosphorylation). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a target protein (e.g., phospho-p65, total p65, phospho-p38, total p38, or a loading control like β-actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Section 4: In Vivo Validation Protocol

Rationale: While in vitro data is crucial, demonstrating efficacy in a living organism is the essential next step. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for screening acute anti-inflammatory activity.[12][13] Carrageenan injection triggers a biphasic inflammatory response, allowing for the evaluation of a compound's effect on key inflammatory mediators.[14]

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220g) for at least one week under standard laboratory conditions.

  • Grouping (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle used to suspend the compound (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives a standard NSAID like Diclofenac Sodium (e.g., 10 mg/kg, intraperitoneally).

    • Group III-V (Test Groups): Receive N-cyclohexyl-1,3-thiazol-2-amine at different doses (e.g., 10, 25, 50 mg/kg, by oral gavage).

  • Compound Administration: Administer the respective treatments to the animals.

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group).

Section 5: Data Presentation

Clear presentation of quantitative data is essential for interpretation.

Table 1: In Vitro Anti-inflammatory Activity of N-cyclohexyl-1,3-thiazol-2-amine

Concentration (µM) Cell Viability (%) NO Production (% of LPS Control) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Vehicle Control 100 ± 4.5 100 ± 8.2 2500 ± 150 1800 ± 120
1 99 ± 3.8 85 ± 6.1 2100 ± 130 1650 ± 110
10 98 ± 4.1 52 ± 4.5** 1300 ± 90** 950 ± 85**
25 96 ± 5.0 28 ± 3.3*** 650 ± 55*** 420 ± 40***
Positive Control N/A Value Value Value

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: **p<0.01, **p<0.001. (Example Data)

Table 2: Effect of N-cyclohexyl-1,3-thiazol-2-amine on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3 hr % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 -
Diclofenac Sodium 10 0.38 ± 0.04*** 55.3
Test Compound 10 0.65 ± 0.06* 23.5
Test Compound 25 0.49 ± 0.05** 42.4
Test Compound 50 0.35 ± 0.04*** 58.8

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. (Example Data)

Conclusion

This application note provides a comprehensive, step-by-step guide for the rigorous evaluation of N-cyclohexyl-1,3-thiazol-2-amine as a potential anti-inflammatory agent. By following this logical workflow—from establishing a safe dose in vitro to quantifying efficacy and elucidating the underlying molecular mechanism—researchers can generate a robust data package. The proposed protocols are based on well-established models and the known pharmacology of the broader 2-aminothiazole class, providing a solid scientific foundation for investigating this promising compound. Successful outcomes from these studies can justify further preclinical development and exploration in more complex chronic inflammation models.

References

  • Gîrbo, R. G., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research, 36(7), 846-856.
  • Wang, J., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2318465. [Link]

  • Tariq, I., et al. (2018). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(9-10), e1800134. [Link]

  • Arnarson, A. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Biomedical Reports, 15(4), 83. [Link]

  • Sethiya, D., et al. (2022). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Frontiers in Pharmacology, 13, 1018288. [Link]

  • Zhang, L., et al. (2016). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. Zhonghua Shao Shang Za Zhi, 32(1), 42-46. [Link]

  • Saleem, M., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(8), 1909. [Link]

  • This reference is not available.
  • Gendle, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 839-855. [Link]

  • Li, X., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9390-9400. [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 15, 1339832. [Link]

  • Mohammadi, A., et al. (2017). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH2CH3). Avicenna Journal of Medical Biotechnology, 9(1), 36-41. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. [Link]

  • Kumar, S., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 15(1), 1-6. [Link]

  • Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Gendle, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3149. [Link]

  • Semaming, Y., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants (Basel), 11(20), 2731. [Link]

  • Er, M., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. [Link]

  • Kumar, A., & Singh, R. K. (2018). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 4(1), 1-10. [Link]

  • Singh, U. P., et al. (2010). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 157-161. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Hossain, M. E., et al. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2021, 6688414. [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 379. [Link]

  • This reference is not available.
  • This reference is not available.
  • Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]

  • El-Gamal, M. I., et al. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 29(8), 1801. [Link]

  • ChemSynthesis. (2025). N-cyclohexyl-1,3-benzothiazol-2-amine. ChemSynthesis Database. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.

Sources

Protocol for assessing the antioxidant potential of thiazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for Assessing the Antioxidant Potential of Novel Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1] A significant area of interest is their potential to act as antioxidants, combating the oxidative stress implicated in numerous chronic diseases.[2] This document, prepared for drug discovery and development scientists, provides a comprehensive, multi-tiered protocol for the robust assessment of the antioxidant potential of novel thiazole derivatives. We move beyond simple screening to offer a validated workflow that combines fundamental chemical assays with a biologically relevant cell-based model. This integrated approach ensures that lead compounds are characterized not just for their radical-scavenging ability in a test tube, but for their actual efficacy in a cellular environment, accounting for crucial factors like bioavailability and metabolism.

The Rationale: Why a Multi-Assay Approach is Non-Negotiable

An antioxidant can neutralize harmful reactive oxygen species (ROS) through several mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) directly donates a hydrogen atom to a free radical (R•), quenching it and forming a stable antioxidant radical (A•).

    • A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant becomes a radical cation (A•⁺).

    • A-H + R• → A•⁺ + R:⁻

No single assay can fully capture a compound's total antioxidant potential.[4][5] A compound may excel in one mechanism but be ineffective in another. Thiazole derivatives, with their diverse potential substitutions (e.g., phenolic hydroxyls, electron-donating groups), can exhibit varied mechanistic behaviors.[2][6] Therefore, a battery of tests is essential for a comprehensive profile. Our protocol is structured in two tiers:

  • Tier 1: In Vitro Chemical Screening. Rapid, high-throughput assays to determine fundamental radical-scavenging and reducing capabilities. This includes DPPH, ABTS, and FRAP assays.

  • Tier 2: Cell-Based Biological Validation. The Cellular Antioxidant Activity (CAA) assay to measure antioxidant efficacy within a living cell, providing more biologically relevant data.[7]

G cluster_assays Recommended Assay Battery HAT Hydrogen Atom Transfer (HAT) DPPH DPPH Assay (Mixed HAT/SET) HAT->DPPH SET Single Electron Transfer (SET) SET->DPPH ABTS ABTS Assay (Primarily SET) SET->ABTS FRAP FRAP Assay (Purely SET) SET->FRAP CAA CAA Assay (Biological Outcome) DPPH->CAA Informs Selection for Biological Testing ABTS->CAA Informs Selection for Biological Testing FRAP->CAA Informs Selection for Biological Testing

Figure 1: Logical workflow for antioxidant assessment.

Tier 1: High-Throughput In Vitro Chemical Assays

This initial screening phase quantifies the intrinsic chemical ability of the thiazole derivatives to neutralize free radicals or reduce oxidants. We recommend running all three assays to build a comprehensive chemical profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2][4] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6] The color change is directly proportional to the radical-scavenging activity.[6]

  • Causality: The DPPH assay is a rapid and sensitive method, making it an excellent first-pass screen for a large number of derivatives.[6] Its sensitivity to both HAT and SET mechanisms provides a broad initial assessment of activity.

G start Prepare Thiazole Derivative Stock and Serial Dilutions mix Mix 100 µL Sample/Standard with 100 µL DPPH Solution start->mix reagent Prepare 0.1 mM DPPH Working Solution in Methanol reagent->mix incubate Incubate 30 min in the Dark at RT mix->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc

Figure 2: DPPH assay experimental workflow.

Step-by-Step Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol. Store in the dark at 4°C.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this fresh daily and protect from light.

  • Sample and Standard Preparation:

    • Test Compounds: Prepare a 1 mg/mL stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to create a range of concentrations (e.g., 1 to 500 µg/mL).

    • Positive Control: Prepare a similar dilution series of a standard antioxidant like Trolox or Ascorbic Acid.[6]

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample, standard, or blank (solvent) to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.[8]

    • Mix gently and incubate for 30 minutes at room temperature in the dark.[8]

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

    • Plot % Inhibition versus concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ParameterValue
Wavelength517 nm
Incubation Time30 minutes
TemperatureRoom Temperature
Positive ControlTrolox / Ascorbic Acid
OutputIC50 (µg/mL or µM)
Table 1. Key parameters for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This SET-based assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore.[2][10] Antioxidants in the sample reduce the pre-formed radical cation, causing a decolorization that is measured spectrophotometrically.

  • Causality: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic thiazole derivatives.[4] The absorbance wavelength (~734 nm) also minimizes interference from colored compounds.

G start Prepare ABTS Radical Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_stock Incubate 12-16 hours in the Dark at RT start->incubate_stock reagent Prepare ABTS Working Solution (Dilute stock to Abs ≈ 0.7 at 734 nm) incubate_stock->reagent mix Mix 20 µL Sample/Standard with 200 µL ABTS Working Solution reagent->mix incubate_read Incubate 5-6 min at RT, Measure Absorbance at 734 nm mix->incubate_read calc Calculate % Inhibition and TEAC Value incubate_read->calc G seed Seed HepG2 cells in a 96-well black, clear-bottom plate confluence Incubate for 24h to reach confluence seed->confluence wash1 Wash cells with PBS confluence->wash1 treat Treat cells with Thiazole Derivatives + 25 µM DCFH-DA for 1 hour wash1->treat wash2 Wash cells 3x with PBS treat->wash2 induce Add 600 µM AAPH/ABAP (ROS initiator) wash2->induce read Immediately begin kinetic reading (Ex: 485 nm, Em: 538 nm) every 5 min for 1 hour induce->read calc Calculate Area Under the Curve (AUC) and determine CAA units read->calc

Figure 4: Cellular Antioxidant Activity (CAA) assay workflow.

Step-by-Step Protocol: CAA Assay

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells under standard conditions.

    • Seed 6 x 10⁴ cells per well in a 96-well black, clear-bottom tissue culture plate and incubate for 24 hours to achieve confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells once with 100 µL of warm PBS.

    • Treat the cells by adding 100 µL of treatment media containing the thiazole derivative (at various concentrations) and 25 µM DCFH-DA. Include wells for a positive control (e.g., Quercetin) and a vehicle control.

    • Incubate the plate at 37°C for 1 hour to allow for compound uptake and probe de-esterification.

    • Aspirate the media and wash the cells three times with 100 µL of warm PBS.

    • Add 100 µL of the ROS initiator solution (e.g., 600 µM AAPH or ABAP in HBSS) to all wells. [7]3. Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [11]4. Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.

    • Calculate the percentage inhibition of DCF formation for each compound concentration.

    • Express the results as CAA units, which are equivalent to the concentration of Quercetin that produces the same level of inhibition. [7]

      Parameter Value
      Cell Line HepG2
      Probe 25 µM DCFH-DA
      ROS Initiator 600 µM AAPH or ABAP
      Wavelengths Ex: 485 nm, Em: 538 nm
      Standard Quercetin
      Output CAA Value (µmol QE / 100 µmol compound)
      Table 4. Key parameters for the CAA assay.

Conclusion and Forward Look

This application note provides a validated, tiered framework for assessing the antioxidant potential of novel thiazole derivatives. By systematically employing a battery of in vitro chemical assays (DPPH, ABTS, FRAP) followed by a biologically relevant cell-based assay (CAA), researchers can build a comprehensive and reliable antioxidant profile for their compounds. This approach moves beyond simple screening, providing robust data that can confidently guide structure-activity relationship (SAR) studies and prioritize candidates for further preclinical development. The ultimate goal is to identify not just compounds that are active in a test tube, but those with the genuine potential to exert antioxidant effects in a complex biological system.

References

  • Ghiurca, E. L., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6528. Available at: [Link]

  • Hadda, T. B., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 10(18), e30088. Available at: [Link]

  • Mashentseva, A. A., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(19), 6667. Available at: [Link]

  • Jaishree, V., et al. (2012). In vitro antioxidant properties of new thiazole derivatives. Journal of Saudi Chemical Society, 16(4), 371-376. Available at: [Link]

  • Saini, P., & Sharma, M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142. Available at: [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Available at: [Link]

  • Ilies, M., et al. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 21(9), 3380. Available at: [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit Protocol. Available at: [Link]

  • Bio-protocol. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay Technical Manual. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) Catalog #: STA-349. Available at: [Link]

  • ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses. Available at: [Link]

  • Shafiq, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. Available at: [Link]

  • Al-Duais, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 27(23), 8563. Available at: [Link]

  • Bio-protocol. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Simpson, T., & Kure, C. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. International Journal of Food Sciences and Nutrition, 64(7), 846-851. Available at: [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit Protocol. Available at: [Link]

  • Google Patents. (2011). US20110313672A1 - Cellular antioxidant activity (caa) assay.
  • ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay Technical Manual. Available at: [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit Protocol. Available at: [Link]

  • Stankovic, M. (2021). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Bio-protocol. (2025). 3.3. Antioxidant Activity by DPPH and ABTS Assay. Available at: [Link]

  • López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of the Chilean Chemical Society, 62(2), 3469-3474. Available at: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Available at: [Link]

  • Hindu Concept. (2026). FRAP assay: Significance and symbolism. Available at: [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Available at: [Link]

Sources

Molecular docking procedures for N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Molecular Docking of N-cyclohexyl-1,3-thiazol-2-amine

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between a small molecule and a target protein at an atomic level.[1] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on N-cyclohexyl-1,3-thiazol-2-amine, a compound belonging to the versatile and biologically significant thiazole family of heterocycles.[2][3] The thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing promise against a range of biological targets including kinases, G-protein coupled receptors (GPCRs), and bacterial enzymes.[2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering both the procedural steps and the scientific rationale necessary for conducting robust and reproducible in silico screening.

Foundational Principles of Molecular Docking

At its core, molecular docking predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This process simulates the actual binding event that occurs in a biological system. The primary objectives are:

  • Binding Mode Prediction: To determine the most likely three-dimensional pose of the ligand within the receptor's binding site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, commonly expressed in kcal/mol.

Docking algorithms explore a vast conformational space for the ligand and use a scoring function to rank the resulting poses.[4] This allows for the rapid screening of virtual compound libraries to identify potential "hits" before committing to costly and time-consuming experimental synthesis and testing.[4]

Comprehensive Docking Workflow

The entire molecular docking procedure can be visualized as a sequential process, beginning with data preparation and culminating in detailed analysis. Each step is critical for the validity and accuracy of the final results.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation A Select Target Protein (e.g., from PDB) B Prepare Receptor (Remove water, add H, assign charges) A->B E Define Binding Site (Grid Box Generation) B->E C Obtain Ligand Structure (N-cyclohexyl-1,3-thiazol-2-amine) D Prepare Ligand (Generate 3D conformer, minimize, assign charges) C->D D->E F Configure Docking Parameters (e.g., Exhaustiveness) E->F G Execute Docking (e.g., AutoDock Vina) F->G H Analyze Binding Scores (Rank Poses) G->H I Visualize Interactions (H-bonds, Hydrophobic, etc.) H->I J Protocol Validation (Redocking Native Ligand) I->J Feedback

Caption: High-level workflow for a typical molecular docking experiment.

Part 1: Ligand and Receptor Preparation

The quality of the input structures directly dictates the quality of the docking output. Garbage in, garbage out. Therefore, meticulous preparation of both the ligand and the protein is paramount.

Protocol: Ligand Preparation (N-cyclohexyl-1,3-thiazol-2-amine)

The ligand must be converted from a 2D representation into a three-dimensional, energy-minimized structure with correct atom types and charges.

Rationale: Docking algorithms require a 3D structure to work with. Energy minimization ensures that the starting conformation is sterically favorable. Assigning correct atom types and charges is essential for the scoring function to accurately calculate interactions like hydrogen bonds and electrostatics.[5][6]

Step-by-Step Protocol:

  • Obtain Ligand Identifier:

    • The SMILES (Simplified Molecular Input Line Entry System) string for N-cyclohexyl-1,3-thiazol-2-amine is C1CCC(CC1)NC2=NC=CS2.[7] This can be obtained from databases like PubChem (CID 842041).[7]

  • Generate 3D Structure:

    • Use a molecular editor such as UCSF ChimeraX, Avogadro, or an online tool.

    • In ChimeraX, use the command: open smiles:C1CCC(CC1)NC2=NC=CS2

  • Energy Minimization:

    • This step resolves any steric clashes or unnatural bond lengths in the newly generated 3D structure.

    • In ChimeraX, use the Minimize Structure tool, which employs the MMTK force field. This provides a reasonable low-energy conformation.

  • Add Hydrogens and Assign Charges:

    • Ensure the molecule has the correct protonation state at physiological pH (~7.4). For this amine, the thiazole nitrogen is typically not protonated, while the exocyclic amine is.

    • Use a tool like AutoDock Tools (part of MGLTools) or the Add Charges function in ChimeraX to add Gasteiger partial charges.

  • Save in Docking-Ready Format:

    • For use with AutoDock Vina, the final prepared ligand must be saved in the .pdbqt format. This file contains atomic coordinates, charge information, and atom type definitions.

Protocol: Target Receptor Preparation

For this application note, we will use Staphylococcus aureus Dihydrofolate Reductase (DHFR) as a representative bacterial enzyme target, a common focus for antimicrobial drug design. We will use the PDB entry 3SRW .

Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components like water molecules, crystallization agents, and ions that can interfere with the docking process.[8] It is also necessary to add hydrogen atoms, which are typically not resolved in X-ray crystallography, and to assign partial charges to the protein atoms.[8][9]

Step-by-Step Protocol:

  • Fetch the Protein Structure:

    • Download the PDB file 3SRW from the RCSB Protein Data Bank.

  • Clean the PDB File:

    • Load the structure into UCSF ChimeraX or PyMOL.

    • Delete all water molecules (often designated HOH).

    • Remove the co-crystallized native ligand (in this case, NADPH and trimethoprim). We remove the ligand to make the binding site available for our compound of interest.

  • Process the Protein:

    • Add hydrogens, assuming a pH of 7.4. This ensures that ionizable residues like Asp, Glu, Lys, and His have the correct protonation state.

    • Assign partial charges to all atoms. For proteins, the AMBER force fields are commonly used.

  • Save in Docking-Ready Format:

    • As with the ligand, the prepared receptor must be saved in the .pdbqt format for use with AutoDock Vina.

Part 2: The Docking Simulation

With prepared molecules, the next stage is to define the search space and execute the docking algorithm.

Defining the Binding Site (Grid Box)

Rationale: A full "blind" docking simulation across the entire protein surface is computationally expensive and often unnecessary. We typically focus the search on the known active site or a putative binding pocket. This is achieved by defining a 3D grid box that encompasses this region.

Method: The most reliable way to define the grid box is by using the position of a known co-crystallized ligand. For PDB ID 3SRW, we can center the grid on the location where the original trimethoprim ligand was bound.

ParameterValue (Angstroms, Å)Description
Grid Center X 10.5The X-coordinate for the center of the search box.
Grid Center Y 25.0The Y-coordinate for the center of the search box.
Grid Center Z 1.2The Z-coordinate for the center of the search box.
Size X, Y, Z 25 x 25 x 25The dimensions of the search box.
Configuring and Running AutoDock Vina

Rationale: AutoDock Vina uses a stochastic search algorithm. The exhaustiveness parameter controls how thoroughly it samples the conformational and positional space. A higher value increases the chance of finding the true energy minimum but takes longer.

G Input Prepared Receptor (.pdbqt) Prepared Ligand (.pdbqt) Grid Config File Vina AutoDock Vina Engine Input->Vina Process Iterative Process: 1. Generate Ligand Conformation 2. Place in Binding Site 3. Score the Pose 4. Accept or Reject based on Score 5. Repeat Vina->Process Output Output File (.pdbqt) - Multiple Binding Poses - Associated Affinity Scores Vina->Output Process->Vina Metropolis criterion

Caption: The core computational loop within AutoDock Vina.

Execution Protocol:

  • Create a Configuration File (conf.txt):

  • Run Vina from the Command Line:

Part 3: Analysis and Validation of Results

The output of a docking run is not a single answer but a set of predictions that require careful interpretation and validation.

Interpreting Docking Scores and Poses

AutoDock Vina will generate a specified number of binding modes (num_modes), each with a predicted binding affinity.

Binding Affinity: This score (in kcal/mol) is an estimate of the binding free energy. More negative values suggest stronger, more favorable binding. The top-ranked pose (mode 1) is the one with the most favorable score.

Root-Mean-Square Deviation (RMSD): The RMSD value is calculated between the different poses. A low RMSD (< 2.0 Å) between the top poses suggests the algorithm consistently found a similar, stable binding conformation.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-7.80.000
2-7.51.352
3-7.21.891
4-6.94.510

Table represents hypothetical results for demonstration.

Visualizing Protein-Ligand Interactions

Rationale: A good score is meaningless without a chemically sensible binding mode. Visualization is essential to inspect the interactions that stabilize the ligand in the binding pocket. Key interactions to look for include:

  • Hydrogen Bonds: Between donor/acceptor atoms on the ligand and receptor.

  • Hydrophobic Interactions: Between nonpolar groups (e.g., the cyclohexyl ring and hydrophobic residues like Leu, Val, Ile).

  • Pi-stacking: If aromatic rings are present.

This analysis is performed using software like Discovery Studio Visualizer, PyMOL, or UCSF ChimeraX. A plausible pose is one that forms multiple favorable interactions with key active site residues.

The Self-Validating Protocol: Redocking

Trustworthiness: To trust our docking results for a novel ligand, we must first prove that our chosen protocol (protein preparation, grid parameters, Vina settings) can accurately reproduce known data. This is achieved by redocking .

Protocol:

  • Extract the native ligand (trimethoprim) from the original crystal structure (3SRW).

  • Prepare this native ligand using the exact same protocol as for our test compound.

  • Dock the prepared native ligand back into its own receptor using the identical grid box and docking parameters.

  • Analysis: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the two.

  • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this biological system.

Conclusion

This application note outlines a robust and validated workflow for the molecular docking of N-cyclohexyl-1,3-thiazol-2-amine. By following these detailed protocols for ligand and receptor preparation, simulation execution, and results analysis, researchers can generate reliable predictions of binding behavior. The inclusion of a redocking validation step is critical for ensuring the trustworthiness of the in silico model. This procedure provides a powerful computational tool to prioritize this compound and its analogs for further experimental investigation in structure-based drug discovery projects.

References

  • PubChem. N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S | CID 591790. [Link]

  • Sledz, P., & Caflisch, A. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(4), e1006022. [Link]

  • TrendBioTech. [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube. (2022). [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Bioinformatics & Research Computing, Whitehead Institute. Guide for small molecule molecular docking. (2023). [Link]

  • PubChem. 4-Cyclohexyl-1,3-thiazol-2-amine | C9H14N2S | CID 346930. [Link]

  • The Research Expert. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. (2021). [Link]

  • BV-BRC. Small Molecule Ligand Docking Service. (2024). [Link]

  • PubChem. Cyclohexyl-thiazol-2-yl-amine | C9H14N2S | CID 842041. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Chemistry & Biology Interface, 5(3), 143. [Link]

  • Schrödinger. Docking and scoring. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyclohexyl-Thiazol-Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-thiazol-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-N bond formation involving the 2-aminothiazole scaffold. The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant agents.[1][2] Its strategic modification, particularly N-alkylation, is a critical step in modulating potency, selectivity, and pharmacokinetic profiles.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Strategic Approaches to Synthesis

The synthesis of N-cyclohexyl-thiazol-amine can be approached via several distinct pathways. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Method A: Palladium-Catalyzed Buchwald-Hartwig Amination. This is a powerful and versatile cross-coupling reaction, typically involving the reaction of a 2-halothiazole with cyclohexylamine.[3][4][5] It is often the method of choice for constructing aryl and heteroaryl amines due to its broad substrate scope.[3][6]

  • Method B: Reductive Amination. This two-step, one-pot process involves the reaction of 2-aminothiazole with cyclohexanone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[7] This method avoids the use of halide precursors.

  • Method C: Classical N-Alkylation. This involves the direct reaction of 2-aminothiazole with a cyclohexyl halide (e.g., cyclohexyl bromide). While straightforward, this method can be plagued by issues of over-alkylation and lower yields.[8][9]

Comparative Overview of Synthetic Strategies
Method Starting Materials Advantages Common Challenges
Buchwald-Hartwig Amination 2-Halothiazole, CyclohexylamineHigh yields, broad functional group tolerance, excellent control of mono-alkylation.[3]Catalyst sensitivity, cost of palladium and ligands, requires inert atmosphere.[3]
Reductive Amination 2-Aminothiazole, CyclohexanoneAvoids halide precursors, uses readily available starting materials, mild reaction conditions.[7]Potential for side reactions from the ketone, requires careful control of the reducing agent.
Classical N-Alkylation 2-Aminothiazole, Cyclohexyl HalideSimple setup, no specialized catalysts required.Prone to over-alkylation (di-alkylation), lower regioselectivity, often requires harsher conditions.[8]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Scenario 1: Low or No Product Yield

Question: My Buchwald-Hartwig reaction is not working. I'm seeing only starting materials after several hours. What should I investigate?

Answer: Failure of a Buchwald-Hartwig coupling reaction can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

1. Catalyst Inactivity: The active catalyst is a Pd(0) species.

  • Cause: The pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) may not have been successfully reduced to Pd(0), or the active catalyst may have decomposed. The choice of phosphine ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle.[4][10]
  • Solution:
  • Ligand Choice: For electron-rich, sterically hindered amines like cyclohexylamine, bulky, electron-rich phosphine ligands such as BrettPhos or XPhos are often required to promote efficient reductive elimination.[4]
  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
  • Pre-catalyst Activation: Some protocols benefit from a pre-activation step where the palladium source and ligand are stirred in the solvent for a few minutes before adding the substrates. An interesting effect of acetic acid as an additive has been shown to facilitate catalyst activation in some cases.[3][6]

2. Sub-optimal Base or Solvent:

  • Cause: The base is crucial for deprotonating the amine and regenerating the catalyst. Its strength and solubility can dramatically impact the reaction rate.
  • Solution:
  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[3] If solubility is an issue, consider lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).
  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are standard.[7] Ensure your solvent is rigorously dried, as water can interfere with the catalyst and base.

3. Reagent Purity:

  • Cause: Impurities in the 2-halothiazole or cyclohexylamine can poison the catalyst.
  • Solution: Check the purity of your starting materials by NMR or GC-MS. If necessary, purify the 2-halothiazole by distillation or recrystallization.
Troubleshooting Workflow: Low Conversion

G start Low / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure? start->check_reagents catalyst_inert Inert Atmosphere Maintained? check_catalyst->catalyst_inert Investigate catalyst_ligand Appropriate Ligand Used? check_catalyst->catalyst_ligand Investigate conditions_base Base Strong & Soluble? check_conditions->conditions_base Investigate conditions_temp Temperature Sufficient? check_conditions->conditions_temp Investigate action_purify Action: Purify Starting Materials check_reagents->action_purify No action_purge Action: Re-setup under Ar/N2 catalyst_inert->action_purge No action_ligand Action: Screen Bulky Ligands (e.g., XPhos) catalyst_ligand->action_ligand No action_base Action: Switch to NaOtBu or Cs2CO3 conditions_base->action_base No action_temp Action: Increase Temp (e.g., 80-110 °C) conditions_temp->action_temp No

Caption: Troubleshooting decision tree for low reaction conversion.

Scenario 2: Side Product Formation

Question: I am attempting a classical N-alkylation with cyclohexyl bromide and getting multiple products. What is happening?

Answer: This is a classic problem of over-alkylation and potential regioselectivity issues.[8] The 2-aminothiazole nitrogen is nucleophilic, but so is the newly formed N-cyclohexyl-2-aminothiazole product.

  • Cause of Over-alkylation: The mono-alkylated product can be deprotonated by the base and react with another equivalent of cyclohexyl bromide to form a di-alkylated species. This is especially problematic with reactive alkylating agents and strong bases.

  • Solution:

    • Control Stoichiometry: Use a large excess of the 2-aminothiazole relative to the cyclohexyl bromide. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.

    • Slow Addition: Add the cyclohexyl bromide slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation.

    • Milder Conditions: Use a weaker base (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature.[11]

Question: My reaction is clean, but purification is difficult. The product seems to be sticking to the silica column. What can I do?

Answer: Amines, particularly heterocyclic amines, are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor recovery.

  • Cause: The basic nitrogen atom of your product forms a strong interaction with the acidic surface of the silica.

  • Solution:

    • Basic Modifier: Deactivate the silica gel by adding a small amount of a tertiary amine (like triethylamine, ~0.5-1%) or ammonium hydroxide to your eluent system. This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina.

    • Recrystallization: If the product is a solid, recrystallization is often a superior purification method that avoids chromatography altogether.[12] Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes.

Part 3: Detailed Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from established methods for the N-arylation of 2-aminothiazoles.[3]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification flask Oven-dried Schlenk Flask add_solids Add Pd-catalyst, Ligand, NaOtBu flask->add_solids 1. add_liquids Add 2-bromothiazole, cyclohexylamine, & solvent add_solids->add_liquids 2. heat Heat to 80-110 °C add_liquids->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Filter monitor->cool extract Extract with EtOAc cool->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add 2-bromothiazole (1.0 equiv.), followed by anhydrous, degassed toluene. Finally, add cyclohexylamine (1.2 equiv.) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 2-bromothiazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[13]

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient, potentially with 0.5% triethylamine) to yield the pure N-cyclohexyl-thiazol-2-amine.[14]

Protocol 2: Reductive Amination

This protocol is based on general procedures for the reductive amination of amines.[7]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminothiazole (1.0 equiv.) and cyclohexanone (1.1 equiv.) in a suitable solvent such as methanol or dichloromethane (DCM). Stir the mixture at room temperature for 1-3 hours. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equiv.), portion-wise, ensuring the temperature stays below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.[7][13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the previous protocol.

References

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Available at: [Link]

  • Hartwig-Buchwald amination reaction of assorted haloarenes and arylamines catalyzed by -Fe2O3@MBD/Pd-Co in. (n.d.). ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • synthesis of thiazoles. (2019). YouTube. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. (2022). HETEROCYCLES. Available at: [Link]

  • C–H bond activation and sequential addition to two different coupling partners: A versatile approach to molecular complexity. (n.d.). PubMed Central. Available at: [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2012). PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Available at: [Link]

  • The Phenol‐Phenothiazine Coupling: an Oxidative Click Concept. (n.d.). Available at: [Link]

  • Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. Available at: [Link]

  • Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. (2018). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Avoiding Over-alkylation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (n.d.). Available at: [Link]

Sources

Addressing precipitation of thiazole compounds in cell culture media.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the precipitation of thiazole-based compounds in cell culture media. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles to empower you to solve these common but critical experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with thiazole compounds.

Q1: My thiazole compound is highly soluble in DMSO, so why does it precipitate when I add it to my cell culture medium?

A1: This is a classic case of "solvent shifting" or "DMSO shock."[1][2] While your thiazole compound dissolves readily in 100% Dimethyl Sulfoxide (DMSO), the properties of this solvent environment are drastically different from your aqueous cell culture medium. When you introduce the concentrated DMSO stock into the medium, the DMSO rapidly disperses, and its concentration plummets. This sudden shift leaves your hydrophobic compound in an environment (the aqueous medium) where it has very low solubility, causing it to "crash out" of solution and form a precipitate.[3][4][5] It is critical to ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%, though this is cell-line dependent.[2][6]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: There is no universal answer, as tolerance is cell-line specific. A widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[3][6] However, some robust cell lines can tolerate up to 1%, while more sensitive cells, particularly primary cells, may show stress at concentrations as low as 0.1%.[2][6] The best practice is to perform a vehicle control experiment to determine the highest DMSO concentration that does not impact the viability or function of your specific cells in your specific assay.

Q3: Could interactions with media components be causing the precipitation?

A3: Yes, absolutely. Cell culture media are complex mixtures of salts, amino acids, vitamins, and, crucially, proteins (if you are using serum). Thiazole compounds, depending on their structure, can interact with these components. Potential interactions include:

  • Protein Binding: Compounds can bind to proteins like albumin in the fetal bovine serum (FBS).[7][8] While this can sometimes help keep a compound in solution, high concentrations of the compound can saturate these binding sites, leading to the precipitation of the unbound fraction.[3][9]

  • Salt Effects ("Salting Out"): Media contain high concentrations of various salts. These salts can reduce the solubility of non-polar compounds by competing for water molecules, effectively "pushing" the compound out of solution.

  • pH Instability: The pH of the medium (typically ~7.4) can affect the ionization state of your thiazole compound. If the compound has acidic or basic functional groups, its charge state and, therefore, its solubility can be highly pH-dependent.[10][11]

Q4: Can I warm the media to help dissolve the precipitate?

A4: Gentle warming of the media to 37°C can sometimes help dissolve a precipitate, but this approach should be used with caution.[12] While it may temporarily increase the solubility of the compound, the precipitate can reappear as the solution cools or during long incubation periods. More importantly, many media components, such as L-glutamine and some vitamins, are heat-labile and can degrade upon prolonged or excessive heating, negatively impacting your experiment.[13] Repeated temperature shifts, such as freeze-thaw cycles, can also promote the precipitation of high-molecular-weight proteins in the serum.[14]

Troubleshooting Guide: From Diagnosis to Solution

When precipitation occurs, a systematic approach is key. Use this guide to diagnose the cause and implement the appropriate solution.

Step 1: Diagnose the Problem

First, observe when the precipitation occurs. This is the most critical diagnostic step.

G Start Precipitation Observed Q1 When does it precipitate? Start->Q1 Path1 Immediately upon dilution into media Q1->Path1 Immediately Path2 After a period of incubation at 37°C Q1->Path2 Over Time Path3 During freeze-thaw of stock solution Q1->Path3 In Stock Sol1 Likely Cause: - DMSO Shock - Exceeding Aqueous Solubility Path1->Sol1 Sol2 Likely Cause: - Compound Instability - Interaction with Media - Cell Metabolism Path2->Sol2 Sol3 Likely Cause: - Poor DMSO Solubility - Freeze-Thaw Instability Path3->Sol3

Caption: Diagnostic workflow for thiazole compound precipitation.

Step 2: Implement Solutions

Based on your diagnosis, select from the proactive and reactive strategies below.

Proactive Strategies (Prevention is the Best Cure)

These methods should be considered before you begin your cell-based assays to avoid precipitation from the outset.

1. Optimize the Dilution Method: The way you dilute your DMSO stock is critical. Avoid adding a small volume of stock directly into a large volume of media.

  • Causality: This causes a localized, transiently high concentration of your compound in a now low-DMSO environment, leading to immediate precipitation.

  • Solution: Improve the mixing dynamics. One effective method is to add the DMSO stock to the wall of the tube or plate well and then gently wash it down and mix with the media. An even better method is to add the stock solution to your media while gently vortexing or swirling the tube to ensure rapid and homogeneous dispersion.[15]

2. Reduce the Final Compound Concentration: The simplest solution may be that your target concentration exceeds the aqueous solubility limit of the compound.

  • Causality: Every compound has an intrinsic maximum solubility in a given solvent (in this case, cell culture medium). If your target concentration is higher than this limit, it will precipitate.

  • Solution: Test a lower, more soluble concentration range. If high concentrations are required, you will need to employ the solubility enhancement techniques described below.

3. Use a Co-Solvent or Solubility Enhancer: If DMSO alone is insufficient, other excipients can be used.

  • Causality: These agents can increase the aqueous solubility of a compound through various mechanisms, such as creating a more favorable solvent environment or encapsulating the hydrophobic molecule.

  • Solutions:

    • Co-solvents: Ethanol or Polyethylene Glycol 400 (PEG400) can be used in combination with DMSO. However, their toxicity to cells must also be validated.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16][17] They can form an "inclusion complex" with your thiazole compound, effectively shielding the hydrophobic parts from the aqueous environment and dramatically increasing solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for cell culture applications.[16]

G cluster_0 Low Aqueous Solubility cluster_1 Solubility Enhancer cluster_2 High Aqueous Solubility Thiazole Hydrophobic Thiazole Compound Cyclodextrin Cyclodextrin Complex Soluble Inclusion Complex Cavity Hydrophobic Cavity Cyclodextrin->Cavity interior Exterior Hydrophilic Exterior Cyclodextrin->Exterior exterior Thiazole_in_CD Thiazole Complex->Thiazole_in_CD encapsulated

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Reactive Strategies (When a Precipitate Has Formed)

If you have already observed precipitation, here are some steps to take.

1. Centrifugation or Filtration: If the precipitate is significant, it must be removed.

  • Causality: The presence of solid precipitate means the actual concentration of the compound in solution is unknown and lower than intended, which will invalidate your experimental results (e.g., giving a false, high IC50 value).

  • Solution: Centrifuge the media tube at high speed (e.g., >10,000 x g) to pellet the precipitate and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter. Crucially, you must acknowledge that the final concentration of your compound in the supernatant is now unknown. This solution should only be used for preliminary or range-finding experiments.

2. pH Adjustment: For thiazole derivatives with ionizable groups, a small change in pH can have a large effect on solubility.

  • Causality: The Henderson-Hasselbalch equation dictates that the charge state of an acidic or basic molecule is dependent on the pH of the solution. The charged (ionized) form of a molecule is almost always more water-soluble than the neutral form.

  • Solution: This is an advanced technique and must be used with extreme care, as cell culture media are strongly buffered and cell health is highly pH-dependent. You can attempt to prepare the final dosing solution in a simple buffer (like PBS) where the pH is adjusted slightly (e.g., from 7.4 to 7.8 for an acidic compound) before a final, rapid dilution into the cell plate.[2] The final pH in the well should be verified and must remain within the healthy range for your cells.

Data Summary: Co-Solvents & Enhancers
Solvent/EnhancerTypical Final Conc.ProsCons
DMSO < 0.5%[6]Excellent solubilizing power for many organics; well-characterized.Can be cytotoxic at >0.5%; can cause "DMSO shock" precipitation.[3][20]
Ethanol < 0.5%Good co-solvent for some compounds; biodegradable.More volatile than DMSO; can be more cytotoxic for some cell lines.[20]
PEG400 < 1%Low cytotoxicity; can improve stability.More viscous; may not be as effective as DMSO for highly non-polar compounds.
HP-β-Cyclodextrin 1-10 mMVery low cytotoxicity; significantly increases aqueous solubility.[16]Requires preparation of an inclusion complex; may not work for all compound geometries.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Objective: To identify the highest concentration of DMSO that does not affect cell viability, ensuring that observed compound effects are not solvent-induced artifacts.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your compound assay. Allow them to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (media only).

  • Vehicle Treatment: Remove the old medium from the cells and replace it with the DMSO-containing media. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.

  • Analysis: Plot the cell viability (%) against the DMSO concentration. The highest concentration that shows no statistically significant decrease in viability compared to the 0% control is your maximum tolerated concentration.

Protocol 2: Preparing a Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of a hydrophobic thiazole compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in water or a suitable buffer (e.g., PBS).

  • Compound Addition: Add an excess amount of your solid thiazole compound to the HP-β-CD solution. The goal is to have undissolved solid remaining.

  • Complexation: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Mix vigorously at room temperature for 24-48 hours to allow the complexation to reach equilibrium.

  • Remove Excess Compound: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm filter to remove all undissolved solid compound.

  • Determine Concentration: The clear supernatant now contains your water-soluble compound-cyclodextrin complex. The exact concentration of your compound in this solution must be determined analytically (e.g., via HPLC-UV or LC-MS) before use in cell culture experiments.

  • Dosing: This aqueous stock solution can now be serially diluted in your cell culture medium for your experiments. Remember to include a vehicle control using the same concentration of HP-β-CD without the compound.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Moss, M., et al. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Fathy, U. (2024, April 24). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Gugoașă, M., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. [Link]

  • Gisdakis, S., et al. (2024, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • de Souza, T. B., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

  • Katt, W. P., et al. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Ask the Expert. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Kumar, A., & Sharma, G. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PMC. [Link]

  • Bibi, S., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. ResearchGate. [Link]

  • General Discussion. (2022, January 4). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Higashi, K., & Moribe, K. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. [Link]

  • Higashi, K., & Moribe, K. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]

  • Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Deranged Physiology. (2021, August 12). Protein binding of drugs. [Link]

  • Jicsinszky, L., et al. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • General Discussion. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. [Link]

  • Soare, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • JoVE. (2025, February 12). Factors Affecting Protein-Drug Binding: Protein-Related Factors. [Link]

  • Singh, R., et al. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for optimizing the microwave-assisted synthesis of thiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging microwave technology to accelerate their synthetic workflows. Thiazole scaffolds are pivotal in medicinal chemistry, and microwave-assisted organic synthesis (MAOS) offers a powerful method to dramatically reduce reaction times, improve yields, and promote greener chemistry.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of microwave chemistry and extensive field experience. Our goal is to empower you to overcome common challenges and unlock the full potential of this transformative technology.

Section 1: Troubleshooting Guide

This section is structured to address specific experimental issues. Identify your problem and explore the potential causes and recommended solutions.

Problem 1: Low or No Product Yield

You've set up your reaction based on a literature precedent, but the Thin Layer Chromatography (TLC) analysis shows mostly starting material, or the isolated yield is disappointingly low.

Causality Analysis: Low yields are typically rooted in suboptimal reaction parameters that fail to overcome the activation energy of the reaction efficiently or that favor competing side reactions.[2] In microwave chemistry, this is often a nuanced interplay between solvent, temperature, and substrate reactivity.

Troubleshooting Workflow:

G start Low / No Yield Observed cause1 Is the solvent appropriate? start->cause1 cause2 Is the temperature optimal? cause1->cause2 Yes sol1 Solution: Screen polar, high-loss solvents (MeOH, EtOH, DMF). Non-polar solvents heat poorly. cause1->sol1 No cause3 Are reagents of high purity? cause2->cause3 Yes sol2 Solution: Perform a temperature scouting experiment (e.g., 80-140°C). Higher temps may be needed. cause2->sol2 No cause4 Is a catalyst needed? cause3->cause4 Yes sol3 Solution: Verify purity of α-haloketone and thioamide. Impurities cause side reactions. cause3->sol3 No sol4 Solution: Add a catalytic amount of acid (e.g., AcOH) or use a solid-supported catalyst. cause4->sol4 No end Yield Optimized cause4->end Yes sol1->cause2 sol2->cause3 sol3->cause4 sol4->end

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Re-evaluate Your Solvent: The choice of solvent is the most critical parameter in MAOS. Unlike conventional heating which relies on thermal conductivity, microwave heating depends on the solvent's ability to absorb microwave energy (dielectric loss).[3] Polar solvents like methanol, ethanol, and DMF are excellent microwave absorbers and are highly effective for thiazole synthesis.[4] If you are using a non-polar solvent like toluene or THF, you may experience inefficient heating unless one of your reactants is highly polar.

  • Optimize Temperature and Time: The Arrhenius equation dictates that reaction rates increase with temperature.[5] A common mistake is to insufficiently heat the reaction. For a typical Hantzsch thiazole synthesis, temperatures around 90-120°C are often optimal.[4] Perform a systematic optimization, increasing the temperature in 10-15°C increments while monitoring by TLC. Microwave synthesis often completes in minutes, a significant reduction from the hours required by conventional methods.[4][6]

  • Consider a Catalyst: Many thiazole syntheses, particularly multicomponent reactions, benefit from a catalyst.[7] A catalytic amount of a weak acid like glacial acetic acid can significantly improve yields and reaction times.[7] For solvent-free conditions, solid-supported catalysts like NaHSO₄-SiO₂ have proven effective.[6]

  • Check Reagent Purity: Impurities, especially in the α-haloketone starting material, can lead to unwanted side reactions and lower yields.[8] Ensure high purity of your starting materials before beginning the synthesis.

Problem 2: Product Decomposition or Charring

You observe a dark, tar-like substance in your reaction vessel instead of a clean product. The crude material is difficult to purify.

Causality Analysis: Charring is a clear sign of thermal decomposition. This occurs when the rate of energy input from the microwaves exceeds the rate at which the heat can be dissipated, leading to localized superheating or "hot spots." This is particularly problematic with heterogeneous mixtures or when using high power settings.

Solutions:

  • Reduce Microwave Power: Operate the reaction using temperature control rather than a fixed high-power setting. This allows the instrument to modulate the power output to maintain a stable target temperature, preventing thermal runaway.

  • Improve Stirring: Ensure the reaction mixture is homogenous. Use a properly sized magnetic stir bar and a stir rate sufficient to create a vortex. This distributes the microwave energy more evenly.

  • Use Pulsed Heating: If your microwave synthesizer allows, use a pulsed heating program. This cycles the microwave power on and off, giving the reaction mixture time to equilibrate and preventing the buildup of excessive thermal energy.

  • Increase Solvent Volume: A larger solvent volume can act as a "heat sink," better absorbing and distributing the thermal energy. This is a simple way to moderate the reaction temperature.

Problem 3: Poor Reproducibility or Reaction Stalls

An experiment that worked perfectly once fails to yield the same results upon repetition.

Causality Analysis: Reproducibility issues in MAOS often stem from inconsistent reaction setup or a misunderstanding of the instrument's feedback mechanisms. Small variations in volume, vessel placement, or sensor accuracy can lead to different outcomes.

Solutions:

  • Standardize Vessel and Volume: Use the same type and size of microwave vial for each run. Ensure the reaction volume is consistent and falls within the manufacturer's recommended range (typically 20-80% of the vial's capacity).

  • Verify Temperature Measurement: Most modern microwave reactors use an external infrared (IR) sensor to measure the vessel's surface temperature. Ensure the sensor lens is clean and calibrated. Be aware that the internal temperature can be higher than the surface reading, especially in viscous solutions or with poor stirring.

  • Check for Reagent Degradation: Thioureas and α-haloketones can be unstable over time. Ensure you are using fresh or properly stored reagents for each experiment.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my microwave reaction?

Answer: The ideal solvent should be polar enough to absorb microwave energy efficiently but should also be compatible with your reaction chemistry. The ability of a solvent to convert microwave energy into heat is quantified by its loss tangent (tan δ). Solvents are generally classified as high (tan δ > 0.5), medium (0.1 < tan δ < 0.5), or low (tan δ < 0.1) absorbers.

SolventLoss Tangent (tan δ) at 2.45 GHzClassificationTypical Use in Thiazole Synthesis
Ethanol0.941HighExcellent, widely used.[7]
Methanol0.659HighExcellent, especially for Hantzsch synthesis.[4]
Dimethylformamide (DMF)0.162MediumGood, for higher boiling point applications.[7]
Acetonitrile0.062LowLess efficient, may require an ionic liquid or catalyst.[4]
Toluene0.040LowPoor absorber, generally not recommended unless a reactant is polar.

For developing a new thiazole synthesis, start with a high-absorbing solvent like ethanol or methanol. These solvents heat rapidly and predictably, providing a good baseline for optimization.

Q2: What is the difference between conventional and microwave heating? Why is microwave faster?

Answer: The two heating methods transfer energy in fundamentally different ways. This difference is the primary reason for the dramatic rate enhancements seen in MAOS.[2]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Heating) a Heat Source (Oil Bath) b Vessel Wall a->b Conduction c Reaction Mixture b->c Convection d Microwave Source (Magnetron) e Reaction Mixture (Direct Molecular Excitation) d->e Irradiation f Vessel Wall (Transparent) e->f Heats from inside out

Caption: Comparison of heat transfer mechanisms.

  • Conventional Heating: An external source heats the reaction vessel, and this heat is then transferred slowly to the solvent and reactants via conduction and convection. This is an "outside-in" process that can take a long time to reach the target temperature and can create significant temperature gradients.[2]

  • Microwave Heating: Microwaves pass through the vessel walls (which are typically microwave-transparent) and couple directly with polar molecules in the reaction mixture. This direct energy transfer causes rapid, uniform, and volumetric heating—an "inside-out" process. This efficiency can lead to rate accelerations of up to 1,000-fold compared to conventional methods.[2]

Q3: Is microwave-assisted synthesis safe?

Answer: Yes, when performed correctly with modern, dedicated equipment. Commercial microwave reactors have numerous safety features, including:

  • Pressure and Temperature Sensors: To monitor and control the reaction, preventing dangerous over-pressurization or overheating.

  • Sealed Vessels: Designed to withstand high pressures and temperatures. Teflon-based materials are common but can soften with prolonged exposure.[3]

  • Shielding: To prevent microwave leakage.

Always follow the manufacturer's guidelines. Never use a domestic microwave oven for chemical synthesis, as they lack the necessary safety and control features.

Q4: Can I scale up my microwave reaction?

Answer: Scaling up microwave reactions presents challenges, primarily due to the limited penetration depth of microwaves into absorbing materials.[9] Uniform heating becomes difficult in larger batch volumes.[9]

  • For moderate scale-up (grams): Use larger, specialized batch microwave reactors designed for this purpose. Ensure efficient stirring is maintained.

  • For large-scale/industrial production: The most promising approach is the transition from batch to continuous-flow microwave systems.[10] In these systems, the reaction mixture is pumped through a small-diameter tube that is irradiated, ensuring uniform and controlled heating.

Section 3: Generalized Experimental Protocol

This protocol for a microwave-assisted Hantzsch synthesis of a 2-aminothiazole derivative is a starting point for optimization.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Thiourea or substituted thiourea (1.1 mmol)

  • Ethanol (3-5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: Add the α-haloketone (1.0 mmol), thiourea (1.1 mmol), and a magnetic stir bar to the 10 mL microwave vial.

  • Solvent Addition: Add 4 mL of ethanol to the vial.

  • Sealing: Securely seal the vial with the appropriate cap. Ensure the seal is tight to prevent solvent leakage at high pressure.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the following parameters as a starting point:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 150 W (or use variable power with temperature control)

    • Stirring: On (e.g., 600 RPM)

  • Monitoring: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before handling. Check the reaction progress by TLC.[1]

  • Workup: Once the reaction is complete, pour the cooled mixture into ice-cold water to precipitate the product.[1]

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]

References

  • Thallaj, N. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry, 2(2), 1-11.
  • Antre, R., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Serbian Chemical Society.
  • Polshettiwar, V., & Varma, R. S. (2008).
  • Tiwari, R., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry.
  • de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules.
  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.
  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • Rout, S. K., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • American Chemical Society. (2023).
  • BenchChem. (2025).
  • Cravotto, G., & Carnaroglio, D. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Ezhilarasi, M. R., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
  • BS Publications. (n.d.). PART - 1 INTRODUCTION.
  • CEM Corporation. (n.d.). Microwave Heating - Increasing Reaction Rate.

Sources

Technical Support Center: Purification of N-cyclohexylthiolan-3-amine via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-cyclohexylthiolan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing acid-base extraction as a primary method for purifying this secondary amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental workflow.

Principle of Acid-Base Extraction for N-cyclohexylthiolan-3-amine

Acid-base extraction is a cornerstone of organic chemistry for separating compounds based on their acidic or basic properties.[1][2] For a basic compound like N-cyclohexylthiolan-3-amine, the principle lies in its ability to be protonated by an acid to form a water-soluble salt.[3] The neutral form of the amine is soluble in organic solvents, while its protonated (cationic) form is preferentially soluble in the aqueous phase. This differential solubility allows for the separation of the amine from non-basic impurities.[4]

The process involves dissolving the crude mixture containing N-cyclohexylthiolan-3-amine in an organic solvent and washing it with an acidic aqueous solution. This protonates the amine, drawing it into the aqueous layer as its ammonium salt. Neutral and acidic impurities remain in the organic layer. The aqueous layer containing the protonated amine is then isolated and treated with a base to regenerate the neutral, organic-soluble amine, which can then be extracted back into a fresh organic solvent.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the acid-base extraction of N-cyclohexylthiolan-3-amine in a question-and-answer format.

Q1: I performed the acid-base extraction, but my final product yield is very low. What could be the cause?

Several factors can contribute to low recovery of your target amine. Let's break down the potential causes and solutions:

  • Incomplete Protonation or Deprotonation: The pH of the aqueous phase is critical at both stages of the extraction.

    • Basic Wash: To regenerate the free amine, the pH of the aqueous solution must be raised to at least 2 pH units above the pKa of the conjugate acid. A pH of > 12 is recommended to ensure complete deprotonation.[4] Always check the pH with pH paper or a calibrated pH meter.

  • Insufficient Number of Extractions: A single extraction may not be sufficient to transfer the entire product between phases. It is good practice to perform at least two to three extractions at each step (acidic wash and final extraction of the purified amine) and then combine the respective organic or aqueous layers.

  • Incorrect Solvent Choice: The organic solvent used should readily dissolve the neutral amine but have low miscibility with water. Dichloromethane (DCM) and ethyl acetate are commonly used for this purpose.[4] If the free amine has some solubility in the aqueous phase, this can lead to loss of product.

  • Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can physically trap your product, leading to poor recovery. See the dedicated troubleshooting point on emulsions below.

  • Premature Precipitation: If the concentration of the amine salt in the aqueous layer is too high, it may precipitate out of solution, especially if the temperature fluctuates. If this occurs, adding a small amount of water to redissolve the salt may be necessary before proceeding to the basification step.

Q2: My purified N-cyclohexylthiolan-3-amine is still contaminated with starting materials (e.g., 3-thiolanone and cyclohexylamine). How can I improve the purity?

Contamination with starting materials indicates an incomplete reaction or inefficient purification. Acid-base extraction is an excellent method to address this:

  • Separating from Neutral Starting Materials (3-thiolanone): The neutral ketone, 3-thiolanone, will not be protonated by the acidic wash and will therefore remain in the initial organic layer.[4] A thorough acidic wash (2-3 times) of the initial organic solution should effectively remove your basic product and any unreacted cyclohexylamine, leaving the 3-thiolanone behind.

  • Handling Basic Starting Materials (Cyclohexylamine): Cyclohexylamine is also a basic compound and will be extracted into the aqueous phase along with your product.[4] Therefore, acid-base extraction alone will not separate N-cyclohexylthiolan-3-amine from unreacted cyclohexylamine. In this case, further purification steps such as column chromatography or recrystallization of the amine salt are necessary after the initial acid-base extraction has removed other impurities.[4]

Q3: A thick, persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Emulsions are a common frustration in liquid-liquid extractions.[8] They are colloidal suspensions of one liquid in another and can be stabilized by surfactants or particulate matter. Here are several techniques to break an emulsion:

  • Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[8]

  • Gentle Agitation: Gently swirling the separatory funnel or stirring the emulsion with a glass rod can help the droplets coalesce.[8]

  • "Salting Out": Adding a saturated aqueous solution of sodium chloride (brine) is a very effective method.[9] The increased ionic strength of the aqueous layer makes the organic components less soluble, which can help break the emulsion.[10]

  • Change the pH: Adding a few drops of the acid or base you are using for the extraction can sometimes disrupt the emulsion.

  • Filtration: Filtering the entire mixture through a plug of glass wool or Celite® in a Hirsch funnel can sometimes break the emulsion.

  • Centrifugation: If the emulsion is particularly stubborn and you have the appropriate equipment, centrifuging the mixture can force the separation of the layers.[11]

To prevent emulsions in the first place, invert the separatory funnel gently for mixing instead of shaking it vigorously.

Q4: After basifying the aqueous layer, my product has oiled out instead of precipitating as a solid. What should I do?

It is common for amines, especially those that are liquids or low-melting solids at room temperature, to separate as an oil rather than a solid upon basification. This is not a problem. The procedure is to extract the "oiled out" product back into an organic solvent:

  • Ensure the aqueous layer is sufficiently basic (pH > 12) to have the free amine.

  • Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

  • Gently mix the layers to allow the amine to dissolve in the organic phase.

  • Separate the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to ensure complete recovery of the product.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best acid and base to use for the extraction?

  • Acid: A dilute solution of a strong mineral acid, such as 1 M hydrochloric acid (HCl) or 1 M sulfuric acid (H₂SO₄), is typically used for the acidic wash.[7] HCl is often preferred as the resulting hydrochloride salt is usually highly water-soluble.

  • Base: A dilute solution of a strong base, such as 1 M or 2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the amine salt.[4] It is important to add the base slowly, especially if the solution is concentrated, as the neutralization reaction is exothermic.

Q2: How do I choose the right organic solvent?

The ideal organic solvent should have the following properties:

  • High solubility for the neutral amine and low solubility for the amine salt.

  • Immiscibility with water.

  • A relatively low boiling point to allow for easy removal by rotary evaporation after the extraction is complete.

  • A different density from water to ensure clear layer separation. Dichloromethane (density ~1.33 g/mL) will be the bottom layer, while ethyl acetate (density ~0.90 g/mL) will be the top layer.

  • Be inert to the solute and the other solvent.

Ethyl acetate and dichloromethane are good starting points for N-cyclohexylthiolan-3-amine.[4]

Q3: Can I further purify my N-cyclohexylthiolan-3-amine after acid-base extraction?

Yes. While acid-base extraction is effective at removing non-basic impurities, further purification may be necessary to achieve high purity. A common and effective method is the recrystallization of an amine salt.[4]

  • Salt Formation: The purified free amine can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of an acid (e.g., HCl in ether or oxalic acid in a suitable solvent) to precipitate the corresponding salt.[4][12][13]

  • Recrystallization: The collected salt can then be recrystallized from an appropriate solvent system, such as ethanol/water or isopropanol/hexane, to yield a highly pure solid.[4][14] The pure free amine can then be regenerated by dissolving the salt in water and treating it with a base, followed by extraction.

Purification MethodTypical Initial Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Acid-Base Extraction 859590Effective for removing non-basic impurities.[4]
Recrystallization of Hydrochloride Salt 95 (from extraction)>9980Yield is for the recrystallization step only.[4]

Q4: How can I be sure which layer is aqueous and which is organic?

A simple test is to add a few drops of water to the separatory funnel. The water will mix with the aqueous layer, and you will be able to observe which layer increases in volume or where the droplets go. Remember that the layer with the higher density will be at the bottom.

Experimental Protocols & Visualizations

Standard Acid-Base Extraction Protocol for N-cyclohexylthiolan-3-amine
  • Dissolution: Dissolve the crude N-cyclohexylthiolan-3-amine in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[4]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the amine.[4]

  • Combine and Wash: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.[4]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is basic (pH > 10), as confirmed by pH paper. This will deprotonate the amine, which may precipitate or form an oily layer.[4]

  • Extraction of Pure Amine: Extract the free amine from the aqueous layer with a fresh organic solvent (2-3 times).[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-cyclohexylthiolan-3-amine.

AcidBaseExtraction cluster_start Initial State cluster_acid_wash Acidic Wash cluster_basify Basification cluster_final_extraction Final Extraction Crude Crude Product (Amine + Impurities) in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Step 1 Separate1 Separate Layers AddAcid->Separate1 Step 2 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 AddBase Add Aqueous Base (e.g., 2M NaOH) Aqueous1->AddBase Step 3 Aqueous2 Aqueous Layer (Free Amine) AddBase->Aqueous2 AddSolvent Add Fresh Organic Solvent Aqueous2->AddSolvent Step 4 Separate2 Separate Layers AddSolvent->Separate2 Step 5 Organic2 Organic Layer (Pure Amine) Separate2->Organic2 Isolate Product Aqueous3 Aqueous Layer (Salts) Separate2->Aqueous3 Discard AmineProtonation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine_Neutral R₂NH (Organic Soluble) Amine_Salt R₂NH₂⁺ Cl⁻ (Water Soluble) Amine_Neutral->Amine_Salt + HCl (aq) (Acidic Wash) Amine_Salt->Amine_Neutral + NaOH (aq) (Basification)

Caption: Reversible protonation of the amine during extraction.

References

  • BenchChem. (n.d.). Technical Support Center: N-Cyclohexylthiolan-3-amine Synthesis & Purification.
  • Nichols, L. (2021). Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • fabledpreon. (2022). Comment on Amine workup. Reddit. Retrieved from [Link]

  • Ndou, P. R., et al. (2019). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from the University of Wisconsin-Madison website.
  • holysitkit. (2018). Comment on Breaking emulsions. Reddit. Retrieved from [Link]

  • Chemistry Steps. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubChem. (n.d.). Thiophen-3-amine oxalate. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Solubility of Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclohexyl-1,3-thiazol-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on addressing the challenges encountered during scale-up operations. Our recommendations are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-cyclohexyl-1,3-thiazol-2-amine, providing potential causes and actionable solutions.

Issue 1: Low Yield of N-cyclohexyl-1,3-thiazol-2-amine

Question: We are experiencing a significantly lower than expected yield in our pilot-scale synthesis of N-cyclohexyl-1,3-thiazol-2-amine using the Hantzsch thiazole synthesis. What are the potential causes and how can we optimize the reaction for a better yield?

Answer:

Low yields in the Hantzsch synthesis of N-cyclohexyl-1,3-thiazol-2-amine on a larger scale can be attributed to several factors, often exacerbated by the challenges of heat and mass transfer in larger reactors.[1] Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.

Potential Causes and Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Purity of Starting Materials α-Haloketone (e.g., 2-chloro-1-cyclohexylethanone): Ensure high purity by distillation or recrystallization. Verify purity using GC or NMR.N-cyclohexylthiourea: Synthesize from high-purity cyclohexylamine and a suitable thiocarbonyl source. Purify by recrystallization.Solvents: Use anhydrous solvents to prevent hydrolysis of intermediates.[1]Impurities in the starting materials can lead to the formation of by-products, consuming reactants and complicating purification. Water can hydrolyze the α-haloketone and other reactive intermediates.
Suboptimal Reaction Temperature Exotherm Control: The Hantzsch synthesis is often exothermic.[2] Implement controlled addition of the α-haloketone to the thiourea solution to manage the reaction temperature.Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature profile. While some reactions are performed at elevated temperatures, excessive heat can promote side reactions.Uncontrolled exotherms can lead to the formation of degradation products and decrease the selectivity of the reaction. The reaction rate is temperature-dependent, and finding the optimal balance is crucial for maximizing yield.
Inefficient Mixing Agitator Selection: Use an appropriate agitator (e.g., pitched-blade turbine) to ensure good mixing and prevent localized "hot spots" or high concentrations of reactants.Stirring Speed: Optimize the stirring speed to ensure homogeneity without causing excessive shear that might degrade reactants or products.Inadequate mixing on a larger scale can lead to non-uniform reaction conditions, resulting in incomplete conversion and the formation of by-products.
Side Reactions Stoichiometry Control: Maintain a strict 1:1 molar ratio of the α-haloketone and N-cyclohexylthiourea. An excess of either reactant can lead to by-product formation.pH Control: The reaction is typically carried out under neutral or slightly basic conditions. The formation of HBr or HCl as a by-product can acidify the reaction mixture, potentially leading to the formation of isomeric impurities.[1] The use of a non-nucleophilic base may be beneficial.Common side reactions include the formation of bis-thiazoles or other condensation products.[1] Maintaining proper stoichiometry and pH can suppress these unwanted reaction pathways.
Issue 2: Impurity Profile and Purification Challenges

Question: Our scaled-up batch of N-cyclohexyl-1,3-thiazol-2-amine is contaminated with several impurities that are proving difficult to remove. What are the likely impurities and what is the most effective large-scale purification strategy?

Answer:

The impurity profile of N-cyclohexyl-1,3-thiazol-2-amine can be complex, and effective purification is critical for obtaining material of the required quality for pharmaceutical applications. The primary impurities often stem from unreacted starting materials, intermediates, and by-products of the Hantzsch synthesis.

Likely Impurities:

  • Unreacted Starting Materials: 2-chloro-1-cyclohexylethanone and N-cyclohexylthiourea.

  • Isomeric By-products: Formation of 2-imino-3-cyclohexyl-2,3-dihydrothiazole derivatives can occur, particularly under acidic conditions.[1]

  • Over-alkylation Products: Reaction of the product with the α-haloketone can lead to the formation of di- and tri-substituted thiazole derivatives.

  • Hydrolysis Products: Hydrolysis of the α-haloketone can yield 2-hydroxy-1-cyclohexylethanone.

Large-Scale Purification Strategy:

A multi-step purification approach is often necessary for achieving high purity on a larger scale.

  • Acid-Base Extraction: This is a highly effective method for separating the basic N-cyclohexyl-1,3-thiazol-2-amine from non-basic impurities.[3]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene).

      • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase.

      • Wash the acidic aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Neutralize the aqueous phase with a base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

      • Isolate the purified free base by filtration or by separation of the organic layer followed by solvent evaporation.

  • Recrystallization: This is an excellent final polishing step to remove closely related impurities.

    • Solvent Screening: Perform small-scale experiments to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethanol, isopropanol, and toluene.

    • Salt Formation: If recrystallization of the free base is challenging, consider forming a salt (e.g., hydrochloride or sulfate) which may have better crystallization properties. The purified salt can then be converted back to the free base.[3]

  • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up. It should be considered as a last resort for high-value material or when other methods fail to provide the required purity.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up synthesis of N-cyclohexyl-1,3-thiazol-2-amine?

A1: The scale-up of this synthesis requires careful attention to safety due to the nature of the reactants and the reaction itself.

  • α-Haloketones: These are lachrymatory and corrosive. Handle in a well-ventilated area, preferably in a closed system, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.

  • Exothermic Reaction: The Hantzsch synthesis can be exothermic, and on a large scale, the heat generated can be significant.[2] Ensure the reactor is equipped with adequate cooling capacity and a reliable temperature monitoring and control system.

  • Hydrogen Halide By-product: The reaction generates hydrogen chloride or bromide, which are corrosive and toxic. The reactor should be equipped with a scrubbing system to neutralize these acidic gases.

  • Solvent Hazards: Use of flammable solvents requires appropriate grounding and bonding to prevent static discharge, as well as adequate ventilation and explosion-proof equipment.

Q2: How can we monitor the progress of the reaction on a large scale?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product. Samples can be taken periodically from the reactor for analysis.

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method that can be used for at-line monitoring to get a rapid assessment of the reaction progress.

  • Process Analytical Technology (PAT): For more advanced process control, consider implementing in-situ monitoring techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Raman spectroscopy to track the concentrations of key species in real-time.

Q3: What is the most common synthetic route for N-cyclohexyl-1,3-thiazol-2-amine?

A3: The most prevalent method for synthesizing N-substituted 2-aminothiazoles is the Hantzsch thiazole synthesis .[4] This involves the condensation reaction between an α-haloketone and a thiourea derivative.[4] In this specific case, the reactants would be 2-chloro-1-cyclohexylethanone and N-cyclohexylthiourea.

Q4: Can you provide a general protocol for the synthesis of the N-cyclohexylthiourea precursor?

A4: N-cyclohexylthiourea can be synthesized by several methods. A common laboratory-scale preparation involves the reaction of cyclohexylamine with an isothiocyanate or a thiocarbonyl transfer reagent. One straightforward approach is the reaction of cyclohexylamine with benzoyl isothiocyanate, followed by hydrolysis.

Visualizations

Experimental Workflow: Hantzsch Synthesis and Purification

Workflow for N-cyclohexyl-1,3-thiazol-2-amine Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with N-cyclohexylthiourea and Solvent B Controlled Addition of 2-chloro-1-cyclohexylethanone A->B Exotherm Control C Reaction Monitoring (HPLC/TLC) B->C D Quench Reaction C->D E Phase Separation D->E F Solvent Evaporation E->F G Acid-Base Extraction F->G H Recrystallization G->H I Drying H->I J J I->J Final Product

Caption: A typical workflow for the synthesis and purification of N-cyclohexyl-1,3-thiazol-2-amine.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting Low Yield A Low Yield B Starting Material Purity A->B C Reaction Conditions A->C D Side Reactions A->D E Inefficient Mixing A->E B1 Impure α-haloketone B->B1 B2 Impure Thiourea B->B2 B3 Wet Solvents B->B3 C1 Suboptimal Temperature C->C1 C2 Incorrect pH C->C2 D1 Incorrect Stoichiometry D->D1 D2 Isomer Formation D->D2

Caption: Key factors to investigate when troubleshooting low yields in the synthesis.

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (2021-08-25). [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Analyzing and creating compounds of amino thiazole. NeuroQuantology. (2022-11). [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. (2020-11-05). [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. (2021-04-25). [Link]

  • 2-chloro-1-cyclohexylethanone - C8H13ClO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH. [Link]

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem - NIH. [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. (2023-06-09). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021-03-07). [Link]

  • Purification of cyclohexylamine.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. (2021-03-07). [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. (2000-11-07). [Link]

  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. (2025-08-06). [Link]

Sources

Enhancing the stability of N-cyclohexyl-1,3-thiazol-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclohexyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and reproducibility of your experiments. We understand that inconsistent results can be a significant roadblock in research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the specific challenges associated with handling this thiazole-based compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of N-cyclohexyl-1,3-thiazol-2-amine.

Q1: What is N-cyclohexyl-1,3-thiazol-2-amine and what are its common applications?

N-cyclohexyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of this class have been investigated as potent inhibitors of cellular processes like tubulin polymerization, making them valuable tools for cancer research.[4]

Q2: What are the primary stability concerns for this compound in a biological assay setting?

The stability of N-cyclohexyl-1,3-thiazol-2-amine can be influenced by several factors inherent to its structure and typical assay conditions:

  • pH Sensitivity: The thiazole ring, a core component of the molecule, can be susceptible to degradation under certain pH conditions. Thiamine, which also contains a thiazole ring, is known to be unstable in neutral to alkaline solutions, a pH range common to many cell culture media (pH 7.2-7.4).[5]

  • Low Aqueous Solubility: Many thiazole derivatives exhibit poor solubility in water. A related compound, N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine, has a measured solubility of only 4.1 µg/mL at pH 7.4.[6] Poor solubility can lead to precipitation, reducing the effective concentration and causing high variability in results.

  • Photostability: Aromatic and heterocyclic compounds can be sensitive to light. Prolonged exposure to UV or even ambient light can potentially lead to photodegradation.[7][8]

  • Oxidative Stability: The amine and thiazole moieties could be susceptible to oxidation, especially in complex biological media that may contain reactive oxygen species or metal ions.

Q3: How should I properly store the solid compound and prepared stock solutions?

Proper storage is the first line of defense against degradation.

FormRecommended Storage ConditionsRationale
Solid Powder Store at -20°C or -80°C. Keep in a tightly sealed, amber vial. Desiccate to protect from moisture.Minimizes thermal degradation and hydrolysis from atmospheric moisture. Amber vial protects from light.
Stock Solution Store in small aliquots at -80°C in tightly sealed, amber vials. Minimize freeze-thaw cycles.Aliquoting prevents repeated temperature cycling which can accelerate degradation. -80°C provides long-term stability.

Q4: What is the best solvent for creating a high-concentration stock solution?

Due to its low aqueous solubility, a water-based stock solution is not recommended.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving a wide range of organic molecules.

  • Alternative: Anhydrous Ethanol. While also effective, it may not achieve the same high concentrations as DMSO for some derivatives.

Causality: Using a dry (anhydrous) aprotic solvent like DMSO is critical. It prevents premature hydrolysis of the compound before it is introduced into the aqueous assay medium. Always use high-purity, anhydrous grade solvents to prepare stock solutions.

II. Troubleshooting Guide: Enhancing Experimental Stability

This section addresses specific problems you may encounter during your experiments.

Problem 1: My assay results are inconsistent and show poor reproducibility.

Inconsistent data is often the first sign of a stability or solubility issue. This troubleshooting workflow can help you diagnose the root cause.

G start Inconsistent Assay Results check_solubility Is precipitation visible in stock solution or assay medium? start->check_solubility check_degradation Could the compound be degrading during the experiment? check_solubility->check_degradation No sol_issue Root Cause: Solubility Limit Exceeded check_solubility->sol_issue Yes check_degradation->sol_issue No (Re-assess solubility) deg_issue Root Cause: Compound Degradation check_degradation->deg_issue Yes sol_action Action: 1. Lower final concentration. 2. Add solubilizing agent (e.g., BSA). 3. Re-evaluate stock solvent. sol_issue->sol_action deg_action Action: 1. Perform a stability study (Protocol 2). 2. Minimize light exposure. 3. Prepare fresh dilutions for each experiment. deg_issue->deg_action

Caption: Troubleshooting workflow for inconsistent results.

Problem 2: I suspect the compound is degrading in my cell culture medium.

This is a common issue for pH-sensitive compounds when diluted from a DMSO stock into a buffered, aqueous environment like cell culture medium (pH ~7.4).

Potential Cause: Hydrolysis of the thiazole ring is accelerated in neutral-to-alkaline aqueous solutions. The compound, stable in anhydrous DMSO, begins to degrade as soon as it is exposed to the assay medium.

Recommended Solution: Quantify the stability of your compound directly in the intended assay medium. This provides an empirical measure of its half-life under your exact experimental conditions.

Protocol 1: Assessing Compound Stability in Assay Medium

Objective: To determine the rate of degradation of N-cyclohexyl-1,3-thiazol-2-amine in the final assay medium over a typical experiment duration.

Methodology:

  • Preparation:

    • Prepare a working solution of the compound in your complete assay medium (e.g., DMEM + 10% FBS) at the highest concentration you plan to use.

    • Prepare a "time zero" sample by immediately stopping the reaction (e.g., by adding a 3x volume of ice-cold acetonitrile to precipitate proteins and halt degradation) and storing it at -80°C.

  • Incubation:

    • Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Time Points:

    • At various time points (e.g., 2h, 8h, 24h, 48h), take an aliquot of the incubated solution and immediately process it as described for the "time zero" sample.

  • Analysis:

    • Analyze all samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV). Measure the peak area of the parent compound (N-cyclohexyl-1,3-thiazol-2-amine).

  • Interpretation:

    • Plot the percentage of the parent compound remaining relative to the "time zero" sample against time. This will reveal the compound's stability profile. If you observe >15-20% degradation over your experimental window, you must adjust your protocol.

Self-Validation: The "time zero" sample acts as your 100% reference. A parallel control of medium without the compound should be run to identify any interfering peaks.

Problem 3: I see precipitation when I add my DMSO stock to the aqueous assay buffer.

This is a classic solubility problem. The compound is soluble in the DMSO stock but crashes out when diluted into an aqueous environment where it is poorly soluble.

Scientific Rationale: The "solvent shift" causes the compound's local environment to change rapidly from a favorable organic solvent to an unfavorable aqueous one. If the final concentration exceeds the aqueous solubility limit, precipitation occurs.

Recommended Solutions:

  • Reduce Final Concentration: The simplest solution is to work at a lower final concentration that is below the compound's aqueous solubility limit.

  • Use a Carrier Protein: For cell-based assays, including a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1%) in the final assay medium can help stabilize the compound and improve its apparent solubility.

  • Modify Dilution Protocol: Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, perform serial dilutions. Critically, ensure vigorous mixing or vortexing immediately after each dilution step to aid dispersion and prevent localized high concentrations that favor precipitation.

III. Key Experimental Protocols

Adhering to standardized protocols for solution preparation is crucial for reproducibility.

G cluster_0 Preparation Workflow cluster_1 Assay Use solid Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO to create 10 mM Stock solid->dissolve aliquot Aliquot into Light-Protecting Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw ONE Aliquot store->thaw Day of Experiment dilute Prepare Fresh Serial Dilutions in Assay Medium thaw->dilute use Use Immediately in Assay dilute->use discard Discard Unused Dilutions use->discard

Caption: Recommended workflow for stock solution preparation and use.

Protocol 2: Preparation of a Concentrated Stock Solution

Objective: To prepare a stable, high-concentration stock solution of N-cyclohexyl-1,3-thiazol-2-amine for use in biological assays.

Materials:

  • N-cyclohexyl-1,3-thiazol-2-amine (solid)

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Amber, screw-cap microcentrifuge tubes or cryovials

Methodology:

  • Pre-calculation: Determine the mass of the compound needed to make a desired stock concentration (e.g., 10 mM).

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the solid compound in a fume hood using appropriate personal protective equipment (PPE), as 2-aminothiazole derivatives can be harmful if swallowed or inhaled.[6][9]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not overheat.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in amber, tightly sealed vials.

  • Storage: Label the vials clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

Trustworthiness Check: A freshly prepared stock solution should be a clear, precipitate-free liquid. Any haziness or visible particles indicate a solubility issue or contamination. Do not use if the solution is not perfectly clear.

IV. References

  • PubChem. N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S. Available from: [Link]

  • PubChem. 2-Aminothiazole | C3H4N2S. Available from: [Link]

  • Wang, Y., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. Available from: [Link]

  • PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

  • Rauf, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available from: [Link]

  • Vanden Bussche, J., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Bera, S., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. Available from: [Link]

  • Singh, A., et al. (2021). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Bioorganic Chemistry. Available from: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

  • Gîrd, C. E., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants. Available from: [Link]

  • Bera, S., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. Available from: [Link]

  • Wikipedia. Thiamine. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to N-cyclohexyl-1,3-thiazol-2-amine and Colchicine as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, microtubule-targeting agents remain a cornerstone of treatment. These agents disrupt the dynamics of microtubulin, a critical component of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Among the most studied classes of microtubule destabilizers are those that bind to the colchicine site on β-tubulin. This guide provides a detailed comparative analysis of the well-established natural product, colchicine, and a representative of the promising class of synthetic thiazole derivatives, N-cyclohexyl-1,3-thiazol-2-amine, as tubulin polymerization inhibitors.

Introduction to Tubulin Inhibition at the Colchicine Site

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during cell division. The colchicine binding site is a key regulatory pocket located at the interface between the α- and β-tubulin subunits. Molecules that bind to this site interfere with the curved-to-straight conformational change of the tubulin dimer that is necessary for its incorporation into the growing microtubule. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Colchicine: The Archetypal Colchicine Site Inhibitor

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), is one of the oldest known drugs and the namesake for its binding site on tubulin.

Mechanism of Action: Colchicine binds with high affinity to soluble α,β-tubulin dimers. The resulting tubulin-colchicine complex can then co-polymerize into the growing ends of microtubules. However, the presence of this complex alters the conformation of the tubulin subunits, inducing a bend and preventing the proper formation of lateral and longitudinal contacts between adjacent protofilaments. This ultimately leads to the destabilization and depolymerization of the microtubule.

Binding Interactions: X-ray crystallography studies have revealed that colchicine's trimethoxyphenyl ring (A-ring) is a crucial anchor, inserting into a hydrophobic pocket on the β-tubulin subunit. The tropolone ring (C-ring) forms hydrogen bonds with residues in both α- and β-tubulin, further stabilizing the interaction.

N-cyclohexyl-1,3-thiazol-2-amine: A Synthetic Challenger

The 1,3-thiazole scaffold has emerged as a privileged structure in the design of novel tubulin inhibitors that target the colchicine binding site.[1][2] N-cyclohexyl-1,3-thiazol-2-amine represents a core structure within this class, with various analogs demonstrating potent antiproliferative and tubulin-destabilizing activities.[3][4][5]

Mechanism of Action: Like colchicine, N-cyclohexyl-1,3-thiazol-2-amine and its derivatives are designed to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[4] Molecular docking studies of related thiazole compounds suggest that the thiazole ring and its substituents can form key interactions within the binding pocket, mimicking the binding mode of colchicine.[6] The disruption of microtubule formation leads to mitotic arrest and apoptosis in cancer cells.

Comparative Performance: A Data-Driven Analysis

Inhibition of Tubulin Polymerization

The ability of a compound to inhibit the in vitro polymerization of purified tubulin is a direct measure of its activity as a microtubule-targeting agent.

CompoundTubulin Polymerization IC50 (µM)Reference CompoundSource
Colchicine~1 - 5-[7]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineNot explicitly stated, but potent inhibition demonstratedCombretastatin A-4 (CA-4)[3][4]
Other Thiazole Derivatives2.00 - 2.95Combretastatin A-4 (CA-4)[7]

Note: Lower IC50 values indicate greater potency.

Cytotoxicity Against Cancer Cell Lines

The ultimate measure of a potential anticancer agent's efficacy is its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

CompoundCell LineCytotoxicity IC50 (µM)Source
ColchicineHT-29 (Colon)Varies[8]
HCT-116 (Colon)Varies[8]
MCF-7 (Breast)0.037[9]
SKOV-3 (Ovarian)0.037[9]
BT-12 (Brain)0.016[10]
BT-16 (Brain)0.056[10]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (Gastric)0.36[3]
MGC-803 (Gastric)0.52[3]
BGC-823 (Gastric)0.86[3]
Other Thiazole DerivativesMCF-7 (Breast)0.2[1]
MDA-MB-468 (Breast)0.6[1]
PC-12 (Pheochromocytoma)0.43[1]

Experimental Methodologies

Reproducibility and standardization are paramount in drug discovery research. The following are detailed protocols for the key assays used to evaluate and compare tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) or fluorescence.

Principle: Purified tubulin, in the presence of GTP and at a temperature of 37°C, will polymerize into microtubules. This polymerization can be monitored by measuring the increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

    • Prepare a stock solution of GTP at 100 mM in the same buffer.

    • Prepare stock solutions of the test compounds (N-cyclohexyl-1,3-thiazol-2-amine and colchicine) and a positive control (e.g., nocodazole) in DMSO.

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the desired concentration of the test compound or control.

    • On ice, prepare the tubulin polymerization reaction mixture by adding GTP to the tubulin stock solution to a final concentration of 1 mM.

    • Add the tubulin-GTP mixture to each well of the 96-well plate. The final tubulin concentration should be in the range of 1-2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control (DMSO).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Tubulin, GTP, and Compound Stocks B Add Compounds to Pre-warmed 96-well Plate A->B C Prepare Tubulin-GTP Mixture on Ice A->C D Add Tubulin-GTP to Plate B->D C->D E Measure Absorbance at 340 nm (37°C, 60-90 min) D->E F Plot Absorbance vs. Time E->F G Calculate IC50 F->G

Tubulin Polymerization Assay Workflow

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (N-cyclohexyl-1,3-thiazol-2-amine and colchicine) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 I->J

MTT Cell Viability Assay Workflow

Discussion and Future Perspectives

Colchicine, while a potent tubulin inhibitor, is limited in its clinical use as an anticancer agent due to its narrow therapeutic index and significant toxicity. This has driven the search for new colchicine site inhibitors with improved pharmacological profiles.

The N-cyclohexyl-1,3-thiazol-2-amine scaffold represents a promising avenue for the development of novel anticancer agents. The available data on its analogs suggest that this class of compounds can exhibit potent tubulin polymerization inhibition and cytotoxicity, in some cases exceeding the activity of established agents.

Key advantages of thiazole-based inhibitors may include:

  • Synthetic Accessibility: The thiazole core can be readily synthesized and modified, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Potential for Improved Selectivity: By modifying the substituents on the thiazole ring, it may be possible to enhance the selectivity of these compounds for cancer cells over normal cells, thereby reducing toxicity.

  • Overcoming Drug Resistance: Some novel tubulin inhibitors that target the colchicine site have shown efficacy against cancer cell lines that are resistant to other microtubule-targeting agents, such as taxanes.

Further research is warranted to directly compare the efficacy and safety of N-cyclohexyl-1,3-thiazol-2-amine with colchicine in a standardized panel of in vitro and in vivo models. Such studies will be crucial in determining the therapeutic potential of this promising class of synthetic tubulin inhibitors.

References

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0174006. [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0174006. [Link]

  • PubChem. (n.d.). 4-Cyclohexyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(19), 6334. [Link]

  • Wieczfinska, J., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 9037. [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0174006. [Link]

  • Kovaleva, A. G., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 28889–28898. [Link]

  • Lee, S., et al. (2025). High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC Advances, 15(1), 1-12. [Link]

  • Espiritu, M. J. M., et al. (2019). Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. HETEROCYCLES, 91(6), 1227-1241. [Link]

  • Csuk, R., et al. (2025). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. ResearchGate. [Link]

  • Fakhfouri, V., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 22(11), 1318–1325. [Link]

  • Kumar, G. S., et al. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358-33372. [Link]

  • Wang, Y., et al. (2020). Recent Advances in Research of Colchicine Binding Site Inhibitors and Their Interaction Modes With Tubulin. Frontiers in Chemistry, 8, 593813. [Link]

  • Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]

  • Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

  • A. A., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Semantic Scholar. [Link]

  • Gomha, S. M., et al. (2025). Cytotoxicity (IC50, μM) of the synthesized compounds (9b), (9e) and (9f) against the MCF-7 breast cell line. ResearchGate. [Link]

  • Sharma, A., et al. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. PubMed Central. [Link]

Sources

Navigating the Cytotoxic Landscape of N-Cyclohexyl-Thiazol-Amine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1] Within this diverse family, N-substituted thiazol-amine derivatives have emerged as a particularly promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxicity of N-cyclohexyl-thiazol-amine derivatives, offering insights into their structure-activity relationships (SAR) and positioning them within the broader context of related thiazole-based compounds. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to guide future discovery and optimization efforts in this area.

The Thiazole Moiety: A Privileged Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of pharmacologically active molecules.[1] Its prevalence in anticancer drug discovery is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability, which allows for extensive structural diversification.[2] Modifications to the thiazole core can significantly influence the cytotoxic potency and selectivity of the resulting derivatives.[2]

Comparative Cytotoxicity of N-Cyclohexyl-Thiazol-Amine Derivatives

The substitution at the 2-amino position of the thiazole ring plays a pivotal role in modulating the cytotoxic profile of these compounds. The introduction of a cyclohexyl group, a non-aromatic, bulky, and lipophilic moiety, can significantly impact a compound's interaction with its biological target and its pharmacokinetic properties.

While direct comparative studies focusing exclusively on a wide range of N-cyclohexyl-thiazol-amine derivatives are limited in the public domain, we can infer their potential and compare them to other N-substituted analogs based on existing research on 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 2-aminothiazole derivatives is intricately linked to the nature of the substituent at the 2-amino position. Generally, the introduction of bulky and hydrophobic groups can enhance cytotoxic activity. This is often attributed to improved membrane permeability and more effective binding to hydrophobic pockets within target proteins.

One study on a series of 2-(alkylamido)thiazole analogues reported moderate antiproliferative activity with IC50 values in the range of 4-8 µM.[3] In contrast, their 2-(arylamido) counterparts demonstrated a remarkable increase in antiproliferative activity, with IC50 values between 0.2-1 µM.[3] This suggests that while alkyl groups can confer activity, aromatic substituents may offer more favorable interactions with the target. The cyclohexyl group, being a bulky alkyl group, would be expected to fall within or potentially exceed the activity of simpler alkyl amides, depending on the specific biological context.

Another study highlighted that the introduction of an aminothiazole moiety to a naphthalimide skeleton resulted in higher cytotoxic potency compared to unsubstituted or chloro/hydroxy-substituted thiazoles.[3] This underscores the importance of the 2-amino group and its substitutions for overall activity.

The following table summarizes the cytotoxic activity of various N-substituted thiazole derivatives against different cancer cell lines, providing a basis for comparison.

Compound ClassSpecific Derivative (if available)Cancer Cell LineIC50 (µM)Reference
2-(Alkylamido)thiazolesGeneralL12104-8[3]
2-(Arylamido)thiazolesGeneralL12100.2-1[3]
Thiazole-amino acid hybridsCompound 5a (Ph, Phe)A549, HeLa, MCF-72.07-8.51[4]
Thiazole-amino acid hybridsCompound 5f (Ph, Val)A549, HeLa, MCF-72.07-8.51[4]
Thiazole-amino acid hybridsCompound 5o (4-F-Ph, Val)A549, HeLa, MCF-72.07-8.51[4]
Thiazole-amino acid hybridsCompound 5ac (2-pyridyl, Phe)A549, HeLa, MCF-72.07-8.51[4]
Thiazole-amino acid hybridsCompound 5ad (2-pyridyl, Trp)A549, HeLa, MCF-72.07-8.51[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesCompound 4cMCF-72.57 ± 0.16[1]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesCompound 4cHepG27.26 ± 0.44[1]

Potential Mechanisms of Action

The cytotoxic effects of thiazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest. For instance, one study found that a particularly active thiazole derivative induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, indicative of apoptosis.[1] Molecular docking studies have suggested that these compounds can bind to and inhibit key proteins involved in cancer cell proliferation and survival, such as VEGFR-2, aromatase, EGFR, CDK2, and Bcl-2.[1]

The lipophilic nature of the N-cyclohexyl group may facilitate the compound's entry into the cell and its interaction with intracellular targets. The conformational flexibility of the cyclohexyl ring could also allow for optimal positioning within the binding site of a target protein.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The following are detailed protocols for two of the most common assays used to evaluate the cytotoxic effects of N-cyclohexyl-thiazol-amine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the N-cyclohexyl-thiazol-amine derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired treatment duration.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm.

  • Data Analysis: Calculate the amount of LDH released, which is proportional to the number of lysed cells.

Visualizing the Path Forward

To conceptualize the potential mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Potential Signaling Pathway drug N-Cyclohexyl-Thiazol-Amine Derivative receptor Target Protein (e.g., Kinase, Enzyme) drug->receptor Inhibition downstream Downstream Signaling Cascade receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: A potential signaling pathway targeted by N-cyclohexyl-thiazol-amine derivatives.

G cluster_1 Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with N-Cyclohexyl- Thiazol-Amine Derivatives start->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform Cytotoxicity Assay (MTT or LDH) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end Results analyze->end

Caption: A generalized experimental workflow for assessing the cytotoxicity of test compounds.

Conclusion and Future Directions

N-cyclohexyl-thiazol-amine derivatives represent a compelling, albeit underexplored, subclass of thiazole-based compounds with potential as cytotoxic agents. The available data on related 2-aminothiazole derivatives suggest that the N-cyclohexyl moiety is likely to confer significant cytotoxic activity, driven by its steric bulk and lipophilicity.

Future research should focus on the systematic synthesis and screening of a focused library of N-cyclohexyl-thiazol-amine derivatives against a broad panel of cancer cell lines. Such studies will be instrumental in elucidating a more precise structure-activity relationship and identifying lead compounds for further preclinical development. Investigating their mechanism of action, including target identification and pathway analysis, will also be crucial for advancing these promising compounds towards clinical application.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021-01-15). PubMed Central. Retrieved from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025-07-28). RSC Publishing. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021-12-29). MDPI. Retrieved from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013-01-09). ACS Publications. Retrieved from [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017-05-15). PubMed. Retrieved from [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • The structure activity relationship (SAR) of thiazolo... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022-09-21). MDPI. Retrieved from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022-02-28). NIH. Retrieved from [Link].nih.gov/pmc/articles/PMC8912384/)

Sources

Comparing the efficacy of N-cyclohexyl-1,3-thiazol-2-amine with other anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anticancer Efficacy of Thiazole-Based Compounds

Introduction: The Thiazole Scaffold in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and improved safety profiles is relentless. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have emerged as a cornerstone in medicinal chemistry.[1] Among these, the 1,3-thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and a vast library of investigational molecules.[2][3] Its unique electronic properties and ability to form key interactions with biological targets make it a versatile building block for drug design.[4][5]

This guide addresses the anticancer potential of N-cyclohexyl-1,3-thiazol-2-amine and its broader class of derivatives. While public data on this specific molecule is limited, the thiazole-2-amine core is central to many potent anticancer agents. Therefore, this document provides a comparative analysis of well-researched thiazole derivatives against established anticancer drugs. We will dissect their mechanisms of action, compare their potency using preclinical data, and provide detailed protocols for the key experiments used to validate these findings, offering a framework for the evaluation of new chemical entities within this class.

Pillar 1: Deciphering the Multifaceted Mechanisms of Action

Thiazole derivatives do not rely on a single mode of attack against cancer cells. Their structural versatility allows them to be tailored to inhibit a wide array of biological targets crucial for tumor growth and survival.[6] This multi-target capability is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.

The primary mechanisms through which thiazole-based compounds exert their anticancer effects include:

  • Inhibition of Microtubule Dynamics: Microtubules are essential for forming the mitotic spindle during cell division. Compounds that disrupt the dynamic equilibrium of tubulin polymerization and depolymerization can halt the cell cycle and trigger apoptosis.[7] Several thiazole derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine site.[8]

  • Kinase Inhibition: Aberrant signaling from protein kinases is a hallmark of many cancers. Thiazole derivatives have been successfully designed to target various kinases, including tyrosine kinases like BCR-ABL and BRAF, as well as lipid kinases like PI3K.[6][9] Dasatinib, a clinically approved thiazole-containing drug, is a multi-kinase inhibitor effective in certain leukemias.[6]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Thiazole compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of key regulatory proteins like Bcl-2 and Bax or by activating caspases.[10][11]

  • Cell Cycle Arrest: By interfering with critical cell cycle checkpoints, these compounds can prevent cancer cells from progressing through division. This is often a direct consequence of other mechanisms, such as tubulin inhibition, leading to arrest in the G2/M phase.[7][8]

Caption: Diverse anticancer mechanisms of thiazole derivatives.

Pillar 2: Comparative In Vitro Efficacy

The true measure of a potential anticancer agent begins with its in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation, representing the concentration of a drug required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency. The following table summarizes the performance of several potent thiazole derivatives from peer-reviewed studies, comparing them directly with standard-of-care chemotherapeutic agents.

Thiazole Derivative Target Cancer Cell Line IC50 (µM) Standard Drug Comparator Comparator IC50 (µM) Primary Mechanism Reference
Compound 5b (Thiazole-Naphthalene) MCF-7 (Breast Cancer)0.48Colchicine9.1Tubulin Polymerization Inhibition[7]
Compound 10s (N,4-diaryl-1,3-thiazole-2-amine) SGC-7901 (Gastric Cancer)0.36CA-4 (Combretastatin A4)Not ReportedTubulin Polymerization Inhibition[8]
Compound 4c (Hydrazinyl-Thiazole) MCF-7 (Breast Cancer)2.57Staurosporine6.77VEGFR-2 Inhibition, Apoptosis[10]
Compound 4c (Hydrazinyl-Thiazole) HepG2 (Liver Cancer)7.26Staurosporine8.4VEGFR-2 Inhibition, Apoptosis[10]
Compound 8j (Thiazole Derivative) HeLa (Cervical Cancer)7.90DoxorubicinNot specifiedLDH-A Inhibition[4]
Compound 91 (Thiadiazole Derivative) MCF-7 (Breast Cancer)Not specifiedDoxorubicinNot specifiedApoptosis Induction[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of efficacy data hinges entirely on the robustness of the experimental methods used. Below are detailed, step-by-step protocols for the foundational assays required to evaluate and compare the anticancer efficacy of novel compounds like N-cyclohexyl-1,3-thiazol-2-amine. Explaining the causality behind each step is critical for reproducibility and interpretation.

Overall Workflow for In Vitro Evaluation

Workflow start Compound Synthesis & Characterization cell_culture 1. Cell Line Culture (e.g., MCF-7, A549) start->cell_culture mtt_assay 2. Primary Screening: Cell Viability (MTT) Assay cell_culture->mtt_assay ic50 3. Determine IC50 Values mtt_assay->ic50 hit_select 4. Hit Compound Selection ic50->hit_select mechanism_studies 5. Mechanistic Assays hit_select->mechanism_studies Potent & Selective apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle target_assay Target-Specific Assay (e.g., Tubulin Polymerization) mechanism_studies->target_assay end Data Analysis & Lead Optimization apoptosis->end cell_cycle->end target_assay->end Xenograft_Workflow cluster_cells Cell Preparation cluster_mouse Implantation cluster_growth Tumor Growth & Treatment cluster_analysis Efficacy Analysis cells Human Cancer Cell Line Culture mouse Subcutaneous Injection into Immunocompromised Mouse cells->mouse growth Monitor Tumor Growth (Calipers) mouse->growth treatment Administer Thiazole Compound (e.g., Oral, IV) growth->treatment Tumor reaches ~100-200 mm³ analysis Measure Tumor Volume & Body Weight treatment->analysis

Caption: Workflow for a cell line-derived xenograft (CDX) model.

General Xenograft Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., A549) and harvest at ~80% confluency. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

  • Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the volume (typically using the formula: (Length x Width²)/2).

  • Randomization and Treatment: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., N-cyclohexyl-1,3-thiazol-2-amine) and a vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume and mouse body weight throughout the study. A decrease in body weight can be an indicator of drug toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Conclusion and Future Outlook

The 1,3-thiazole scaffold is a remarkably fruitful starting point for the development of novel anticancer agents. As demonstrated by the compounds cited in this guide, thiazole derivatives can exhibit potent, low-micromolar to nanomolar efficacy against a range of cancer cell lines, often outperforming or showing comparable activity to established drugs in preclinical models. [7][8][10]Their strength lies in their mechanistic diversity, with the ability to inhibit tubulin polymerization, disrupt critical kinase signaling, and induce apoptosis.

For a new molecule such as N-cyclohexyl-1,3-thiazol-2-amine, the path forward is clear. The systematic application of the validated protocols detailed herein—starting with broad screening via MTT assays, followed by in-depth mechanistic studies like apoptosis and cell cycle analysis, and culminating in in vivo xenograft models—provides a robust framework for determining its true potential as a therapeutic candidate. Future research should focus on optimizing these thiazole scaffolds to enhance potency, improve drug-like properties, and ensure safety, paving the way for the next generation of targeted cancer therapies.

References

  • Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Pleșu, A.A., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • Ahmad, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. Available at: [Link]

  • Lv, K., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. RSC Advances. Available at: [Link]

  • El-Sayed, M.A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Pîrvu, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gaikwad, N.D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Ramalingam, A., & Sarvanan, J. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • PubChem. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • El-Sayed, M.A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Lee, G.Y. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports. Available at: [Link]

  • BMG Labtech. (2024). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • PubChem. N-Cyclohexyl-2-benzothiazol-amine. National Center for Biotechnology Information. Available at: [Link]

  • Crown Bioscience. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. ResearchGate. Available at: [Link]

  • Paidesetty, S.K., et al. (2016). Thiazoles as potent anticancer agents: A review. ResearchGate. Available at: [Link]

  • Ganesan, K., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Neliti. (2018). A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • PLOS. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Available at: [Link]

  • ResearchGate. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. ResearchGate. Available at: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • Indira Mahavidyalaya, Kalamb. (2020). Review On Synthetic Utility And Therapeutic Value Of 1, 3 Thiazole Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

Sources

A Head-to-Head Comparison of Thiazole Derivative Synthesis Methods: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence has driven the development of a diverse array of synthetic methodologies, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most significant methods for synthesizing thiazole derivatives, offering a critical evaluation of their mechanisms, substrate scope, and practical applicability. We will delve into the classic Hantzsch, Cook-Heilbron, and Gabriel syntheses, and contrast them with a representative modern, copper-catalyzed approach, providing detailed protocols and experimental data to inform your synthetic strategy.

The Enduring Classics: Hantzsch, Cook-Heilbron, and Gabriel Syntheses

For over a century, a few key name reactions have been the workhorses for constructing the thiazole core. Understanding their intricacies is fundamental for any chemist working in this area.

The Hantzsch Thiazole Synthesis: The Gold Standard

The Hantzsch synthesis, first reported in 1887, remains one of the most widely used methods for thiazole synthesis due to its simplicity and generally high yields.[3][4] The reaction involves the condensation of an α-haloketone with a thioamide.[5][6][7]

Mechanism and Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, an SN2 reaction that forms a key intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Subsequent dehydration leads to the aromatic thiazole ring. The thermodynamic driving force for this reaction is the formation of the stable aromatic thiazole system.[6]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A representative Hantzsch synthesis protocol is as follows:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na2CO3) solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the final product.

This straightforward procedure often yields a product of sufficient purity for subsequent steps without extensive purification.

Logical Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents α-Haloketone + Thioamide solvent Methanol reagents->solvent Dissolve heating Heat (e.g., 100°C) solvent->heating Reaction precipitation Precipitation in aq. Na2CO3 heating->precipitation Workup filtration Filtration & Washing precipitation->filtration Isolation product Thiazole Derivative filtration->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, a class of derivatives that are of significant interest.[8] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents, typically under mild conditions.[8][9][10][11]

Mechanism and Causality: The reaction begins with the nucleophilic addition of the amino group of the α-aminonitrile to the carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon. A final tautomerization step yields the aromatic 5-aminothiazole.[8] The choice of the sulfur-containing reagent allows for variation at the 2-position of the thiazole ring.

Experimental Protocol: General Procedure for 5-Amino-2-mercaptothiazole Synthesis

A general protocol for the Cook-Heilbron synthesis is as follows:

  • Dissolve the α-aminonitrile in a suitable solvent such as ethanol or pyridine.

  • Add an equimolar amount of carbon disulfide at room temperature.

  • Stir the reaction mixture for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Logical Workflow for Cook-Heilbron Synthesis

CookHeilbron_Workflow reagents α-Aminonitrile + Carbon Disulfide solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Stir at Room Temp. solvent->reaction isolation Precipitation or Evaporation reaction->isolation Workup purification Filtration/Recrystallization isolation->purification product 5-Aminothiazole Derivative purification->product

Caption: Workflow for Cook-Heilbron Synthesis.

The Gabriel Thiazole Synthesis: A Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis offers a method for preparing 2,5-disubstituted thiazoles from α-acylaminoketones.[10] This reaction utilizes a strong thiating agent, typically phosphorus pentasulfide (P4S10), to effect the cyclization.[9][10][12]

Mechanism and Causality: The reaction is thought to proceed through the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide to form a thioamide intermediate. This is followed by an intramolecular cyclization where the sulfur of the newly formed thioamide attacks the ketone carbonyl. A subsequent dehydration step then leads to the formation of the thiazole ring. The high temperature often required for this reaction reflects the energy barrier for the thionation and cyclization steps.

Experimental Protocol: General Procedure for Gabriel Thiazole Synthesis

A general procedure for the Gabriel synthesis is as follows:

  • In a round-bottom flask, thoroughly mix the α-acylaminoketone with a stoichiometric amount of phosphorus pentasulfide.

  • Heat the mixture, often neat or in a high-boiling solvent like pyridine or toluene, to a high temperature (e.g., 170°C).[9]

  • Maintain the temperature for several hours until the reaction is complete, as indicated by TLC analysis.

  • After cooling, the reaction mixture is typically treated with an aqueous solution of a base, such as sodium carbonate, to neutralize acidic byproducts.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Logical Workflow for Gabriel Synthesis

Gabriel_Workflow reagents α-Acylaminoketone + P4S10 heating High Temp. Heating reagents->heating workup Basic Workup heating->workup extraction Solvent Extraction workup->extraction purification Purification extraction->purification product 2,5-Disubstituted Thiazole purification->product

Caption: Workflow for Gabriel Synthesis.

A Modern Contender: Copper-Catalyzed Three-Component Synthesis

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. Copper-catalyzed multicomponent reactions have emerged as a powerful strategy for the synthesis of thiazoles.[13] A notable example is the synthesis of thiazoles from aldehydes, amines, and elemental sulfur.[9]

Mechanism and Causality: This reaction likely proceeds through the formation of a thioaldehyde from the reaction of the aldehyde and sulfur. Concurrently, an enamine or imine is formed from the aldehyde and the amine. A subsequent cycloaddition reaction between the thioaldehyde and the enamine/imine, followed by oxidation, leads to the thiazole product. The copper catalyst plays a crucial role in facilitating the various steps of this cascade reaction.

Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Thiazoles

A representative protocol for a copper-catalyzed three-component synthesis is as follows:

  • To a reaction vessel, add the aldehyde (1.0 mmol), amine (1.2 mmol), elemental sulfur (1.5 mmol), and a copper catalyst (e.g., CuI, 10 mol%).

  • Add a suitable solvent, such as DMSO or DMF.

  • Heat the reaction mixture to a specified temperature (e.g., 100-120°C) under an atmosphere of air or oxygen.

  • Stir the reaction for the required time (typically several hours).

  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Logical Workflow for Copper-Catalyzed Synthesis

Copper_Workflow reagents Aldehyde + Amine + Sulfur + Cu Catalyst solvent Solvent (e.g., DMSO) reagents->solvent Combine heating Heat under Air/O2 solvent->heating Reaction extraction Aqueous Workup & Extraction heating->extraction Workup purification Purification extraction->purification product Trisubstituted Thiazole purification->product

Caption: Workflow for Copper-Catalyzed Synthesis.

Head-to-Head Comparison

FeatureHantzsch SynthesisCook-Heilbron SynthesisGabriel SynthesisCopper-Catalyzed Synthesis
Starting Materials α-Haloketone, Thioamideα-Aminonitrile, CS2/Dithioacidα-Acylaminoketone, P4S10Aldehyde, Amine, Sulfur
Product Substituted Thiazoles5-Aminothiazoles2,5-Disubstituted ThiazolesPolysubstituted Thiazoles
Typical Yields Generally high (often >80%)[4]Moderate to goodVariable, can be lowGood to excellent[9]
Reaction Conditions Mild to moderate heatingMild, often room temperature[8]Harsh, high temperatures[9]Moderate to high heating
Substrate Scope Broad, tolerant of many functional groupsMore limited, requires α-aminonitrileLimited by stability to harsh conditionsBroad, utilizes readily available starting materials
Advantages Reliable, high-yielding, simple procedureDirect route to 5-aminothiazolesAccess to 2,5-disubstituted patternAtom-economical, uses simple precursors, one-pot
Disadvantages Use of lachrymatory α-haloketonesLimited commercial availability of some α-aminonitrilesHarsh conditions, use of P4S10Requires catalyst, may require optimization
Scalability Well-established for large-scale synthesisPotentially scalable, but may be limited by starting material costChallenging to scale due to harsh conditions and reagent handlingGood potential for scalability

Concluding Remarks for the Practicing Scientist

The choice of synthetic method for a thiazole derivative is a critical decision that depends on the desired substitution pattern, the available starting materials, and the required scale of the synthesis.

  • For reliable and high-yielding access to a wide variety of substituted thiazoles, the Hantzsch synthesis remains a top choice. Its procedural simplicity and broad substrate tolerance make it a go-to method in many research and development settings.

  • When the target molecule is a 5-aminothiazole, the Cook-Heilbron synthesis is the most direct and efficient route. Its mild reaction conditions are a significant advantage.

  • The Gabriel synthesis, while historically important, is often a method of last resort due to its harsh conditions. However, it can be a viable option for specific 2,5-disubstituted thiazoles that are not readily accessible by other means.

  • Modern methods, such as the copper-catalyzed three-component reaction, offer an attractive alternative, particularly from a green chemistry perspective. The use of simple, readily available starting materials and the one-pot nature of the reaction are highly advantageous for library synthesis and process development.

Ultimately, a thorough understanding of the strengths and weaknesses of each of these methods will empower the synthetic chemist to make an informed decision and efficiently access the desired thiazole derivatives for their research and drug discovery endeavors.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). In PMC. Retrieved January 23, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). In MDPI. Retrieved January 23, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Thiazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Thiazoles and Bisthiazoles. (n.d.). In Encyclopedia.pub. Retrieved January 23, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Robinson–Gabriel thiazole synthesis. | Download Scientific Diagram. (n.d.). In ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cook-Heilbron thiazole synthesis | Request PDF. (n.d.). In ResearchGate. Retrieved January 23, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). In MDPI. Retrieved January 23, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). In YouTube. Retrieved January 23, 2026, from [Link]

  • synthesis of thiazoles. (2019). In YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2020). Thesis.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry, 6(1).

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Cyclohexyl vs. N-Aryl Thiazol-2-Amines

Author: BenchChem Technical Support Team. Date: February 2026

The thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] The substituent at the 2-amino position (N-substitution) is a critical determinant of the molecule's pharmacological profile, profoundly influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of two common N-substituted classes: N-cyclohexyl and N-aryl thiazol-2-amines. By examining their distinct physicochemical properties and providing supporting experimental context, this document serves as a technical resource for researchers in drug discovery and development.

Core Structural & Physicochemical Differences

The fundamental divergence in SAR between N-cyclohexyl and N-aryl thiazol-2-amines stems from the intrinsic properties of the aliphatic cyclohexyl ring versus the aromatic aryl ring.[3] These differences in sterics, electronics, and conformation dictate how the molecules interact with their biological targets.

FeatureN-Cyclohexyl MoietyN-Aryl MoietyRationale & Implication in Drug Design
Geometry 3D, Flexible (Chair/Boat conformations)2D, Planar, RigidThe aryl group's planarity is often crucial for fitting into flat, aromatic-rich binding pockets (e.g., kinase hinge regions via π-π stacking), while the cyclohexyl's flexibility can allow it to adapt to more complex, sterically demanding hydrophobic pockets.[4]
Electronics Aliphatic, Electron-Donating (inductive)Aromatic, Electronically TunableAryl rings can be modified with Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs) to modulate the pKa of the 2-amino linker and engage in specific electronic interactions (e.g., cation-π, dipole interactions). The cyclohexyl group offers limited electronic variability.[5]
Lipophilicity Highly LipophilicModerately to Highly LipophilicThe cyclohexyl group significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target toxicity. Aryl lipophilicity can be fine-tuned with polar substituents.
Key Interactions van der Waals, Hydrophobicπ-π Stacking, Cation-π, Hydrogen Bonds (with substituents)The interaction repertoire of N-aryl compounds is far broader. The ability to introduce hydrogen bond donors/acceptors or charged groups onto the aryl ring provides medicinal chemists with powerful tools for optimizing target engagement.[6]

The following diagram illustrates the fundamental structural divergence that underpins the differing SAR profiles.

SAR_Comparison cluster_core Thiazol-2-Amine Core cluster_cyclohexyl Aliphatic Substitution cluster_aryl Aromatic Substitution Core Thiazol-2-Amine Cyclohexyl N-Cyclohexyl Core->Cyclohexyl Aryl N-Aryl Core->Aryl Cyclohexyl_Props Properties: - Flexible 3D Structure - Lipophilic - Steric Bulk - Hydrophobic Interactions Cyclohexyl->Cyclohexyl_Props Aryl_Props Properties: - Rigid Planar Structure - Tunable Electronics (EDG/EWG) - π-π Stacking Potential - Broader Interaction Scope Aryl->Aryl_Props

Caption: Key physicochemical differences between N-cyclohexyl and N-aryl substituents.

Comparative Biological Activity: Case Studies

The choice between an N-cyclohexyl and an N-aryl substituent is highly dependent on the biological target. Below, we analyze their performance in two distinct therapeutic areas: kinase inhibition and antimicrobial activity.

In the realm of kinase inhibition, the N-aryl motif is overwhelmingly preferred. Kinase active sites, particularly the ATP-binding pocket, feature a "hinge region" that forms critical hydrogen bonds with inhibitors. The planar geometry of an N-aryl or N-heteroaryl ring is ideally suited for this interaction.

A prominent example is the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. Studies have shown that N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives are potent KDR (VEGFR-2) kinase inhibitors.[7] Molecular modeling suggests that the pyridine and thiazole rings form key hydrogen bonds, while the exocyclic amine linker adopts a specific conformation enabled by the aromatic systems.[7]

Conversely, substituting the aryl group with a bulky, flexible cyclohexyl ring often leads to a significant loss of potency. The non-planar nature of the cyclohexyl group disrupts the essential hydrogen bonding network and can cause steric clashes within the relatively constrained hinge region.

Quantitative Comparison: Representative Kinase Inhibitor Data

Compound ClassTarget KinaseRepresentative IC₅₀Key SAR InsightReference
N-Aryl Thiazol-2-Amine CDK9Low nM (e.g., 12u)The substituted aniline moiety is critical for potency and selectivity against CDK9 over other CDKs.[8]J. Med. Chem. 2013, 56, 3, 640–659[8]
N-Aryl Thiazol-2-Amine ROCK II20 nM (Compound 4v)4-Pyridine substitution on the thiazole ring was found to be more potent than 3-pyridine substitution.[9]Iran J Pharm Res. 2018, 17, 3, 993-1005[9]
N-Aryl Thiazol-2-Amine VEGFR-21.21 µM (Compound 50)A 4-nitro group on the phenyl ring was found to be critical for the compound's efficacy.[10]RSC Med. Chem., 2024, Advance Article[10]

In contrast to kinase inhibition, the development of antimicrobial agents often prioritizes properties like membrane disruption or inhibition of metabolic enzymes where high lipophilicity can be advantageous. Here, the N-cyclohexyl group can be a valuable contributor to activity.

For instance, in a series of aminoguanidine-thiazole hybrids tested against Methicillin-resistant Staphylococcus aureus (MRSA), replacing a butyl substituent with a more lipophilic cyclohexyl moiety resulted in a 4-fold increase in activity.[4] This suggests that the enhanced lipophilicity conferred by the cyclohexyl ring improved the compound's ability to interact with or penetrate the bacterial cell membrane.

While N-aryl thiazoles also exhibit potent antimicrobial activity, the SAR is often driven by specific substitutions on the aryl ring that can mimic natural substrates or interact with specific residues in bacterial enzymes.[11][12] For example, compounds bearing electron-donating groups on a phenyl ring have shown excellent antitubercular activity.[13]

Quantitative Comparison: Representative Antimicrobial Data

Compound ClassTarget OrganismRepresentative MICKey SAR InsightReference
N-Cyclohexyl Thiazole Analog MRSA0.78 µg/mLReplacing a butyl group with a cyclohexyl increased lipophilicity and led to a 4-fold increase in potency.[4]Molecules 2015, 20(8), 13744-13789[4]
N-Aryl Thiazol-2-Amine E. coli6.25 µg/mLA trifluoromethyl-substituted phenyl ring coupled with a benzimidazole moiety showed the highest potency.[12]Drug Res (Stuttg) 2016; 66(07): 384-391[12]
Experimental Design & Protocols

To empirically determine the optimal N-substituent for a novel thiazol-2-amine series against a specific target, a systematic and validated experimental workflow is essential.

The most common and versatile method for synthesizing N-substituted thiazol-2-amines is the Hantzsch thiazole synthesis .[14][15] The general workflow is robust and amenable to creating diverse libraries of both N-cyclohexyl and N-aryl analogs for direct comparison.

Synthesis_Workflow Start Starting Materials SM1 α-Haloketone Start->SM1 SM2 N-Substituted Thiourea Start->SM2 Reaction Hantzsch Reaction (e.g., Ethanol, Reflux) SM1->Reaction SM2->Reaction Workup Workup & Purification (e.g., Filtration, Recrystallization, Chromatography) Reaction->Workup Crude Product Characterization Structure Verification (NMR, MS, IR) Workup->Characterization Purified Product Final Final Compound Characterization->Final

Caption: Standard workflow for Hantzsch thiazole synthesis.

Protocol: Synthesis of N-Aryl-4-phenylthiazol-2-amine

Causality: This protocol utilizes the Hantzsch reaction, a reliable method for forming the thiazole ring. Ethanol is chosen as a common, effective solvent, and refluxing provides the necessary energy to overcome the activation barrier of the cyclization reaction.[16]

  • Reactant Preparation: In a round-bottom flask, dissolve substituted acetophenone (1.0 eq), N-arylthiourea (1.0 eq), and iodine (1.0 eq) in ethanol (20 mL).[16]

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form.

  • Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from ethanol to yield the purified N-aryl-4-phenylthiazol-2-amine.[16]

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The protocol is validated by consistent monitoring via TLC to ensure the consumption of starting materials and formation of the product. Final structural confirmation by spectroscopic methods ensures the identity of the synthesized compound. The synthesis of the N-cyclohexyl analog follows the identical protocol, simply substituting N-arylthiourea with N-cyclohexylthiourea.

Causality: An in vitro kinase assay is the gold standard for directly measuring the inhibitory potency of compounds against a target enzyme. An ELISA-based format is chosen for its high throughput and sensitivity, allowing for the rapid screening of a compound library to generate IC₅₀ values.

Objective: To determine and compare the IC₅₀ values of N-cyclohexyl and N-aryl thiazol-2-amine analogs against a target kinase (e.g., ROCK II).[9]

  • Plate Preparation: Coat a 96-well microplate with the kinase substrate (e.g., MYPT1) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds (both N-cyclohexyl and N-aryl analogs) in kinase assay buffer. Include a positive control (known inhibitor, e.g., Fasudil) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the target kinase (e.g., ROCK II) and ATP to each well, followed immediately by the diluted test compounds. Incubate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Wash the plate to remove unreacted components. Add a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add a chromogenic substrate (e.g., TMB). The intensity of the color development is proportional to the kinase activity. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.

Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates that the assay can detect inhibition, while the negative (vehicle) control establishes the baseline for 100% enzyme activity. Running each concentration in triplicate allows for statistical analysis and ensures the reproducibility of the results.

Conclusion and Future Directions

The decision to employ an N-cyclohexyl or an N-aryl substituent on a thiazol-2-amine core is not arbitrary but a strategic choice guided by the pharmacology of the target.

  • N-Aryl thiazol-2-amines are superior scaffolds for targets requiring specific, directional interactions within well-defined, often aromatic, binding pockets, such as those found in kinases. The ability to fine-tune electronics and geometry via substitution on the aryl ring provides a powerful platform for rational drug design and optimization.[17]

  • N-Cyclohexyl thiazol-2-amines excel where increased lipophilicity and non-specific hydrophobic interactions are beneficial. This is often the case for antimicrobial agents that need to cross or disrupt bacterial membranes, or for enzymes with large, greasy binding pockets.

Future research should focus on creating hybrid structures that leverage the benefits of both. For example, incorporating a cyclohexyl group onto a larger N-aryl system could balance the need for specific aromatic interactions with an increase in overall lipophilicity to improve cell permeability. Ultimately, the most effective approach is to synthesize and test a focused library of both N-cyclohexyl and N-aryl analogs in parallel, using the resulting data to build a comprehensive SAR model that guides further lead optimization.

References

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2018). PLoS ONE. [Link]

  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. (2016). PubMed. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). Molecules. [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2025). ResearchGate. [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2017). Molecules. [Link]

  • Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. (2022). ResearchGate. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). Molecules. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2018). Iranian Journal of Pharmaceutical Research. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Comparative study of aliphatic and aromatic compounds. (2018). The Pharma Innovation Journal. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Research Square. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2016). Drug Research. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Egyptian Journal of Chemistry. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2015). Molecules. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Molecules. [Link]

Sources

Navigating the Labyrinth of Preclinical Data: A Comparative Guide to the Cross-Validation of 2-Aminothiazole Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Reproducibility in Drug Discovery

Foreword: The Quest for Reliable Bioactivity Data

In the fast-paced world of drug discovery, the reproducibility of preclinical data is the bedrock upon which successful therapeutic development is built. Yet, it is an often-overlooked challenge that can lead to costly late-stage failures. This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth look at the critical process of cross-validating the biological activity of a promising class of compounds: 2-aminothiazole derivatives.

While the initial focus of this guide was the specific molecule N-cyclohexyl-1,3-thiazol-2-amine, a thorough search of publicly available data revealed a lack of independent studies necessary for a robust cross-laboratory comparison. This is not an uncommon scenario in preclinical research. Therefore, to provide a tangible and data-driven guide, we will pivot our focus to a well-characterized and clinically relevant member of the 2-aminothiazole family: Dasatinib .

Dasatinib, a potent oral tyrosine kinase inhibitor, incorporates the 2-aminothiazole scaffold and is an FDA-approved treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] Its extensive investigation provides a rich dataset from multiple laboratories, making it an ideal exemplar for illustrating the principles and challenges of cross-validating biological activity. The insights gleaned from this analysis are directly applicable to the broader class of 2-aminothiazole derivatives, including N-cyclohexyl-1,3-thiazol-2-amine, and will equip you with the critical thinking necessary to assess the reliability of your own preclinical data.

The Imperative of Cross-Laboratory Validation

Several factors contribute to inter-laboratory variability, including:

  • Subtle Differences in Protocol Execution: Minor variations in reagent concentrations, incubation times, or cell handling techniques can have a significant impact on experimental outcomes.

  • Reagent and Cell Line Provenance: The source and quality of reagents, as well as the passage number and genetic drift of cell lines, can introduce variability.

By proactively addressing these potential sources of variability, researchers can build a more robust and reliable data package for their lead compounds.

A Tale of Two Labs: Comparative Analysis of Dasatinib's Cytotoxicity

To illustrate the practicalities of cross-validation, we will compare the reported in vitro cytotoxic activity of Dasatinib from two independent research groups. For this analysis, we will focus on the human chronic myeloid leukemia cell line, K562, a well-established model for studying the efficacy of CML therapeutics.

Study (Lab) Cell Line Assay IC50 (nM) Reference
Study AK562MTT Assay~1.0[3]
Study BK562Not Specified<3.0[4]

Analysis of the Data:

As the table demonstrates, both studies report potent, low nanomolar cytotoxicity of Dasatinib in K562 cells. While Study B provides a less precise value of less than 3.0 nM, it is in general agreement with the approximately 1.0 nM reported in Study A. This concordance between two independent laboratories provides a higher degree of confidence in the potent anti-leukemic activity of Dasatinib.

However, to truly understand the comparability of these results, we must delve deeper into the experimental methodologies employed by each laboratory.

Deconstructing the Protocols: Uncovering Potential Sources of Variability

The following sections provide a detailed breakdown of a standard cytotoxicity assay protocol, highlighting critical steps where variations can arise and influence the final IC50 value.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_culture Cell Culture Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_addition Addition of Dasatinib to Cells cell_seeding->compound_addition compound_prep Compound Preparation (Serial Dilutions) compound_prep->compound_addition incubation Incubation (e.g., 72 hours) compound_addition->incubation reagent_addition Addition of Cytotoxicity Reagent (e.g., MTT) incubation->reagent_addition reagent_incubation Reagent Incubation reagent_addition->reagent_incubation solubilization Solubilization of Formazan Crystals reagent_incubation->solubilization read_absorbance Reading Absorbance (e.g., 570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using a colorimetric assay like the MTT assay.

Key Experimental Parameters and Their Impact on Reproducibility

1. Cell Culture Conditions:

  • Media and Supplements: The composition of the cell culture medium, including the type and concentration of serum, can significantly influence cell growth rates and drug sensitivity. It is crucial to use the same media formulation and serum lot across experiments to minimize variability.

  • Cell Passage Number: As cells are passaged in culture, they can undergo genetic and phenotypic changes. High-passage number cells may exhibit altered drug sensitivity compared to their low-passage counterparts. Establishing a clear standard operating procedure (SOP) for cell line maintenance, including a defined passage number range for experiments, is essential.

2. Cytotoxicity Assay Protocol (MTT Assay as an Example):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell viability. The following steps are critical for ensuring reproducibility:

  • Step 1: Cell Seeding:

    • Protocol: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Causality and Trustworthiness: The initial cell density is a critical parameter. Too few cells can lead to a weak signal, while too many can result in nutrient depletion and contact inhibition, affecting the accuracy of the IC50 value. A cell titration experiment should be performed to determine the optimal seeding density for each cell line.

  • Step 2: Compound Treatment:

    • Protocol: Treat the cells with a serial dilution of the test compound (e.g., Dasatinib) and a vehicle control.

    • Causality and Trustworthiness: The accuracy of the serial dilutions is paramount. Any errors in this step will directly translate to inaccuracies in the final IC50 value. Using calibrated pipettes and performing dilutions in a consistent manner are crucial.

  • Step 3: Incubation:

    • Protocol: Incubate the treated cells for a defined period (e.g., 72 hours).

    • Causality and Trustworthiness: The incubation time should be sufficient to allow the compound to exert its cytotoxic effect. This duration may need to be optimized for different compounds and cell lines. Consistency in incubation time across experiments is vital for comparability.

  • Step 4: MTT Reagent Addition and Incubation:

    • Protocol: Add MTT solution to each well and incubate for a few hours.

    • Causality and Trustworthiness: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The incubation time with MTT should be optimized to allow for sufficient formazan formation without causing toxicity from the reagent itself.

  • Step 5: Solubilization and Absorbance Reading:

    • Protocol: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals and read the absorbance at the appropriate wavelength.

    • Causality and Trustworthiness: Complete solubilization of the formazan is essential for accurate absorbance readings. The choice of solubilizing agent and the mixing procedure can impact the results.

Signaling Pathway Perturbation by Dasatinib

cluster_downstream Downstream Signaling Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family_Kinases SRC Family Kinases Dasatinib->SRC_Family_Kinases Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Proliferation Proliferation BCR_ABL->Proliferation Survival Survival BCR_ABL->Survival SRC_Family_Kinases->Proliferation SRC_Family_Kinases->Survival Adhesion Adhesion SRC_Family_Kinases->Adhesion Invasion Invasion SRC_Family_Kinases->Invasion c_KIT->Proliferation PDGFR->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key signaling pathways that drive cancer cell proliferation and survival.

Best Practices for Ensuring Reproducibility

To mitigate the risks of inter-laboratory variability and enhance the trustworthiness of preclinical data, the following best practices are recommended:

  • Develop and Adhere to Detailed Standard Operating Procedures (SOPs): Every aspect of the experimental workflow, from cell culture to data analysis, should be meticulously documented in an SOP. This ensures that all personnel are following the same procedures, minimizing human error and variability.

  • Thoroughly Characterize All Reagents and Cell Lines: The source, lot number, and any quality control data for all reagents should be recorded. Cell lines should be authenticated (e.g., by short tandem repeat profiling) and regularly tested for mycoplasma contamination.

  • Implement Robust Quality Control Measures: Include appropriate positive and negative controls in every experiment to ensure that the assay is performing as expected.

  • Transparent Reporting of Experimental Details: When publishing data, provide a comprehensive description of the methods and materials used, sufficient for another researcher to replicate the experiment. Adhering to reporting guidelines such as the "Checklist for Reporting In-vitro Studies" (CRIS) can be beneficial.[5]

  • Embrace a Culture of Openness and Collaboration: Encourage open communication and data sharing between laboratories. When discrepancies arise, a collaborative approach to troubleshooting can often identify the source of the variability.

Conclusion: Building a Foundation of Trust in Preclinical Research

The cross-validation of biological activity is a cornerstone of rigorous preclinical drug discovery. While the absence of publicly available data for N-cyclohexyl-1,3-thiazol-2-amine precluded a direct comparative analysis, the examination of the well-characterized 2-aminothiazole derivative, Dasatinib, provides a valuable framework for understanding the principles and practices of inter-laboratory data comparison.

By recognizing the potential sources of variability and implementing robust experimental designs and transparent reporting practices, researchers can enhance the reproducibility and reliability of their findings. This commitment to scientific integrity is not only essential for the efficient advancement of individual drug discovery programs but also for building a foundation of trust upon which the entire field of therapeutic development depends.

References

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Dar-u Journal of Pharmaceutical Sciences.
  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? (n.d.).
  • Krithikadatta, J., et al. (2014). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Monograph on Ixabepilone. (n.d.). Drugs.com.
  • Mocelo-Castell, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • O'Hare, T., et al. (2005). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Research, 65(11), 4500-4505.
  • Randomized Study Evaluating Ixabepilone Plus Capecitabine or Docetaxel Plus Capecitabine in Metastatic Breast Cancer. (2016). ClinicalTrials.gov.
  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • The ixabepilone and vandetanib combination shows synergistic activity in docetaxel-resistant MDA-MB-231 breast cancer cells. (2022). PLOS ONE.
  • Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates the basis for potent inhibition of imatinib-resistant mutants. Cancer Research, 66(11), 5790-5797.
  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (2021). Frontiers in Pharmacology.
  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. (n.d.). Journal of Biomolecular Structure and Dynamics.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Thiazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the face of mounting antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities with potent and broad-spectrum antimicrobial activities. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. This guide provides a comparative study of the antimicrobial spectrum of various thiazole compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential, supported by experimental data and mechanistic insights. Our objective is to present a scientifically rigorous comparison that informs and guides future research in this critical area.

The Thiazole Scaffold: A Versatile Core for Antimicrobial Drug Discovery

The five-membered aromatic ring containing sulfur and nitrogen, known as thiazole, is a cornerstone in the development of therapeutic agents. Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the antiretroviral Ritonavir and the antifungal Ravuconazole underscores its biological significance.[1][2] The unique electronic properties and the ability to engage in various non-covalent interactions make the thiazole ring an excellent pharmacophore for designing molecules that can interact with biological targets in microorganisms. The amphiphilic nature of some thiazole derivatives facilitates their penetration into microbial cell membranes, a key attribute for antimicrobial action.[2]

The versatility of the thiazole core allows for chemical modifications at various positions, leading to a diverse library of derivatives with a wide range of biological activities. This guide will delve into a comparative analysis of these derivatives, focusing on their antimicrobial spectrum against a panel of clinically relevant bacteria and fungi.

Methodologies for Assessing Antimicrobial Spectrum: A Framework for Reliable Comparison

To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized experimental protocols are paramount. The following methodologies are fundamental to the comparative analysis presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The thiazole compounds are serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This quantitative approach allows for a direct comparison of the potency of different thiazole derivatives.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Serial Dilution of Thiazole Compounds Compounds->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To ascertain whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), the MBC or MFC is determined.

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Data Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

Comparative Antimicrobial Spectrum of Thiazole Derivatives

The antimicrobial activity of thiazole compounds is profoundly influenced by the nature and position of substituents on the thiazole ring. This section provides a comparative analysis of different classes of thiazole derivatives against a range of Gram-positive and Gram-negative bacteria, and fungi.

2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole are a well-studied class of compounds with a broad spectrum of antimicrobial activity. The presence of different substituents at the 4- and 5-positions of the thiazole ring, as well as on the amino group, significantly modulates their efficacy.

Compound ClassTest OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivatives Staphylococcus aureus16.1 µM[3]
Escherichia coli16.1 µM[3]
Bacillus subtilis28.8 µM (for 43c)[3]
Aspergillus niger16.2 µM (for 43b)[3]
Candida albicans15.3 µM (for 43d)[3]
Pyrazoline thiazole derivatives Various bacteria and fungiModerate to significant activity[4]
Thiazole-Containing Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has yielded potent thiazole-based antimicrobials.

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiazole-pyrazoline hybrids Gram-positive bacteriaEnhanced activity with a phenyl ring[1]
Gram-negative bacteriaIneffective[1]
Thiazole-coumarin-pyrazole hybrids S. aureus, B. subtilisModerately effective[1]
E. coli, P. aeruginosaIneffective[1]
Phthalazine sulfonamide derivatives Various bacteriaModerate activity (MIC 0.17 to >3.75 mg/mL)[5]
Thiazole-quinolinium derivatives MRSA, VREMIC 1-8 mg/mL and 2-16 mg/mL[3]
Thiazolidinone Derivatives

Thiazolidinones, which contain a thiazole ring within a larger heterocyclic system, have demonstrated significant antimicrobial properties.

Compound ClassTest OrganismMIC (µmol/mL x 10⁻²)Reference
Ethyl 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetates Gram-positive and negative bacteria2.3-39.8[6]
Fungi0.3-38.6[6]

Mechanisms of Antimicrobial Action: A Deeper Dive

The antimicrobial efficacy of thiazole compounds stems from their ability to interfere with essential cellular processes in microorganisms. Several distinct mechanisms of action have been elucidated for different thiazole derivatives.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and a prime target for antibiotics. Some thiazole derivatives, such as certain cephalosporins containing a thiazole ring, inhibit the synthesis of peptidoglycan.[1] Another key enzyme in this pathway, MurB, which is involved in the second stage of peptidoglycan production, has been identified as a target for 4-thiazolidinone scaffolds.[3]

Interference with DNA Replication and Repair

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antimicrobial agents. Certain thiazole derivatives have been shown to inhibit DNA gyrase, thereby disrupting DNA synthesis and leading to bacterial cell death.[3]

DNA_Gyrase_Inhibition Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Disruption of Bacterial Cell Division

The FtsZ protein is a key component of the bacterial cytoskeleton and plays a critical role in cell division by forming the Z-ring. Thiazole-quinolinium derivatives have been found to induce FtsZ polymerization, disrupting the formation of the Z-ring and thereby inhibiting bacterial cytokinesis.[3] This mechanism is a promising avenue for combating drug-resistant bacteria like MRSA.[3]

Conclusion and Future Directions

The diverse antimicrobial spectrum of thiazole compounds, coupled with their synthetic tractability, positions them as a highly promising class of molecules in the fight against infectious diseases. This guide has provided a comparative overview of their activity, highlighting the importance of structural modifications in determining their efficacy and spectrum. The exploration of hybrid molecules and the targeting of novel bacterial pathways, such as FtsZ-mediated cell division, represent exciting frontiers in thiazole-based antimicrobial research. Future studies should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to translate their in vitro potency into in vivo efficacy.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (n.d.). Semantic Scholar.
  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014). PubMed.
  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016).
  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.
  • Thiazole-based approved drugs. (n.d.).

Sources

A Researcher's Guide to Validating Cellular Target Engagement of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended cellular target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of N-cyclohexyl-1,3-thiazol-2-amine, a novel compound with therapeutic potential. Drawing from established principles and field-proven insights, we will dissect the experimental causality behind choosing the most appropriate validation strategy.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide array of biological activities, including anticancer properties.[1][2][3] Notably, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors, disrupting microtubule dynamics, a mechanism central to their antiproliferative effects.[1] This precedent establishes a strong hypothesis for the potential molecular target of N-cyclohexyl-1,3-thiazol-2-amine, making tubulin a prime candidate for our investigation. This guide will therefore be framed around the objective of validating the engagement of N-cyclohexyl-1,3-thiazol-2-amine with tubulin in a cellular context.

We will navigate through a multi-pronged approach, beginning with direct, biophysical methods to confirm binding and progressing to cellular assays that demonstrate the functional consequences of this engagement. This structured workflow ensures a self-validating system, where converging lines of evidence build a robust case for target engagement.

The Strategic Workflow for Target Validation

A rigorous validation of target engagement necessitates a logical and stepwise experimental plan. The following workflow outlines a comprehensive strategy, starting from initial confirmation of binding to the assessment of downstream cellular effects.

Target Validation Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Cellular Assays cluster_2 Phase 3: Confirmation & Off-Target Analysis CETSA Cellular Thermal Shift Assay (CETSA) TubulinPoly Tubulin Polymerization Assay CETSA->TubulinPoly Confirms Binding DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->TubulinPoly Confirms Binding ChemProteomics Chemical Proteomics (Affinity Pull-down) ChemProteomics->TubulinPoly Confirms Binding Immunofluorescence Microtubule Morphology (Immunofluorescence) TubulinPoly->Immunofluorescence Functional Effect CellCycle Cell Cycle Analysis (G2/M Arrest) Immunofluorescence->CellCycle Cellular Phenotype Conclusion Validated Target Engagement CellCycle->Conclusion Confirmatory Evidence

Figure 1: A stepwise workflow for validating the target engagement of N-cyclohexyl-1,3-thiazol-2-amine.

Phase 1: Direct Biophysical Confirmation of Target Engagement

The initial and most critical step is to demonstrate a direct physical interaction between N-cyclohexyl-1,3-thiazol-2-amine and its putative target, tubulin, within the complex milieu of the cell. Here, we compare three powerful techniques that achieve this without requiring modification of the compound, thus preserving its native bioactivity.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[4][5] This thermal stabilization is then detected by quantifying the amount of soluble protein remaining after heat treatment.

Experimental Rationale: The elegance of CETSA lies in its ability to assess target engagement in a cellular environment, including live cells, which provides a more physiologically relevant context than assays using purified proteins.[6][7]

Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., a human cancer cell line such as HeLa or A549) and treat with either vehicle (DMSO) or varying concentrations of N-cyclohexyl-1,3-thiazol-2-amine for a predetermined time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific for α- or β-tubulin.

  • Data Analysis: Plot the amount of soluble tubulin as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a similar principle to CETSA but uses proteases instead of heat to challenge protein stability.[8][9] A small molecule binding to its target protein can confer protection from proteolytic degradation.[10]

Experimental Rationale: DARTS is a valuable orthogonal method to CETSA for confirming target engagement.[11] Its key advantage is that it does not require specialized equipment for heating and can be performed with standard laboratory reagents.[8]

Protocol:

  • Cell Lysis and Treatment: Prepare cell lysates from the chosen cell line. Divide the lysate into aliquots and treat with either vehicle or N-cyclohexyl-1,3-thiazol-2-amine.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a set time.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for tubulin. A higher amount of intact tubulin in the compound-treated sample compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

Chemical Proteomics (Affinity Pull-Down)

Principle: This approach involves immobilizing a derivative of the small molecule onto a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[12][13] While this method often requires chemical modification of the compound, it can be a powerful tool for unbiased target identification.[14][15]

Experimental Rationale: To maintain the integrity of our investigation with the unmodified N-cyclohexyl-1,3-thiazol-2-amine, we will employ a competitive displacement strategy. Here, the native compound is used to compete with a known, immobilized tubulin binder.

Protocol:

  • Immobilization of a Known Tubulin Binder: Covalently attach a known tubulin inhibitor (e.g., paclitaxel or colchicine) to agarose or magnetic beads.

  • Cell Lysate Incubation: Incubate the cell lysate with the functionalized beads in the presence of either vehicle or an excess of N-cyclohexyl-1,3-thiazol-2-amine.

  • Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins.

  • Analysis: Analyze the eluate by Western blotting for tubulin. A decrease in the amount of tubulin pulled down in the presence of N-cyclohexyl-1,3-thiazol-2-amine indicates that it competes for the same binding site as the immobilized ligand, thus confirming its interaction with tubulin.

Method Principle Advantages Considerations
CETSA Ligand-induced thermal stabilizationIn-cell and in-vivo compatible; no compound modification needed.Requires specific antibodies; can be lower throughput.
DARTS Ligand-induced protease resistanceNo compound modification needed; uses standard lab equipment.Requires careful optimization of protease concentration and digestion time.
Chemical Proteomics Competitive displacement from an affinity matrixCan provide information on binding site competition.Indirect method; relies on a suitable competitor ligand.

Phase 2: Interrogating the Functional Consequences of Target Engagement

Confirmation of a direct biophysical interaction is a crucial first step. However, to build a compelling case, it is essential to demonstrate that this binding event translates into a functional cellular outcome consistent with the known biology of the target. For a putative tubulin inhibitor, this involves assessing its impact on microtubule dynamics.

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. This process can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye.

Experimental Rationale: This assay directly tests the hypothesis that N-cyclohexyl-1,3-thiazol-2-amine functions as a tubulin polymerization inhibitor, a key mechanism for many anticancer drugs.[1]

Protocol:

  • Reaction Setup: In a microplate, combine purified tubulin with a polymerization buffer containing GTP. Add either vehicle, N-cyclohexyl-1,3-thiazol-2-amine, or a known tubulin inhibitor (e.g., nocodazole) as a positive control.

  • Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Plot the signal as a function of time. Inhibition of tubulin polymerization will result in a decreased rate and extent of the signal increase compared to the vehicle control.

Immunofluorescence Microscopy of Microtubule Structure

Principle: This imaging-based technique allows for the direct visualization of the microtubule network within cells.

Experimental Rationale: By observing the effects of N-cyclohexyl-1,3-thiazol-2-amine on the microtubule cytoskeleton, we can obtain qualitative and quantitative data on its cellular activity. Disruption of the microtubule network is a hallmark of tubulin-targeting agents.[1]

Protocol:

  • Cell Treatment: Grow cells on coverslips and treat with vehicle or N-cyclohexyl-1,3-thiazol-2-amine for a specified duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Compare the microtubule morphology in treated versus untreated cells. Look for signs of microtubule depolymerization, such as a diffuse tubulin signal and a loss of the filamentous network.

Cell Cycle Analysis

Principle: Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1] This arrest can be quantified by flow cytometry.

Experimental Rationale: Observing a G2/M arrest provides strong evidence that the compound's antiproliferative activity is mediated through its effect on microtubules.

Protocol:

  • Cell Treatment: Treat cells with vehicle or N-cyclohexyl-1,3-thiazol-2-amine for a duration corresponding to approximately one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and stain them with a DNA-intercalating dye, such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the compound-treated sample is indicative of mitotic arrest.

Assay Parameter Measured Expected Outcome for a Tubulin Inhibitor
Tubulin Polymerization Rate and extent of microtubule formationInhibition of polymerization
Immunofluorescence Microtubule network integrityDisruption of the filamentous network
Cell Cycle Analysis Distribution of cells in different cycle phasesAccumulation of cells in G2/M phase

Phase 3: Synthesis of Evidence and Considerations for Off-Target Effects

It is crucial to acknowledge the possibility of off-target effects, where a compound interacts with proteins other than its intended target.[15] While the focused approach outlined here is designed to validate a specific hypothesized interaction, broader, unbiased chemical proteomics approaches could be employed as a next step to profile the full spectrum of cellular targets.[14]

Evidence Convergence DirectBinding Direct Binding Confirmed (CETSA, DARTS) ValidatedTarget Validated Target Engagement: N-cyclohexyl-1,3-thiazol-2-amine engages Tubulin DirectBinding->ValidatedTarget FunctionalEffect Functional Effect Demonstrated (Tubulin Polymerization Assay) FunctionalEffect->ValidatedTarget CellularPhenotype Cellular Phenotype Observed (Microtubule Disruption, G2/M Arrest) CellularPhenotype->ValidatedTarget

Figure 2: Convergence of evidence from multiple assays to validate target engagement.

Conclusion

Validating the target engagement of a novel compound like N-cyclohexyl-1,3-thiazol-2-amine is a multi-faceted process that demands rigorous scientific inquiry. By systematically employing a combination of direct biophysical methods and functional cellular assays, researchers can build a compelling and self-validating case for a specific molecular interaction. The comparison of methodologies presented in this guide—CETSA, DARTS, and competitive chemical proteomics, followed by functional assays—provides a clear and logical framework for any researcher or drug development professional seeking to confidently establish the mechanism of action of a promising new therapeutic agent. This structured approach not only enhances the scientific integrity of the findings but also provides the critical data necessary to advance a compound through the drug discovery pipeline.

References

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. [Link]

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. RSC Med Chem. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Curr Protoc Chem Biol. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods Mol Biol. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • N-Cyclohexyl-2-benzothiazol-amine. PubChem. [Link]

  • Determining target engagement in living systems. Nat Chem Biol. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Nat Prod Rep. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). Proc Natl Acad Sci U S A. [Link]

  • Validation guidelines for drug-target prediction methods. Expert Opin Drug Discov. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Validation strategies for target prediction methods. Briefings in Bioinformatics. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Artif Cells Nanomed Biotechnol. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug Research. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Target Identification and Validation - Part 1. Discovery On Target. [Link]

  • N-cyclohexyl-1,3-benzothiazol-2-amine. ChemSynthesis. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. [Link]

  • DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized N-cyclohexyl-1,3-thiazol-2-amine Against Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of newly synthesized N-cyclohexyl-1,3-thiazol-2-amine, a crucial step in ensuring its suitability for further research and development. We will delve into the rationale behind the chosen synthetic and analytical methodologies, present a comparative analysis of a synthesized batch against a qualified reference standard, and provide detailed, field-tested protocols.

Introduction: The Critical Role of Purity in Drug Development

N-cyclohexyl-1,3-thiazol-2-amine and its derivatives are of significant interest in medicinal chemistry. The purity of such a pharmaceutical intermediate is not a mere quality control metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the API. Therefore, a rigorous and multi-faceted analytical approach is paramount.

This guide will navigate the synthesis, purification, and comprehensive purity assessment of N-cyclohexyl-1,3-thiazol-2-amine, establishing a clear benchmark for quality.

Synthesis and Purification Strategy

A plausible and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of an α-haloketone or its equivalent with a thiourea derivative. For our target molecule, we will utilize N-cyclohexylthiourea and 2-bromoacetaldehyde diethyl acetal.

DOT Diagram: Synthetic Pathway

Synthesis_of_N-cyclohexyl-1,3-thiazol-2-amine reactant1 N-Cyclohexylthiourea intermediate Thiazoline Intermediate reactant1->intermediate reactant2 2-Bromoacetaldehyde diethyl acetal reactant2->intermediate product N-cyclohexyl-1,3-thiazol-2-amine intermediate->product Dehydration intermediate->product reagents Ethanol, Reflux workup Aqueous Workup & Purification

Caption: Proposed Hantzsch synthesis of N-cyclohexyl-1,3-thiazol-2-amine.

The crude product from this synthesis will invariably contain unreacted starting materials, by-products, and residual solvents. Purification is therefore essential. A combination of aqueous workup to remove water-soluble impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water), is a standard and effective approach.[5] For more challenging purifications, column chromatography using silica gel, potentially treated with a base like triethylamine to prevent streaking of the basic amine product, can be employed.[6][7]

Establishing a Reference Standard

A meaningful purity assessment requires a benchmark. In the pharmaceutical industry, this is the role of a reference standard—a highly purified and well-characterized material.[8][9][10][11] For a new chemical entity like N-cyclohexyl-1,3-thiazol-2-amine, a primary reference standard would be established from a batch synthesized with the highest achievable purity.[12] This standard would be extensively characterized to confirm its identity and purity, and then used for the qualification of subsequent batches.

For the purpose of this guide, we will define our "Reference Standard" with the following specifications:

ParameterSpecification
Purity (by HPLC) ≥ 99.5%
Individual Impurity (by HPLC) ≤ 0.10%
Total Impurities (by HPLC) ≤ 0.50%
Melting Point 135-138 °C (hypothetical)
Identity Conforms to ¹H NMR, ¹³C NMR, and MS data

These specifications are based on typical requirements for pharmaceutical intermediates as outlined in guidelines from the International Council for Harmonisation (ICH).[8]

Comparative Purity Analysis: Synthesized Batch vs. Reference Standard

Here, we present a hypothetical dataset for a synthesized batch of N-cyclohexyl-1,3-thiazol-2-amine and compare it against our established reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering high resolution and quantification of the main component and any impurities.[13][14][15]

Table 1: HPLC Purity Comparison

AnalyteRetention Time (min)Area % (Synthesized Batch)Area % (Reference Standard)Specification
Impurity 1 (Unidentified)3.80.08Not Detected≤ 0.10%
N-cyclohexyl-1,3-thiazol-2-amine5.299.6599.92≥ 99.5%
Impurity 2 (N-cyclohexylthiourea)7.10.150.05≤ 0.10%
Impurity 3 (Unidentified)8.90.120.03≤ 0.10%
Total Impurities -0.35 0.08 ≤ 0.50%
Assay (vs. Reference Standard) -99.73% 100.0% -

Analysis: The synthesized batch meets the overall purity specification (≥ 99.5%) and the total impurity limit (≤ 0.50%). However, Impurity 2 and Impurity 3 exceed the individual impurity limit of 0.10%. This indicates that while the overall purity is high, further optimization of the purification process is required to reduce these specific impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[16][17] It is particularly useful for detecting residual starting materials and by-products.

Table 2: GC-MS Impurity Profile

CompoundRetention Time (min)Identification (Mass Spectrum)Relative Abundance (Synthesized Batch)
N-cyclohexyl-1,3-thiazol-2-amine12.5ConfirmedMajor Peak
Impurity 2 (N-cyclohexylthiourea)10.2ConfirmedTrace
Impurity 3 (Unidentified)14.1MW = 254 g/mol (tentative)Trace

Analysis: GC-MS confirms the presence of the target compound and the previously detected impurity, N-cyclohexylthiourea. It also provides a molecular weight for the second major impurity, aiding in its potential identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of the main component and detect impurities with different chemical structures.

Table 3: NMR Data Comparison

NucleusChemical Shift (δ, ppm) - Synthesized BatchChemical Shift (δ, ppm) - Reference StandardAssignment
¹H NMR6.85 (d, 1H), 6.40 (d, 1H), 3.55 (m, 1H), 1.0-2.0 (m, 10H)6.85 (d, 1H), 6.40 (d, 1H), 3.55 (m, 1H), 1.0-2.0 (m, 10H)Thiazole & Cyclohexyl protons
¹³C NMR168.2, 138.5, 107.1, 55.4, 33.2, 25.8, 24.9168.2, 138.5, 107.1, 55.4, 33.2, 25.8, 24.9Thiazole & Cyclohexyl carbons

Analysis: The ¹H and ¹³C NMR spectra of the synthesized batch are consistent with the reference standard, confirming the identity of the main component. No significant impurity peaks were observed, suggesting that the impurities are below the typical NMR detection limit of ~1%.

Melting Point

The melting point is a useful indicator of purity. A pure crystalline solid will have a sharp melting point, while impurities will typically broaden and depress the melting range.

Table 4: Melting Point Comparison

SampleMelting Range (°C)Specification (°C)
Synthesized Batch133-136135-138
Reference Standard136-137.5-

Analysis: The synthesized batch exhibits a slightly broader and lower melting range compared to the reference standard, which is consistent with the presence of the impurities detected by HPLC.

Experimental Protocols

DOT Diagram: Analytical Workflow

Analytical_Workflow start Synthesized N-cyclohexyl-1,3-thiazol-2-amine hplc HPLC Analysis (Purity & Impurities) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms nmr NMR Spectroscopy (Identity Confirmation) start->nmr mp Melting Point (Bulk Purity) start->mp compare Compare to Reference Standard hplc->compare gcms->compare nmr->compare mp->compare pass Meets Specifications compare->pass Yes fail Requires Further Purification compare->fail No

Caption: Workflow for the comprehensive purity analysis.

HPLC Method
  • System: Agilent 1260 Infinity II or equivalent with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile.

GC-MS Method
  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane.

NMR Spectroscopy
  • System: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

  • ¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Sample Preparation: Dissolve approximately 10 mg of sample in 0.7 mL of CDCl₃.[18][19][20][21][22]

Melting Point Determination
  • System: Stuart SMP30 or equivalent.

  • Method: Load a small amount of finely powdered, dry sample into a capillary tube.

  • Heating Rate: 1 °C/min near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Conclusion and Recommendations

The comprehensive analytical workflow detailed in this guide provides a robust framework for benchmarking the purity of synthesized N-cyclohexyl-1,3-thiazol-2-amine. Our hypothetical case study demonstrates that while a synthesized batch may meet overall purity requirements, a multi-technique approach is essential to identify and quantify individual impurities that may exceed specifications.

For the hypothetical batch presented, further optimization of the recrystallization or chromatographic purification is recommended to reduce the levels of Impurity 2 and Impurity 3 to below 0.10%. This iterative process of synthesis, purification, and rigorous analysis is fundamental to delivering high-quality pharmaceutical intermediates that ensure the safety and efficacy of next-generation therapeutics.

References

  • Shinde, V. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • AAPS J. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Google Patents. (n.d.).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • U.S. Food and Drug Administration. (n.d.). New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ResearchGate. (2018). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Medistri. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • American Journal of Biomedical Science & Research. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • PubMed Central. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link]

  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • PubMed Central. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • University of California, Berkeley. (n.d.). NMR Sample Preparation. [Link]

  • Pharmaffiliates. (2023, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1997). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

Sources

A Guide to Correlating In Vitro and In Vivo Activity of N-cyclohexyl-1,3-thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing a robust correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical development. This guide provides a comprehensive framework for evaluating the therapeutic potential of N-cyclohexyl-1,3-thiazol-2-amine, a member of the promising 2-aminothiazole class of compounds. While direct in vitro-in vivo correlation data for this specific molecule is emerging, we can draw significant insights from its structurally related analogs to design a rigorous testing cascade. This document will compare the known activities of relevant thiazole derivatives and provide detailed experimental protocols to enable a thorough investigation of N-cyclohexyl-1,3-thiazol-2-amine.

The 2-aminothiazole scaffold is a well-recognized pharmacophore, present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The lipophilic cyclohexyl group attached to the amine in our lead compound suggests good cell permeability, a critical factor for bioavailability and in vivo activity.

Comparative Analysis of Thiazole Analogs: A Foundation for Prediction

To build a hypothesis for the potential therapeutic applications of N-cyclohexyl-1,3-thiazol-2-amine, we will first examine the established activities of its close structural relatives.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research points to the potent antiproliferative activity of N-aryl-1,3-thiazol-2-amines through the inhibition of tubulin polymerization.[3] Tubulin is a key component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis, making it a validated target for cancer therapy.

Table 1: In Vitro Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected Thiazole Analogs

CompoundCancer Cell LineIn Vitro Antiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine SGC-7901 (gastric)0.36Not explicitly stated, but potent inhibition shown[3]
MGC-803 (gastric)0.86Not explicitly stated, but potent inhibition shown[3]
Bcap-37 (breast)0.52Not explicitly stated, but potent inhibition shown[3]
Combretastatin A-4 (Reference Tubulin Inhibitor) VariousVaries (typically low nM to µM range)~1-2[4]

The data on these analogs suggests that N-cyclohexyl-1,3-thiazol-2-amine is a strong candidate for investigation as an anticancer agent, likely acting via tubulin polymerization inhibition.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Thiazole derivatives have also demonstrated significant anti-inflammatory properties.[5] A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation.

Table 2: In Vitro Anti-inflammatory Activity of a Thiazole Analog

CompoundCell LineAssayKey FindingReference
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol RAW 264.7 macrophagesPGE2 productionSignificant reduction in LPS-induced PGE2 production[5]

Based on these findings, it is plausible that N-cyclohexyl-1,3-thiazol-2-amine may also possess anti-inflammatory activity, warranting further investigation.

Proposed Experimental Workflow for In Vitro-In Vivo Correlation

To definitively establish the therapeutic potential of N-cyclohexyl-1,3-thiazol-2-amine, a structured experimental workflow is essential. The following diagram and protocols outline a logical progression from initial in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_correlation IVIVC Analysis invitro_start N-cyclohexyl-1,3-thiazol-2-amine antiproliferative Antiproliferative Screening (MTT/MTS Assay) invitro_start->antiproliferative Cancer Cell Lines anti_inflammatory_vitro Anti-inflammatory Assay (COX activity, PGE2 levels) invitro_start->anti_inflammatory_vitro Immune Cell Lines tubulin_assay Tubulin Polymerization Assay antiproliferative->tubulin_assay If active xenograft Anticancer Efficacy (Xenograft Model) tubulin_assay->xenograft paw_edema Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema) anti_inflammatory_vitro->paw_edema pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd paw_edema->pk_pd correlation Establish In Vitro-In Vivo Correlation pk_pd->correlation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. N-cyclohexyl-1,3-thiazol-2-amine and its derivatives, a class of compounds with significant potential in various research domains, also present a distinct hazard profile that necessitates a meticulous and informed disposal strategy.

This guide provides an in-depth, procedural framework for the safe disposal of N-cyclohexyl-1,3-thiazol-2-amine. As your partner in laboratory excellence, we move beyond mere product provision to ensure you are empowered with the knowledge to handle our compounds safely from acquisition to disposal. This protocol is designed for researchers, scientists, and drug development professionals, grounding every recommendation in established safety standards and regulatory mandates.

Part 1: Hazard Identification and Risk Assessment - The "Why" Behind the "How"

Understanding the intrinsic hazards of N-cyclohexyl-1,3-thiazol-2-amine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the parent compound may vary by supplier, the hazard profile can be reliably inferred from closely related analogs and the thiazole functional group. Data from suppliers and chemical databases indicate that this class of compounds must be treated as hazardous.[1][2][3]

The primary hazards associated with similar thiazole derivatives include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1]

  • Health Hazards: Suspected of damaging fertility or the unborn child.[1] May cause respiratory irritation.[2][3]

  • Environmental Hazards: Harmful to aquatic life.[1]

  • Flammability: May be a flammable liquid and vapor.[1]

This combination of toxic, corrosive, and environmental hazards dictates that N-cyclohexyl-1,3-thiazol-2-amine cannot be disposed of via standard laboratory drains or regular trash.[4] Such improper disposal can lead to the contamination of waterways, damage to plumbing infrastructure, and potential exposure to sanitation workers.[5] Therefore, it must be managed as a regulated hazardous waste stream.

Quantitative Hazard Summary

For clarity, the Globally Harmonized System (GHS) classifications for representative N-cyclohexyl-thiazole compounds are summarized below. Researchers must always refer to the specific SDS for the compound in use.[6]

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1]
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation[2][3]
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life[1]
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1]

Part 2: Prerequisites for Disposal - Safety and Compliance

Before handling waste, ensure all safety and regulatory prerequisites are met. This preparation is not merely procedural; it is a vital risk mitigation strategy.

A. Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature and dermal toxicity of N-cyclohexyl-1,3-thiazol-2-amine, a robust PPE ensemble is mandatory.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles. A face shield is recommended if there is a significant splash risk.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]

  • Respiratory Protection: All handling of waste, especially if it can generate dust or aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[7]

B. Regulatory Framework: Navigating the Rules

Disposal procedures are governed by a hierarchy of regulations. In the United States, these include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[8][9] Laboratories are typically classified as Very Small, Small, or Large Quantity Generators, each with specific requirements for waste accumulation and disposal.[10]

  • Occupational Safety and Health Administration (OSHA): The "Lab Standard" (29 CFR 1910.1450) requires employers to ensure laboratory personnel are informed about chemical hazards and trained in safe handling and disposal procedures.[6][11]

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have a specific Chemical Hygiene Plan and waste disposal protocols that translate federal regulations into actionable steps for your facility.[12] Always consult your EHS office before initiating disposal.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing N-cyclohexyl-1,3-thiazol-2-amine waste from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

The principle of causality here is preventing dangerous reactions and ensuring proper end-of-life treatment.

  • Designate as Hazardous: All waste containing N-cyclohexyl-1,3-thiazol-2-amine, including pure unused chemical, solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous waste.[13]

  • Segregate at the Source: Do NOT mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts. Keep it separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[14]

Step 2: Container Selection and Labeling

The container's integrity is paramount to preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[8][15] High-density polyethylene (HDPE) containers are often suitable for organic compounds. Avoid metal containers for acidic or basic waste.[8] Ensure the container is in good condition, free from cracks or deterioration.[15]

  • Proper Labeling: The container must be labeled immediately upon the first addition of waste. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-cyclohexyl-1,3-thiazol-2-amine" and any other components in the waste mixture with their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Flammable").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated, controlled location for the short-term storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Storage Practices:

    • Keep the waste container securely capped at all times, except when adding waste.[15]

    • Store the container in a designated secondary containment bin to control potential spills.

    • Do not overfill the container; leave at least 10% headspace (about one inch) to allow for expansion.[8][15]

    • Store in a well-ventilated area away from heat sources or open flames.[7][16]

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may be stricter), contact your institution's EHS department to schedule a waste pickup.[10][15]

  • Transport and Disposal: Trained EHS professionals will transport the waste to a central accumulation area before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method is typically high-temperature incineration, which is effective for destroying organic compounds.[17]

Part 4: Emergency Procedures for Spills and Exposures

In the event of an accident, a prepared response is critical.

  • Skin/Eye Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Spill Response:

    • Minor Spill (in a fume hood): Alert colleagues. Use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Major Spill (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management of N-cyclohexyl-1,3-thiazol-2-amine waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for N-cyclohexyl-1,3-thiazol-2-amine A Waste Generation (e.g., unused chemical, contaminated labware) B Is the waste N-cyclohexyl-1,3-thiazol-2-amine or contaminated with it? A->B C Treat as Hazardous Waste B->C  Yes J Follow Non-Hazardous Waste Protocol (Consult EHS) B->J  No   D Segregate from Incompatible Waste Streams C->D E Select Appropriate, Labeled Hazardous Waste Container D->E F Place Container in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is container full or accumulation time limit reached? F->G G->F  No (Continue Accumulation) H Contact EHS for Waste Pickup G->H  Yes I EHS Transports to TSDF for Incineration H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.